(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Description
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Properties
IUPAC Name |
(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-10-7-13(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNUKYVXIQGQH-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2[N+](=O)[O-])CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2[N+](=O)[O-])CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436907 | |
| Record name | (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-16-1 | |
| Record name | (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including roles as antagonists of opioid receptors, dopamine D3 receptor antagonists, and antibacterial agents.[1][2] The inherent strain of the fused cyclopropane and pyrrolidine rings also presents unique opportunities for chemical transformations, making it a valuable synthetic intermediate.[3] This guide provides an in-depth examination of a stereoselective pathway for the synthesis of a key derivative, (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, a versatile building block for the development of novel therapeutics.[4]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound hinges on the strategic construction of the bicyclic core with precise stereochemical control. A logical retrosynthetic disconnection points to a two-step sequence from a commercially available starting material, N-benzylmaleimide. The core strategy involves:
-
Cyclopropanation: Formation of the cyclopropane ring fused to the pyrrolidine-2,4-dione core.
-
Reduction: Reduction of the dione functionality to the corresponding amine.
This approach leverages a diastereoselective cyclopropanation reaction, followed by a robust reduction, to afford the target molecule with the desired stereochemistry.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Part 1: Stereoselective Cyclopropanation of N-benzylmaleimide
The initial and most critical step is the construction of the 3-azabicyclo[3.1.0]hexane-2,4-dione ring system. This is achieved through a Michael-addition-initiated ring-closure (MIRC) reaction.
Mechanism and Rationale
The reaction proceeds via a nucleophilic addition of the nitromethane anion to the electron-deficient alkene of N-benzylmaleimide, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. The use of a base, such as potassium carbonate, is crucial for the in-situ generation of the bromonitromethane anion. The stereoselectivity of this reaction is a key feature, leading predominantly to the exo (or syn) isomer. This stereochemical outcome is rationalized by the thermodynamic preference for the less sterically hindered product.
Experimental Protocol: Synthesis of (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione
Materials:
-
N-benzylmaleimide
-
Bromonitromethane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Celite
Procedure:
-
To a solution of bromonitromethane (1.5 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
To this suspension, add a solution of N-benzylmaleimide (1.0 equivalent) in acetonitrile dropwise over a period of 4 hours at room temperature.
-
Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 5% to 10%) as the eluent.[5]
Data Summary:
| Compound | Starting Material | Reagents | Solvent | Yield | Physical Appearance |
| (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione | N-benzylmaleimide | Bromonitromethane, Potassium Carbonate | Acetonitrile | 38% | Off-white solid |
Part 2: Reduction of the Dione to the Azabicyclohexane Core
With the bicyclic dione in hand, the next step is the reduction of the two carbonyl groups to methylene groups to furnish the final 3-azabicyclo[3.1.0]hexane core.
Mechanism and Rationale
Borane-tetrahydrofuran complex is a powerful reducing agent that readily reduces amides and ketones. The mechanism involves the coordination of the boron atom to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This process is repeated for the second carbonyl group. The reaction is typically carried out under reflux conditions to ensure complete reduction.
Experimental Protocol: Synthesis of (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane
Materials:
-
(1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), dry
Procedure:
-
To a solution of (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione (1.0 equivalent) in dry THF, add the borane-THF complex solution (excess, e.g., 16 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 10 °C.
-
Carefully quench the excess borane by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
The resulting crude product can be carried forward to the next step or purified by column chromatography if necessary.[5]
Data Summary:
| Compound | Starting Material | Reagent | Solvent | Conditions |
| (1R,5S)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane | (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione | Borane-THF complex | THF | Reflux |
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, NO₂).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Melting Point: To assess the purity of solid compounds.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a reliable and stereoselective method for the preparation of this compound. The strategic use of a diastereoselective cyclopropanation followed by a robust reduction allows for the efficient construction of this valuable bicyclic scaffold. The nitro group on the cyclopropane ring offers a handle for further functionalization, opening avenues for the synthesis of a diverse library of analogues for biological evaluation. This synthetic route serves as a foundational methodology for researchers and drug development professionals exploring the chemical space around the privileged 3-azabicyclo[3.1.0]hexane core.
References
- Johnson, A. W. (1961). The Johnson–Corey–Chaykovsky reaction. Journal of Organic Chemistry.
- Li, Y., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
- McCooey, S. H., & Connon, S. J. (2006). Stereoselective synthesis of highly functionalized nitrocyclopropanes via organocatalytic conjugate addition to nitroalkenes. Journal of Organic Chemistry, 71(19), 7494-7497.
- McCooey, S. H., & Connon, S. J. (2006). Stereoselective Synthesis of Highly Functionalized Nitrocyclopropanes via Organocatalyic Conjugate Addition to Nitroalkenes. American Chemical Society.
- Kananovich, D. G., et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.
- Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds.
- AdiChemistry. Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes.
- Wang, Y., et al. (2013). Stereoselective synthesis of highly functionalized nitrocyclopropanes through the organocatalyic Michael-addition-initiated cyclization of bromonitromethane and β,γ-unsaturated α-ketoesters. Chemistry – An Asian Journal, 8(11), 2859-2863.
- McCooey, S. H., McCabe, T., & Connon, S. J. (2006).
- Stereoselective synthesis of aziridine via Corey–Chaykovsky reaction toward KL2‐236.
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- McCooey, S. H., & Connon, S. J. (2006). Stereoselective Synthesis of Highly Functionalized Nitrocyclopropanes via Organocatalyic Conjugate Addition to Nitroalkenes.
- Wang, C., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.
- Synthesis of 3-Azabicyclo[3.1.
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
- Filatov, A. S., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
- Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. University of Southern Mississippi.
- Pronina, Y. S., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.
- Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents.
- Epstein, J. W., et al. (1973). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry.
- Nitro compound synthesis by nitrite substitution or nitr
- Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry.
- Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
- Nitr
- Norris, T., et al. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Synthetic Protocols for Aromatic Nitration: A Review.
- (1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane. Chem-Impex.
- Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository.
- Nitration of primary amines to form primary nitramines (Review).
Sources
- 1. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. asianpubs.org [asianpubs.org]
The Stereoselective Genesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane: A Mechanistic and Methodological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, making it a valuable component in the design of novel therapeutics. This guide provides an in-depth exploration of the formation of a key derivative, (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, focusing on the underlying reaction mechanisms, stereochemical control, and practical experimental considerations. This compound serves as a crucial building block for more complex molecules, including potent antibacterial agents.[1][2][3]
I. Strategic Overview of the Synthesis
The construction of the this compound core is achieved through a concise and elegant synthetic sequence. The overall strategy involves the formation of a precursor, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione, which is subsequently reduced to the desired saturated bicyclic system. The key steps, which will be elaborated upon mechanistically, are:
-
Michael-Initiated Ring Closure (MIRC): A tandem reaction involving a Michael addition of a nitromethane equivalent to N-benzylmaleimide, followed by an intramolecular cyclopropanation.
-
Diimide Reduction: The reduction of the dione intermediate to the corresponding 3-azabicyclo[3.1.0]hexane.
This approach is notable for its efficiency in building molecular complexity from readily available starting materials.
II. Mechanistic Elucidation of the (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione Formation
The cornerstone of this synthesis is the stereoselective construction of the bicyclic dione intermediate. This transformation is achieved via a one-pot reaction between N-benzylmaleimide and bromonitromethane in the presence of a base, such as potassium carbonate.[2] The reaction proceeds through a fascinating cascade of events that establishes the critical stereocenters of the final product.
Step 1: In Situ Formation of the Nitronate Anion
The reaction is initiated by the deprotonation of bromonitromethane by potassium carbonate. This generates a highly nucleophilic nitronate anion, which is the key reactive species for the subsequent addition reaction.
Step 2: Michael Addition
The generated nitronate anion then undergoes a conjugate (Michael) addition to the electron-deficient double bond of N-benzylmaleimide. This addition creates a new carbon-carbon bond and generates an enolate intermediate.
Step 3: Intramolecular Cyclopropanation
The crucial cyclopropanation step proceeds via an intramolecular nucleophilic substitution. The enolate intermediate, poised in close proximity, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the three-membered cyclopropane ring. This intramolecular nature of the ring closure is key to establishing the stereochemistry of the bicyclic system. The exo transition state is generally favored, leading to the observed stereochemistry.
The following diagram illustrates the proposed mechanistic pathway:
Figure 1: Proposed mechanism for the formation of the dione intermediate.
III. Stereochemical Considerations
The formation of the (1R,5S) stereoisomer is a critical aspect of this synthesis. The stereochemistry is primarily established during the intramolecular cyclopropanation step. The approach of the enolate to the carbon bearing the bromine can theoretically occur from either the same face (syn) or the opposite face (anti) relative to the nitro group. The observed exo selectivity, leading to the (1R,5S,6r) configuration in the dione, is a common feature in the synthesis of 3-azabicyclo[3.1.0]hexane systems.[3] This preference is attributed to steric factors in the transition state, which favor the approach of the nucleophile from the less hindered face of the pyrrolidine ring.
IV. Reduction of the Dione Intermediate
The final step in the synthesis of this compound is the reduction of the two carbonyl groups of the dione intermediate. This is effectively achieved using a powerful reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).[2]
The mechanism of this reduction involves the coordination of the borane to the carbonyl oxygen atoms, followed by the delivery of a hydride ion to the carbonyl carbon. This process is repeated for the second carbonyl group, ultimately yielding the desired saturated 3-azabicyclo[3.1.0]hexane ring system.
Figure 2: Reduction of the dione to the final product.
V. Experimental Protocols
The following protocols are based on reported procedures and are intended for informational purposes.[2] Researchers should consult the original literature and adapt these procedures as necessary, with appropriate safety precautions.
Synthesis of (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
| Step | Procedure |
| 1 | To a solution of bromonitromethane (160.42 mmol) in acetonitrile (600 mL), add potassium carbonate (160.42 mmol). |
| 2 | To this suspension, add a solution of N-benzylmaleimide (106.95 mmol) in acetonitrile (400 mL) dropwise over 4 hours at room temperature. |
| 3 | Stir the reaction mixture for an additional 30 minutes after the addition is complete. |
| 4 | Filter the reaction mixture through a pad of celite and wash the filter cake with ethyl acetate (500 mL). |
| 5 | Concentrate the filtrate under reduced pressure to obtain the crude product. |
| 6 | Purify the crude product by silica gel column chromatography using a gradient of 5% to 10% ethyl acetate in petroleum ether to afford the pure dione. |
Synthesis of this compound
| Step | Procedure |
| 1 | To a solution of (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (81.3 mmol) in dry THF (200 mL), add borane-THF complex (1 M in THF, 320 mL). |
| 2 | Heat the reaction mixture to reflux for 3 hours. |
| 3 | Cool the reaction mixture to 10 °C and carefully quench the reaction. |
| 4 | Perform an appropriate aqueous workup and extract the product with a suitable organic solvent. |
| 5 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. |
| 6 | Further purification may be achieved by recrystallization or chromatography if necessary. |
VI. Conclusion
The synthesis of this compound provides a compelling example of modern synthetic organic chemistry, where complex molecular architectures are constructed with a high degree of stereocontrol. The Michael-initiated ring closure strategy is a powerful tool for the formation of this important bicyclic scaffold. A thorough understanding of the underlying mechanistic principles is paramount for researchers aiming to apply this methodology to the synthesis of novel and potent therapeutic agents. The continued exploration of such synthetic strategies will undoubtedly fuel future innovations in drug discovery and development.
References
-
Norris, T., et al. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1615-1622. Available at: [Link]
-
Vasaitis, T. S., & Nikaido, H. (2017). Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(11), 1106-1111. Available at: [Link]
-
Vasilyev, A. V., & Povarov, V. G. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 862-869. Available at: [Link]
Sources
- 1. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
spectroscopic data for (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane NMR IR MS
An In-depth Technical Guide to the Spectroscopic Characterization of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Introduction
This compound is a chiral bicyclic compound of significant interest in medicinal chemistry and drug development. Its rigid framework and stereochemically defined substituents make it a valuable scaffold for the synthesis of novel therapeutic agents. The 3-azabicyclo[3.1.0]hexane core is a key structural motif in several pharmaceuticals, including the broad-spectrum antibacterial agent trovafloxacin.[1][2] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemistry of this molecule, ensuring the integrity of subsequent research and development efforts.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation.
Synthesis and Stereochemical Considerations
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves a cyclopropanation reaction. One common route to the 6-nitro derivative is the reaction of N-benzylmaleimide with a nitromethane equivalent.[3] The stereochemistry of the resulting bicyclic system is critical. The designation (1R,5S) refers to the absolute configuration at the two bridgehead carbon atoms. The stereochemistry at position 6, bearing the nitro group, is also crucial and is typically described as exo or endo relative to the bicyclic system. In many synthetic routes, the exo (or α) isomer is the thermodynamically favored product.[1]
The synthesis of the closely related precursor, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione, involves the reaction of N-benzylmaleimide with bromonitromethane in the presence of a base.[3] Subsequent reduction of the dione yields the desired 3-azabicyclo[3.1.0]hexane core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.50 | t | 1H | H-6 (proton alpha to NO₂) |
| ~4.45 | s | 2H | Benzylic protons (CH₂Ph) |
| ~3.30 | d | 2H | H-2, H-4 (protons on the 5-membered ring) |
| ~2.30 | m | 2H | H-1, H-5 (bridgehead protons) |
Data is synthesized from related compounds described in the literature.
Interpretation:
-
Aromatic Region (δ 7.30): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.
-
Downfield Aliphatic Region (δ 4.50 and 4.45): The triplet at approximately 4.50 ppm is assigned to the proton at C-6, which is deshielded by the adjacent electron-withdrawing nitro group. The singlet at around 4.45 ppm corresponds to the two benzylic protons.
-
Upfield Aliphatic Region (δ 3.30 and 2.30): The signals for the protons on the bicyclic core appear in this region. The protons on the five-membered ring (H-2 and H-4) are expected to be diastereotopic and may appear as a complex multiplet or distinct signals. The bridgehead protons (H-1 and H-5) will also have characteristic chemical shifts and coupling patterns that can be fully elucidated with 2D NMR techniques.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (if dione precursor) |
| ~135 | Quaternary aromatic C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~62 | C-6 (carbon bearing NO₂) |
| ~43 | Benzylic CH₂ |
| ~28 | C-1, C-5 (bridgehead carbons) |
Data is synthesized from related compounds described in the literature.
Interpretation:
-
Aromatic Region (δ 128-135): The signals in this region correspond to the carbon atoms of the benzyl group.
-
Aliphatic Region (δ 28-62): The signal at approximately 62 ppm is assigned to the C-6 carbon, which is significantly deshielded by the nitro group. The benzylic carbon appears around 43 ppm. The bridgehead carbons (C-1 and C-5) are expected at a higher field, around 28 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the nitro group, the aromatic ring, and the C-N and C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1560 | Strong | Asymmetric NO₂ stretch |
| ~1360 | Strong | Symmetric NO₂ stretch |
| ~1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1100 | Medium | C-N stretch |
| ~740, 700 | Strong | Aromatic C-H out-of-plane bend |
Data is synthesized from related compounds described in the literature.[3]
Interpretation:
-
Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1560 cm⁻¹ and 1360 cm⁻¹, respectively.[3]
-
Aromatic Ring: The presence of the benzyl group will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong out-of-plane bending bands around 740-700 cm⁻¹ are indicative of a monosubstituted benzene ring.
-
Aliphatic C-H: The aliphatic C-H stretching vibrations from the bicyclic core and the benzylic methylene group will appear in the 2950-2850 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 218.25 | [M]⁺ (Molecular Ion) |
| 219.26 | [M+H]⁺ (Protonated Molecular Ion) |
| 172 | [M-NO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Data is synthesized from related compounds described in the literature.[3]
Interpretation:
-
Molecular Ion: The molecular formula of this compound is C₁₂H₁₄N₂O₂.[4][5] The exact mass is 218.1055, and the nominal mass is 218. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z 219.1133 would be observed.
-
Fragmentation Pattern: A common fragmentation pathway would be the loss of the nitro group (NO₂), resulting in a fragment ion at m/z 172. The most abundant peak in the spectrum is often the tropylium ion at m/z 91, which arises from the cleavage of the benzylic C-N bond.
Experimental Protocol for MS Data Acquisition (ESI)
Caption: Workflow for mass spectrometry data acquisition using ESI.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for the structural confirmation of this important synthetic intermediate. The combination of these techniques allows for the unambiguous determination of the molecular formula, the connectivity of the atoms, the presence of key functional groups, and insights into the stereochemistry. This detailed characterization is a critical step in ensuring the quality and reliability of this compound for its applications in pharmaceutical research and development.
References
- Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. (URL not available)
- Synthesis of an amino moiety in trovafloxacin by using an in-expensive amidine base, N,N-diethylacetamidine. (URL not available)
-
Arctom Scientific. (1R,5S,6S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. [Link]
-
PubChem. (1R,5S)-3-azabicyclo[3.1.0]hexane. [Link]
-
PubChem. (1R,5S)-6-nitro-3-azabicyclo[3.1.0]hexane. [Link]
-
Norris, T., et al. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2000, 1615-1622. [Link]
- Google Patents. NZ246768A - 3-azabicyclo[3.1.
-
ResearchGate. 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. [Link]
-
ResearchGate. (PDF) Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
- Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3. (URL not available)
-
SpectraBase. (1R,5S,6R)-5-Benzyl-6-(hydroxymethyl)-2-oxabicyclo[3.1.0]hexane - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ChemSrc. tert-butyl N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate. [Link]
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Unveiling the Structural Landscape of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane: A Technical Guide for Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane isomer, a molecule of significant interest for synthetic chemists and drug designers. While a definitive single-crystal X-ray structure for this specific stereoisomer is not publicly available at the time of this writing, this document provides a comprehensive technical overview based on established principles and data from closely related analogues. We will delve into the synthetic pathways, methodologies for structural elucidation, and a detailed predictive analysis of its three-dimensional architecture and key chemical features. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this scaffold in their research endeavors.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic amine that has garnered substantial attention in pharmaceutical development. Its rigid framework allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This scaffold is a key component in a range of bioactive molecules, including the broad-spectrum antibacterial agent trovafloxacin.[1] The introduction of a nitro group, as in the title compound, offers a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.[2] The stereochemistry of the bicyclic system, particularly the cis or trans relationship of the cyclopropane ring to the five-membered ring, profoundly influences its biological activity and physical properties.
Synthetic Strategies and Stereochemical Control
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves multi-step sequences designed to control the stereochemistry at the bridgehead carbons (C1 and C5) and the substituent-bearing carbon (C6). A common and effective strategy is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes.[3] This approach allows for the construction of the core bicyclic system with a degree of stereoselectivity.
Another well-established route involves the intramolecular cyclization of appropriately functionalized pyrrolidines. For the synthesis of the 6-nitro derivative, a key step is the reaction of a suitable precursor with a nitrating agent. The stereochemical outcome of this reaction is critical. For instance, the synthesis of trovafloxacin relies on the exclusive formation of the exo or 6α-nitro derivative.[1]
The choice of protective groups for the nitrogen atom is also a critical consideration in the synthetic pathway. The benzyl group, as present in the title compound, is a common choice due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.
Elucidating the Crystal Structure: A Methodological Workflow
While a specific crystal structure for this compound is not available, the general methodology for determining the crystal structure of such organic molecules is well-defined. The process is a cornerstone of chemical analysis, providing unambiguous proof of a molecule's constitution, configuration, and conformation.
Experimental Protocol: From Powder to Diffracting Crystal
-
Purification: The first and most critical step is to obtain the compound in high purity. This is typically achieved through column chromatography followed by recrystallization.
-
Crystallization: Growing single crystals suitable for X-ray diffraction can be a process of trial and error. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles, collecting the diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction patterns.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis:
Predictive Structural Analysis of this compound
In the absence of experimental data, we can predict the key structural features of this compound based on the known structures of related compounds and fundamental principles of stereochemistry and conformational analysis.
Core Conformation
The 3-azabicyclo[3.1.0]hexane core exists in a "boat-like" conformation, with the five-membered pyrrolidine ring puckered. The C1-C5 bond defines the cis-fusion of the cyclopropane and pyrrolidine rings. The (1R,5S) designation specifies the absolute configuration at the bridgehead carbons.
Substituent Orientation
-
Benzyl Group: The benzyl group attached to the nitrogen atom (N3) will likely adopt a pseudo-equatorial position to minimize steric hindrance with the bicyclic core.
-
Nitro Group: The orientation of the nitro group at C6 is a critical feature. It can exist in either an exo or endo position relative to the five-membered ring. In many related bioactive compounds, the exo isomer is the thermodynamically more stable and often the desired product.[1] The exo position places the nitro group on the opposite face of the bicyclic system from the pyrrolidine ring, reducing steric clash.
Predicted Molecular Geometry
The following table summarizes the predicted key geometric parameters for this compound. These are estimated values based on analogous structures found in the Cambridge Structural Database.
| Parameter | Predicted Value Range | Rationale |
| C-C Bond Lengths (pyrrolidine) | 1.52 - 1.55 Å | Typical for sp³-sp³ carbon single bonds. |
| C-N Bond Lengths (pyrrolidine) | 1.46 - 1.49 Å | Typical for sp³ carbon-nitrogen single bonds. |
| C-C Bond Lengths (cyclopropane) | 1.49 - 1.52 Å | Shorter than typical C-C single bonds due to ring strain. |
| C-N Bond Length (benzyl) | 1.45 - 1.48 Å | Standard sp³ carbon-nitrogen single bond. |
| C-N Bond Length (nitro) | 1.47 - 1.50 Å | Typical for a C-NO₂ bond. |
| N-O Bond Lengths (nitro) | 1.21 - 1.24 Å | Characteristic of the nitro group. |
| Pyrrolidine Ring Pucker | Envelope or Twist | To relieve ring strain. |
Intermolecular Interactions and Crystal Packing
In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces. The nitro group is a strong hydrogen bond acceptor, and in the presence of suitable donors (e.g., co-crystallized solvent molecules or in protonated form), it would likely participate in hydrogen bonding. The benzyl group can engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. Van der Waals forces will also play a significant role in the overall packing arrangement.
Conclusion and Future Directions
This compound represents a valuable building block for the synthesis of novel therapeutic agents. While its specific crystal structure remains to be determined, a robust understanding of its likely three-dimensional architecture can be inferred from the extensive body of work on related compounds. The predictive analysis presented in this guide offers a solid foundation for researchers working with this scaffold.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data would provide invaluable insights into its precise conformation, substituent orientations, and intermolecular interactions, thereby enabling more rational drug design and the development of new synthetic methodologies.
References
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. John Wiley & Sons.
-
ResearchGate. (n.d.). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Retrieved from [Link]
-
European Patent Office. (2005). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
ACS Publications. (n.d.). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Retrieved from [Link]
-
Arctom. (n.d.). (1R,5S,6S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
PubChem. (n.d.). (1R,5S)-6-nitro-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]
- Norris, T., Braish, T. F., Butters, M., DeVries, K. M., Hawkins, J. M., Massett, S. S., ... & Sklavounos, C. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1615-1622.
-
ResearchGate. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Retrieved from [Link]
-
ACS Publications. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Retrieved from [Link]
-
PubChem. (n.d.). (1R,5S)-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]
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- 1. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane is a novel bicyclic nitro compound with significant potential in medicinal chemistry and drug discovery. Its unique three-dimensional structure, conferred by the fused cyclopropane and pyrrolidine rings, combined with the electronic properties of the nitro group, makes it a valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this molecule. Due to the limited availability of direct experimental data for the target compound, this paper presents a detailed analysis of its immediate precursor, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione, and extrapolates the expected properties of this compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.
Chemical Identity and Structural Features
This compound is a chiral organic molecule featuring a rigid bicyclic core. The fusion of a cyclopropane ring to a pyrrolidine ring creates the 3-azabicyclo[3.1.0]hexane system, which imparts significant conformational rigidity. The benzyl group on the nitrogen atom and the nitro group on the cyclopropane ring are key functional groups that dictate the molecule's chemical reactivity and potential biological activity.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.26 g/mol | [1] |
| CAS Number | 151860-16-1 | [1] |
| Canonical SMILES | C1N(C[C@H]2[C@@H]1C2[O-])CC3=CC=CC=C3 | |
| IUPAC Name | This compound |
Spectroscopic and Physical Properties: Insights from the Precursor
Table 2: Physicochemical and Spectroscopic Data for the Precursor, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo-[3.1.0]hexane-2,4-dione
| Property | Value | Source |
| Melting Point | 112-114 °C | [2] |
| Infrared (IR) ν (cm⁻¹) | 3086, 1788, 1710, 1560, 1397, 1359 | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.33-7.25 (m, 5H), 4.53 (s, 2H), 4.48 (d, J=1.6 Hz, 1H), 3.35 (d, J=1.6 Hz, 1H) | [2] |
| Mass (m/z) | 245.1 (M⁺-1) | [2] |
Interpretation and Extrapolation to this compound
-
Melting Point: The precursor dione is a solid with a defined melting point. The reduction of the carbonyl groups to methylene groups in the target compound will decrease the polarity and may disrupt the crystal lattice packing. This is expected to result in a lower melting point for this compound compared to its dione precursor. A boiling point for the target compound is not available from suppliers, suggesting it may be a solid or a high-boiling liquid at room temperature.[3]
-
Infrared (IR) Spectroscopy: The strong carbonyl stretches (C=O) at 1788 and 1710 cm⁻¹ in the precursor are expected to be absent in the IR spectrum of the target compound. The characteristic asymmetric and symmetric stretches of the nitro group (NO₂) around 1560 and 1359 cm⁻¹ are expected to be present in both molecules. The spectrum of the target compound will also feature C-H stretching and bending vibrations for the newly formed methylene groups.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR of the precursor shows the benzylic protons and the protons on the bicyclic core. Upon reduction to the target compound, the chemical shifts of the protons adjacent to the former carbonyl groups will shift upfield due to the loss of the electron-withdrawing carbonyls. New signals corresponding to the methylene protons of the pyrrolidine ring will appear, likely as complex multiplets due to diastereotopicity and coupling with neighboring protons.
-
Mass Spectrometry: The mass spectrum of the precursor shows a molecular ion peak consistent with its structure. For the target compound, this compound, the expected molecular ion peak in a high-resolution mass spectrum would be at m/z 218.0999 for [M]⁺, corresponding to the molecular formula C₁₂H₁₄N₂O₂.
Solubility, Lipophilicity, and Acidity/Basicity
While experimental data for solubility, logP, and pKa are unavailable, their estimation is crucial for drug development.
-
Solubility: The presence of the polar nitro group and the tertiary amine in the target molecule suggests some solubility in polar organic solvents. However, the largely nonpolar benzyl and bicyclic hydrocarbon framework will likely limit its aqueous solubility. The reduction of the polar carbonyl groups from the precursor to the less polar methylene groups in the final compound is expected to decrease its aqueous solubility. The thermodynamic solubility of bicyclic heterocycles is influenced by factors such as pKa, melting point, and lipophilicity.[4]
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. The significant hydrocarbon content of this compound suggests a positive logP value, indicating it will be more soluble in lipids than in water. This is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
-
Acidity/Basicity (pKa): The target molecule possesses a tertiary amine within the bicyclic system. This nitrogen atom has a lone pair of electrons and is expected to be basic, capable of accepting a proton. The pKa of the conjugate acid is likely to be in the range of typical acyclic tertiary amines, although the bicyclic structure may influence the basicity due to steric and electronic effects. The nitro group is generally considered electron-withdrawing but is not directly conjugated to the amine, so its effect on the pKa is likely to be minimal.
Experimental Protocols for Physicochemical Characterization
The following section details the standard, self-validating experimental protocols that would be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
Protocol:
-
A small amount of the crystalline sample is finely ground and packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
The sample is heated slowly, and the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis
Rationale: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of the chemical identity of a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity and stereochemistry.
Protocol:
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution.
-
The sample is placed in an IR spectrometer.
-
The IR spectrum is recorded, and the absorption bands are assigned to specific functional groups.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula.
Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Caption: Workflow for Spectroscopic Structural Elucidation.
Determination of Solubility, logP, and pKa
Rationale: These properties are critical for understanding the drug-like characteristics of a compound and predicting its behavior in biological systems.
-
Aqueous Solubility: Can be determined experimentally using methods like the shake-flask method, where an excess of the compound is equilibrated with water, and the concentration of the dissolved compound is measured.
-
logP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach, involving the partitioning of the compound between n-octanol and water, followed by concentration measurement in each phase.
-
pKa: Potentiometric titration is a common method, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is determined from the titration curve.
Conclusion
This compound represents a promising scaffold in medicinal chemistry. While direct experimental data on its physicochemical properties are limited, analysis of its synthetic precursor and the application of established structure-property relationships provide valuable insights. This technical guide has outlined the expected physicochemical characteristics of the target molecule and provided a framework of robust experimental protocols for their determination. The data and methodologies presented herein are intended to facilitate further research and development of this and related bicyclic compounds as novel therapeutic agents.
References
-
Maddela, S., P. Pocha, V. H. G. R. P. R. A. Kumar, A. K. D. S. S. R. K. P. and M. K. (2013). Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. TSI, 1. Available at: [Link]
-
(1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane - Chem-Impex. Available at: [Link]
-
(1R,5S)-6-nitro-3-azabicyclo[3.1.0]hexane | C5H8N2O2 - PubChem. Available at: [Link]
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed. Available at: [Link]
-
This compound - Arctom. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane: From Molecular Characterization to Pharmacokinetic Prediction
Introduction
The Significance of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane in Medicinal Chemistry
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that provide a unique three-dimensional architecture for interacting with biological targets. The rigid 3-azabicyclo[3.1.0]hexane core is one such scaffold, found in several pharmacologically significant molecules.[1] Its constrained conformation reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity. The specific subject of this guide, this compound, is a key synthetic intermediate and a versatile building block for developing new therapeutic agents, particularly those targeting neurological disorders.[2] The presence of a benzyl group provides a lipophilic handle for potential interactions, while the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and serves as a reactive site for further chemical modification.[2][3]
The Imperative of In Silico Modeling in Modern Drug Discovery
The journey from a promising compound to a marketed drug is notoriously long, expensive, and fraught with high attrition rates.[4] Traditional drug discovery pipelines rely heavily on extensive experimental screening, which is both time-consuming and resource-intensive.[4] In silico drug discovery, which utilizes computational simulations to predict molecular properties and interactions, has become an indispensable tool to mitigate these challenges.[5] By modeling molecular behavior in a virtual environment, researchers can rapidly screen vast chemical libraries, prioritize candidates, optimize lead compounds, and predict potential liabilities like toxicity before a single physical experiment is conducted.[5][6][7] This "fail fast, fail cheap" paradigm significantly enhances the efficiency and success rate of drug development programs.[7]
Guide Objectives and Structure
This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of this compound. As a Senior Application Scientist, the objective is not merely to present a sequence of operations, but to instill a deep understanding of the causality behind each methodological choice. The protocols are designed as self-validating systems, emphasizing scientific integrity. This guide will navigate from the foundational characterization of the molecule using quantum mechanics, through its interaction with a hypothetical biological target via molecular docking, to the analysis of its dynamic behavior with molecular dynamics simulations, and finally, to the prediction of its drug-like properties using ADMET and QSAR models.
Foundational Steps: Molecular Preparation and Characterization
The fidelity of any in silico model is fundamentally dependent on the quality of the initial input structure. This section details the critical first steps of preparing and characterizing the molecule to ensure a robust and accurate foundation for all subsequent modeling.
Sourcing and Validating the 3D Structure
The initial 3D coordinates of a molecule can be obtained from chemical databases like PubChem or generated from a 2D representation, such as a SMILES string (C1[C@@H]2N(CC2)CC3=CC=CC=C3.[O-]). It is paramount to ensure the correct stereochemistry—in this case, (1R,5S)—is represented, as stereoisomers can have drastically different biological activities.
Energy Minimization and Conformational Analysis
A generated 3D structure is not necessarily in its most stable, low-energy state. Energy minimization is a computational process that adjusts the geometry of the molecule to find a local or global minimum on its potential energy surface. This step is crucial to relieve any steric strain and achieve a more realistic conformation.
Protocol 2.2.1: Geometry Optimization using Molecular Mechanics
Objective: To obtain a low-energy, stable 3D conformation of the molecule.
Methodology:
-
Load Structure: Import the 3D structure of this compound into a molecular modeling software (e.g., UCSF Chimera, Avogadro).
-
Assign Force Field: Apply a suitable molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF).
-
Expertise & Experience: The choice of force field is critical. GAFF is parameterized to be compatible with the Amber force fields used for biomolecules, making it a good choice if subsequent protein-ligand simulations are planned. MMFF94 is well-suited for a broad range of organic molecules.
-
-
Perform Minimization: Execute the energy minimization algorithm. A steepest descent method is often used for the initial steps to resolve major steric clashes, followed by a conjugate gradient method for finer convergence.
-
Verify Convergence: Ensure the minimization process has converged by checking that the energy gradient is close to zero.
-
Save Coordinates: Export the optimized structure as a .mol2 or .pdb file for subsequent use.
Quantum Mechanical (QM) Calculations for Electronic Property Derivation
While molecular mechanics is excellent for geometry optimization, it does not accurately describe the electronic distribution within a molecule. Quantum mechanics is required to compute electronic properties.
-
Expertise & Experience: For a molecule containing a nitro group, QM calculations are not optional; they are essential. The nitro group is highly polar and strongly electron-withdrawing, creating a complex electronic environment that classical force fields cannot fully capture.[3][8] QM methods provide accurate partial charges and reveal insights into molecular reactivity through frontier molecular orbitals (HOMO/LUMO).
Protocol 2.3.1: Electronic Property Calculation using Density Functional Theory (DFT)
Objective: To calculate accurate atomic partial charges and frontier molecular orbital energies.
Methodology:
-
Import Structure: Use the energy-minimized structure from Protocol 2.2.1 as the starting geometry.
-
Set Up Calculation: In a QM software package (e.g., Gaussian, ORCA), define the calculation parameters. A common and reliable level of theory for this purpose is B3LYP with a 6-31G* basis set.
-
Define Task: Specify the calculation type. This should include a geometry optimization followed by a population analysis (to derive charges) and the output of molecular orbitals. Request the calculation of the electrostatic potential (ESP) to derive high-quality partial charges (e.g., CHelpG or Merz-Kollman).
-
Execute Calculation: Run the QM calculation. This can be computationally intensive depending on the system size.
-
Extract Data: From the output file, extract the optimized coordinates, the ESP-derived partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Data Presentation: Calculated Physicochemical Properties
Table 2.1: Summary of calculated properties for the optimized this compound structure.
| Property | Value | Method/Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.26 g/mol | [2] |
| Stereochemistry | (1R, 5S) | Defined |
| Optimized Energy | Value (e.g., in Hartrees) | DFT (B3LYP/6-31G) |
| HOMO Energy | Value (e.g., in eV) | DFT (B3LYP/6-31G) |
| LUMO Energy | Value (e.g., in eV) | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | Value (e.g., in eV) | Calculated |
| Dipole Moment | Value (e.g., in Debye) | DFT (B3LYP/6-31G) |
Target Interaction Modeling: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[9][10] It is a cornerstone of structure-based drug design.
The Rationale for Target Selection
Given that the 3-azabicyclo[3.1.0]hexane scaffold is a key component of the fluoroquinolone antibiotic Trovafloxacin, a logical hypothetical target for our molecule is DNA gyrase .[1] This enzyme is essential for bacterial DNA replication and is the primary target for quinolone antibiotics. For this guide, we will use the crystal structure of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) as our receptor.
The Docking Workflow: A Self-Validating System
A robust docking protocol involves careful preparation of both the ligand and the receptor, defining the search space, running the simulation, and critically analyzing the results.
Caption: The QSAR Modeling Workflow.
In Silico ADMET Prediction
Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) are major reasons for drug candidate failure in late-stage clinical trials. [11][12]In silico ADMET prediction provides an early warning system to flag compounds with potential liabilities.
Protocol 5.2.1: Conceptual Workflow for ADMET Prediction
Objective: To predict the drug-likeness and potential ADMET liabilities of the molecule.
Methodology:
-
Select Tool: Utilize a well-validated, publicly available web server such as SwissADME or commercial software platforms.
-
Input Structure: Provide the molecular structure, typically as a SMILES string.
-
Run Prediction: The tool calculates a wide range of molecular descriptors and uses pre-built models to predict various ADMET properties.
-
Analyze Output: Interpret the results, paying close attention to any predicted liabilities, such as poor oral bioavailability, potential for inhibiting key metabolic enzymes (like Cytochrome P450s), or violation of drug-likeness rules (e.g., Lipinski's Rule of Five).
Table 5.1: Predicted ADMET and Physicochemical Properties for this compound (Hypothetical Output from SwissADME).
| Property Category | Parameter | Predicted Value/Classification | Implication |
| Physicochemical | LogP (Lipophilicity) | 2.1 | Good |
| Water Solubility | Moderately Soluble | Acceptable | |
| Topological Polar Surface Area | 57.9 Ų | Good cell permeability potential | |
| Pharmacokinetics | GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | Yes | Potential for CNS activity | |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | Good drug-like properties |
| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known problematic fragments |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization and evaluation of this compound. The process began with foundational geometry optimization and quantum mechanical calculations to accurately define its structure and electronic properties. Subsequently, molecular docking predicted a strong binding affinity to a hypothetical target, DNA gyrase, which was then assessed for stability using molecular dynamics simulations. Finally, predictive ADMET and QSAR models provided a broader profile of its drug-like properties.
The collective results from this multi-faceted computational approach suggest that this molecular scaffold holds significant promise. However, it is crucial to recognize that in silico modeling is a predictive science. The hypotheses generated here—strong target binding, stability in the active site, and favorable ADMET properties—must be validated through rigorous experimental work, including chemical synthesis, in vitro binding assays, and cell-based activity studies. The true power of computational modeling lies in its ability to guide and prioritize these experiments, ultimately accelerating the path toward novel therapeutic discoveries.
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The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Conformationally-Restricted Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer precise control over three-dimensional space is paramount. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks that are capable of providing ligands for diverse biological targets.[1] Its rigid, bicyclic nature imparts a high degree of conformational constraint, making it an attractive isostere for the more flexible piperidine ring, a common motif in bioactive compounds.[2][3] This inherent rigidity can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties, making the 3-azabicyclo[3.1.0]hexane core a fertile ground for the development of new therapeutics.
This technical guide provides a comprehensive overview of the 3-azabicyclo[3.1.0]hexane scaffold in medicinal chemistry. We will delve into the key synthetic strategies for its construction, explore its diverse applications across a range of therapeutic areas, and analyze the structure-activity relationships (SAR) that govern its biological activity.
Synthetic Strategies: Constructing the Core
The efficient synthesis of the 3-azabicyclo[3.1.0]hexane core and its derivatives is crucial for its exploration in medicinal chemistry. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.
Palladium-Catalyzed Cyclopropanation
A practical and widely used method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[4] This approach offers high yields and diastereoselectivities, providing a straightforward route to a diverse range of substituted scaffolds.[4]
Experimental Protocol: Palladium-Catalyzed Cyclopropanation of Maleimides
-
Reaction Setup: To a solution of the desired maleimide (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the N-tosylhydrazone (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a ligand, for example, P(o-tol)₃ (0.1 equiv).
-
Base Addition: A base, typically K₂CO₃ (2.0 equiv), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a designated time (typically 12-24 hours) under an inert atmosphere.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Rhodium-Catalyzed Intramolecular Cyclopropanation
Dirhodium(II) catalysts have proven effective in the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates from N-Boc-2,5-dihydropyrrole and ethyl diazoacetate.[5] This method allows for the selective formation of either the exo or endo isomer by appropriate choice of the rhodium catalyst and subsequent hydrolysis conditions.[5] The ability to achieve high diastereoselectivity with low catalyst loadings makes this an attractive and practical approach.[5]
Photochemical Routes
A novel and efficient method for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes involves the photochemical decomposition of CHF₂-pyrazolines.[2][3] This protocol is advantageous due to its simple operation, mild reaction conditions, and excellent functional group tolerance.[2][3]
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The unique structural features of the 3-azabicyclo[3.1.0]hexane core have been exploited in the design of potent and selective modulators for a wide array of biological targets.
Opioid Receptor Antagonists
Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective μ-opioid receptor antagonists.[6] These compounds have shown promise for the treatment of pruritus (itching) in dogs.[6] Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the scaffold to achieve picomolar binding affinity and selectivity over δ and κ opioid receptor subtypes.[6]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane moieties at the P₂ region of 2-cyanopyrrolidine-based compounds has led to the discovery of novel and potent DPP-IV inhibitors.[7] These compounds are being investigated for the treatment of type 2 diabetes.[7] The rigid bicyclic scaffold plays a crucial role in orienting the substituents for optimal interaction with the enzyme's active site.
| Compound | Scaffold Modification | DPP-IV IC₅₀ (nM) | Reference |
| Lead Compound | 2-Cyanopyrrolidine | >1000 | [7] |
| Derivative 1 | N-(aryl)-3-azabicyclo[3.1.0]hexane | 15 | [7] |
| Derivative 2 | N-(heteroaryl)-3-azabicyclo[3.1.0]hexane | 8 | [7] |
Anticancer Agents
The 3-azabicyclo[3.1.0]hexane moiety is found in a number of natural products and synthetic compounds with antitumor activity.[8][9] Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, cervical carcinoma, and melanoma.[8] Studies have shown that the unsubstituted nitrogen atom in the oxindole unit is often beneficial for activity.[8] The proposed mechanisms of action for some of these compounds involve the modulation of key signaling pathways, such as the p53 tumor suppressor pathway.[10]
Central Nervous System (CNS) Disorders
The 3-azabicyclo[3.1.0]hexane scaffold has been extensively explored for the treatment of various CNS disorders.
-
Analgesics: 1-Aryl-3-azabicyclo[3.1.0]hexanes have been identified as a novel class of non-narcotic analgesic agents.[11]
-
Antidepressants and ADHD Medications: Certain derivatives are potent inhibitors of serotonin, norepinephrine, and dopamine reuptake, making them candidates for the treatment of depression and attention deficit hyperactivity disorder (ADHD).[12][13]
-
Dopamine D₃ Receptor Antagonists: The scaffold has been utilized to develop selective dopamine D₃ receptor antagonists for potential use in treating substance abuse disorders.[14]
Antibacterial Agents
The 3-azabicyclo[3.1.0]hexane ring system is the core of the naturally occurring antibiotic ficellomycin, which exhibits activity against multidrug-resistant Gram-positive bacteria.[15] The unique mechanism of action of ficellomycin is attributed to this bicyclic core, suggesting its potential for the development of new antibiotics to combat resistant strains.[15]
Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold continues to be a rich source of innovation in medicinal chemistry. Its inherent structural rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of new enantioselective synthetic methodologies to access chiral derivatives, further expanding the chemical space for drug discovery. Moreover, the application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of new biological targets and the optimization of lead compounds based on this remarkable scaffold.
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potential biological activity of nitro-substituted azabicycles
An In-depth Technical Guide to the Potential Biological Activity of Nitro-Substituted Azabicycles
Executive Summary
Azabicyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically modulate the physicochemical properties and biological activity of these scaffolds.[2][3] This guide provides a comprehensive technical overview of nitro-substituted azabicycles for researchers and drug development professionals. It delves into the fundamental role of the nitro group, the mechanisms of bioactivation, key biological activities, and the experimental protocols required for their evaluation. The nitro group acts as both a pharmacophore and a potential toxicophore, with its biological effects largely dependent on reductive activation within target cells or microorganisms.[3][4] This process generates reactive intermediates responsible for a broad spectrum of activities, including antimicrobial, anticancer, and neurological effects.[2][3][5][6] Understanding this dual nature is critical for designing selective and safe therapeutic agents.
Introduction: The Strategic Union of Azabicycle and Nitro Group
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with over 59% of FDA-approved small-molecule drugs featuring a nitrogen heterocycle.[7] Among these, azabicycles—bicyclic structures containing at least one nitrogen atom—are of significant interest due to their conformational rigidity and three-dimensional complexity, which allow for precise spatial orientation of substituents and enhanced binding to biological targets.[1][8]
The nitro group (–NO₂) is a unique functional group in drug design. Its strong electron-withdrawing nature and polarity can significantly alter a molecule's stability, solubility, and receptor binding affinity.[2][9] While often associated with toxicity, the nitro group is a key pharmacophore in numerous approved drugs, including antibiotics (e.g., metronidazole, nitrofurantoin) and antiparasitics.[2][6][9][10] This guide explores the synergistic potential of combining the structural advantages of azabicyclic frameworks with the potent bioactivity conferred by the nitro substituent.
The Nitro Group: A Pharmacophore with a Dark Side
The utility of the nitro group in drug design is a classic example of a double-edged sword. Its biological effects are intrinsically linked to its chemical reactivity upon metabolic reduction.
-
As a Pharmacophore: The nitro group is essential for the activity of many antimicrobial and anticancer agents.[3][11] Its efficacy stems from its ability to undergo bioreduction in microorganisms or hypoxic tumor cells, a process less efficient in normal, well-oxygenated mammalian cells. This differential activation provides a basis for selective toxicity.[12][13]
-
As a Toxicophore: The same reductive activation that confers therapeutic activity can also lead to toxicity. The reactive intermediates generated can cause DNA damage and oxidative stress, potentially leading to mutagenic or carcinogenic effects.[2][14] Therefore, a central challenge in developing nitro-aromatic drugs is to optimize the therapeutic window, maximizing efficacy against the target while minimizing harm to the host.[3][4]
Mechanism of Action: The Principle of Reductive Bioactivation
The biological activity of most nitro-substituted compounds is not inherent to the parent molecule but is unleashed through a process of metabolic activation. These molecules are, in effect, prodrugs.[9]
The central mechanism is the enzymatic reduction of the nitro group, typically catalyzed by Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases present in bacteria, parasites, and hypoxic cancer cells.[5][9][15]
-
One-Electron Reduction: The nitro group (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻•). In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent compound and producing a superoxide anion (O₂⁻•), a reactive oxygen species (ROS). This "futile cycling" can lead to significant oxidative stress.[5]
-
Two-Electron Reduction Pathway: Under anaerobic or hypoxic conditions, further reduction occurs. The nitro radical anion is reduced to a nitroso (R-NO) and subsequently to a hydroxylamine (R-NHOH) intermediate.[10] These highly reactive electrophilic species are the ultimate effectors, capable of covalently modifying and damaging critical cellular macromolecules.
-
Macromolecular Damage: The hydroxylamine and other reactive nitrogen species (RNS) can react with DNA, causing strand breaks and mutations, and with proteins, inhibiting essential enzymatic functions.[2][14] This widespread damage ultimately leads to cell death.
Caption: General mechanism of nitroaromatic prodrug bioactivation.
Survey of Key Biological Activities
The unique mechanism of action of nitro-substituted compounds translates into a wide array of potential therapeutic applications.
Antimicrobial Activity
Nitro-substituted heterocycles are well-established antimicrobial agents.[3][6] Their efficacy is particularly notable against anaerobic bacteria and certain parasites, which possess high levels of the nitroreductase enzymes required for activation.[9]
-
Antibacterial: Compounds have shown activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Helicobacter pylori, Mycobacterium tuberculosis, and various biofilm-forming bacteria.[3][4][16][17]
-
Antiparasitic: The nitroimidazole drug benznidazole is a primary treatment for Chagas disease, caused by Trypanosoma cruzi.[5] Other nitroaromatics are effective against infections like giardiasis and trichomoniasis.[9]
-
Antifungal: Certain novel nitro-compounds have demonstrated potent activity against Candida species, often by inducing damage to the fungal cell wall.[18]
Anticancer Activity
The hypoxic (low-oxygen) microenvironment of solid tumors provides a natural target for nitroaromatic compounds.[13] Hypoxic cells often upregulate nitroreductase activity, allowing for selective activation of nitro-based prodrugs within the tumor while sparing healthy, oxygenated tissue.
-
Hypoxia-Activated Prodrugs: This is the most promising application. The drug remains inert in the bloodstream and healthy tissues but becomes a potent cytotoxin upon entering the hypoxic tumor core.[12]
-
DNA Alkylating Agents: Some nitroaromatics with good leaving groups (e.g., at a benzylic position) can function as alkylating agents following reduction, directly damaging cancer cell DNA.[19][20]
-
Microtubule-Targeting Agents: Certain nitrocarbazoles have been shown to disrupt the microtubule network in breast cancer cells, leading to cell cycle arrest and apoptosis.[21] Studies have demonstrated the efficacy of various nitro-heterocycles against cell lines for breast, lung, leukemia, and cervical cancers.[21][22][23]
Neurological and Other Activities
The application of nitro-compounds extends beyond infectious diseases and oncology.
-
Anti-Parkinson: The nitroaromatic drug entacapone is used in the treatment of Parkinson's disease, though its mechanism involves altering the pharmacokinetics of levodopa rather than direct reductive activation.[5]
-
Neuroprotection: While less explored for nitro-azabicycles specifically, some studies suggest that the neuroprotective effects of certain compounds may be linked to the inhibition of nitric oxide synthase, indicating a potential avenue for future research.[24][25]
-
Anti-inflammatory: Nitro-substituted pyrazole derivatives have shown high anti-inflammatory activity by inhibiting the COX-2 enzyme.[16]
Experimental Evaluation: Protocols and Workflows
Evaluating the potential of a novel nitro-substituted azabicycle requires a systematic progression through a series of in vitro and in vivo assays.
Caption: High-level workflow for evaluating a new nitro-azabicycle.
Protocol: In Vitro Cytotoxicity (IC₅₀ Determination)
This protocol determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀), a key measure of potency.[26]
Principle: The MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry. The amount of color produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells and non-cancerous MCF-10A cells for selectivity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the nitro-azabicycle in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium + DMSO (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol: Antimicrobial Susceptibility (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth.
Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare serial 2-fold dilutions of the nitro-azabicycle in a 96-well plate using MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.
-
MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Data Presentation
Quantitative data from biological assays should be summarized for clear comparison.
Table 1: Example Biological Activity Data for Novel Nitro-Azabicycles
| Compound ID | Target Cell Line/Organism | Assay Type | Result (IC₅₀ / MIC) | Selectivity Index* |
| NA-001 | MCF-7 (Breast Cancer) | MTS | 7.0 µM | 5.1 |
| NA-001 | MCF-10A (Normal Breast) | MTS | 35.7 µM | N/A |
| NA-002 | S. aureus | MIC | 15.6 µg/mL | N/A |
| NA-002 | E. coli | MIC | 62.5 µg/mL | N/A |
| NA-003 | Jurkat (Leukemia) | MTS | 2.5 µM | 12.4 |
| NA-003 | PBMC (Normal Blood) | MTS | 31.0 µM | N/A |
*Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher value indicates greater selectivity for cancer cells.
Conclusion and Future Perspectives
Nitro-substituted azabicycles represent a promising class of compounds with a wide spectrum of potential biological activities. Their mechanism of action, centered on reductive bioactivation, offers a powerful strategy for achieving selective toxicity against microbial pathogens and hypoxic cancer cells. The rigid azabicyclic scaffold provides a robust platform for optimizing potency and pharmacokinetic properties through synthetic modification.
Future research should focus on:
-
Designing for Selectivity: Fine-tuning the redox potential of the nitro group to ensure activation only occurs under the specific conditions of the target environment (e.g., by specific microbial nitroreductases or severe tumor hypoxia).
-
Combination Therapies: Exploring the synergistic effects of nitro-azabicycles with other drugs. For example, using them to eliminate hypoxic cancer cells that are resistant to traditional radiation and chemotherapy.[27][28]
-
Managing Toxicity: Developing a deeper understanding of the host metabolism of these compounds to mitigate off-target effects and improve their safety profiles.
The strategic combination of a privileged chemical scaffold with a conditionally activated pharmacophore ensures that nitro-substituted azabicycles will remain an exciting and fruitful area of research in the quest for novel therapeutics.
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Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]
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Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
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Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
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Prasad, A.V.G.S., & Patel, F. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD. [Link]
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Unknown Author. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences. [Link]
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Nguyen, T., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
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Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
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Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
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Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. [Link]
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Asati, V., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
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Rather, A. M., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ChemistrySelect. [Link]
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Unknown Author. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]
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Rico-Heredia, J. A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Ilovaisky, D. N., & Artem’ev, A. G. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. [Link]
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Ali, M. A., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Nitek, W., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
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Ilovaisky, D. N., & Artam’ev, A. G. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed. [Link]
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Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]
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Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
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Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]
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Markovic, M., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed. [Link]
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Ay, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
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Rico-Heredia, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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Szychowska, A., et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. MDPI. [Link]
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El-Sayed, N. F., et al. (2025). Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. ResearchGate. [Link]
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D'Oca, C. D. M., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules. [Link]
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de Almeida, J. G. L., et al. (2021). Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. Applied Microbiology and Biotechnology. [Link]
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Unknown Author. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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Miranda-Gonçalves, V., et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. MDPI. [Link]
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Miranda-Gonçalves, V., et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. PubMed. [Link]
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Jimenez-Gonzalez, C., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]
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Dawson, V. L., et al. (1993). Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase. Annals of Neurology. [Link]
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Asanuma, M., et al. (2004). Neuroprotective effects of non-steroidal anti-inflammatory drugs by direct scavenging of nitric oxide radicals. Journal of Neurochemistry. [Link]
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Unlocking the Potential of a Privileged Scaffold: A Technical Guide to the Thermodynamic Stability of the 3-Azabicyclo[3.1.0]hexane Ring System
For Immediate Release
[CITY, STATE, January 14, 2026] – The 3-azabicyclo[3.1.0]hexane core is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide range of therapeutic agents, including opioid receptor antagonists, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and antiviral compounds. Understanding the thermodynamic stability of this bicyclic system is paramount for designing novel drug candidates with optimal efficacy, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the conformational landscape, ring strain, and the influence of substituents on the stability of the 3-azabicyclo[3.1.0]hexane ring system, offering valuable insights for researchers, scientists, and drug development professionals.
The Conformational Landscape: A Tale of Two Forms
The thermodynamic stability of the 3-azabicyclo[3.1.0]hexane ring system is intrinsically linked to its conformational preferences. This fused ring system, comprising a pyrrolidine ring and a cyclopropane ring, can theoretically exist in two primary conformations: a boat-like and a chair-like form. The interplay between these conformers is a critical determinant of the overall molecular shape and, consequently, its biological activity.
Computational studies on the closely related 1-azabicyclo[3.1.0]hexane have revealed that the boat form is the only stable conformation , with the chair form not representing a stationary point on the potential energy surface. This inherent preference for the boat conformation is a foundational aspect of the 3-azabicyclo[3.1.0]hexane system's thermodynamics.
Caption: Boat and Chair conformations of 3-azabicyclo[3.1.0]hexane.
However, the introduction of substituents on the 3-azabicyclo[3.1.0]hexane core can significantly influence this conformational equilibrium. The nature, size, and stereochemistry of these substituents can shift the preference from the boat to the chair form, or vice versa, by introducing new steric and electronic interactions.
The Driving Force of Instability: Ring Strain Analysis
The fusion of a three-membered aziridine ring with a five-membered pyrrolidine ring introduces considerable ring strain, a key contributor to the thermodynamic properties of the 3-azabicyclo[3.1.0]hexane system. The total ring strain energy of the parent bicyclo[3.1.0]hexane has been calculated to be approximately 32.4 kcal/mol . This high degree of strain arises from two primary sources:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral angle (109.5°) in the cyclopropane and pyrrolidine rings.
-
Torsional Strain: The eclipsing interactions between adjacent C-H bonds.
This inherent strain energy influences not only the stability of the molecule but also its reactivity. The propensity of the strained aziridine ring to undergo ring-opening reactions is a well-documented phenomenon and is a key consideration in the design of stable drug molecules. The release of this ring strain can be a thermodynamic driving force for certain chemical transformations.
The Decisive Role of Substituents: Tailoring Stability
The thermodynamic stability and conformational preference of the 3-azabicyclo[3.1.0]hexane ring system are exquisitely sensitive to the nature and position of substituents. These effects are crucial for fine-tuning the pharmacological properties of drug candidates.
N-Substituents: A Conformational Switch
Substituents on the nitrogen atom (N-3) play a pivotal role in dictating the conformational equilibrium. Experimental evidence from ¹H NMR spectroscopic studies on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives has demonstrated this effect with remarkable clarity.
-
N-demethyl-endo-morpholino compounds were found to preferentially adopt a boat conformation .
-
In contrast, the corresponding N-methyl derivatives favored a chair conformation .
This conformational switching is attributed to the steric and electronic interactions introduced by the N-substituent. In the N-methyl derivative, the chair conformation likely minimizes unfavorable steric interactions.
| Substituent at N-3 | Preferred Conformation | Reference |
| Hydrogen | Boat | |
| Methyl | Chair |
Substituents on the Carbon Framework
Substituents on the carbon skeleton of the 3-azabicyclo[3.1.0]hexane ring also exert a significant influence on its stability. The stereochemical orientation of these substituents (exo or endo) can lead to distinct steric interactions that favor one conformation over the other. X-ray crystallographic studies have been instrumental in confirming the solid-state conformations of various substituted derivatives, providing a static picture of the most stable arrangement.
Caption: Logical relationship of factors governing stability.
Experimental and Computational Approaches to Stability Assessment
A multi-faceted approach, combining experimental techniques and computational modeling, is essential for a thorough understanding of the thermodynamic stability of the 3-azabicyclo[3.1.0]hexane ring system.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-phase conformation of 3-azabicyclo[3.1.0]hexane derivatives.
-
Step 1: Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Step 2: 1D ¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional proton and carbon spectra to confirm the chemical structure.
-
Step 3: 2D NMR for Conformational Analysis:
-
NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. The presence or absence of specific cross-peaks can provide definitive evidence for the relative orientation of substituents and the overall ring conformation (boat vs. chair).
-
COSY/TOCSY: Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are used to establish proton-proton coupling networks, aiding in the assignment of resonances.
-
-
Step 4: Data Analysis: Analyze the coupling constants (³JHH) and NOE/ROE intensities to deduce dihedral angles and interproton distances, which are then used to build a model of the predominant conformation in solution.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation and precise geometric parameters.
-
Step 1: Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.
-
Step 2: Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Step 3: Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
Computational Modeling
Theoretical calculations are indispensable for mapping the potential energy surface and quantifying the relative energies of different conformers.
-
Step 1: Model Building: Construct the 3D structure of the 3-azabicyclo[3.1.0]hexane derivative of interest using molecular modeling software.
-
Step 2: Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Step 3: Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). Calculate the single-point energies to determine the relative thermodynamic stabilities.
-
Step 4: Frequency Analysis: Perform a frequency calculation to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
Caption: Workflow for assessing thermodynamic stability.
Conclusion and Future Directions
The thermodynamic stability of the 3-azabicyclo[3.1.0]hexane ring system is a complex interplay of inherent ring strain and the conformational preferences dictated by substituents. While the parent scaffold exhibits a strong preference for a boat-like conformation, this can be modulated through synthetic modifications, particularly at the nitrogen atom. A thorough understanding of these principles, gained through a combination of advanced experimental techniques and computational modeling, is essential for the rational design of novel therapeutics based on this privileged scaffold.
Future research in this area should focus on developing a more extensive quantitative database of the energetic differences between conformers for a wider range of substituted 3-azabicyclo[3.1.0]hexanes. This will enable the development of more accurate predictive models for conformational behavior, further accelerating the drug discovery process.
References
-
Tetzlaff, C., Butz, V., Vilsmaier, E., Wagemann, R., Maas, G., von Onciul, A. R., & Clark, T. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1901-1906. [Link]
-
Shustov, G. V., Rauk, A., & Kostyanovsky, R. G. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. The Journal of Organic Chemistry, 60(18), 5899-5905. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2023). International Journal of Molecular Sciences, 24(4), 3474. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters, 26(1), 135-140. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]
-
Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of visualized experiments : JoVE, (138), 57572. [Link]
- Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., & Bansal, V. S. (2008).
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of (1R,5S)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the asymmetric synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, a key heterocyclic scaffold with significant potential in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane core is a prominent feature in a variety of biologically active compounds, including opioid receptor antagonists and histone deacetylase inhibitors.[1] The introduction of a nitro group and the specific stereochemical configuration at the C1 and C5 positions offer unique opportunities for developing novel therapeutic agents.
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, empowering researchers to understand, adapt, and troubleshoot the process. The proposed synthesis is a convergent approach, leveraging established methodologies in asymmetric catalysis and cyclopropanation.
Synthetic Strategy Overview
The asymmetric synthesis of this compound can be strategically approached through a multi-step sequence. The core of this strategy involves the diastereoselective cyclopropanation of a chiral allylic amine derivative. An alternative and widely used method for constructing the 3-azabicyclo[3.1.0]hexane skeleton is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes.[1][2][3] However, for the specific target molecule, a directed cyclopropanation offers a more direct route to establishing the desired stereochemistry.
The key steps in the proposed synthesis are:
-
Formation of a Chiral N-Benzylallylamine: The synthesis begins with the preparation of a suitable chiral allylic amine precursor.
-
Asymmetric Cyclopropanation: This is the crucial stereochemistry-determining step. A Simmons-Smith type cyclopropanation, guided by a chiral ligand, is a well-established method for achieving high diastereoselectivity in the cyclopropanation of allylic alcohols and amines.[4][5][6]
-
Introduction of the Nitro Group: Following the formation of the bicyclic core, the nitro group is introduced. This can be achieved through various methods, including the reaction of an appropriate intermediate with a nitrating agent. A plausible approach involves the use of a nitro-substituted cyclopropanating agent or subsequent functionalization of the cyclopropane ring. The synthesis of bicyclic nitrocyclopropanes from primary nitro compounds has been reported and offers a viable route.[7][8][9]
This synthetic plan is designed to be modular, allowing for the potential variation of the N-substituent and further functionalization of the bicyclic core.
Reaction Pathway and Mechanism
The overall synthetic pathway is depicted below. The key transformation is the asymmetric cyclopropanation, where the stereochemistry is controlled by a chiral catalyst.
Caption: Proposed synthetic pathway for the target molecule.
The mechanism of the key asymmetric cyclopropanation step involves the formation of a chiral catalyst-substrate complex. In the case of a titanium-TADDOLate catalyzed Simmons-Smith reaction of an allylic amine, the catalyst coordinates to the nitrogen atom of the substrate. This coordination directs the delivery of the methylene group from the zinc carbenoid to one face of the double bond, thereby establishing the desired stereochemistry of the cyclopropane ring. The bulky TADDOL ligand creates a chiral environment that favors one approach of the reagent over the other.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the proposed synthesis.
Synthesis of N-Benzyl-2-nitroallylamine (Starting Material)
The starting material can be synthesized from commercially available 2-nitroallyl bromide and benzylamine.
| Reagent | MW | Amount | Moles | Notes |
| 2-Nitroallyl bromide | 166.00 | 1.66 g | 10 mmol | - |
| Benzylamine | 107.15 | 1.29 g | 12 mmol | 1.2 equivalents |
| Triethylamine | 101.19 | 1.52 g | 15 mmol | 1.5 equivalents |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous |
Protocol:
-
To a stirred solution of benzylamine (1.29 g, 12 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of 2-nitroallyl bromide (1.66 g, 10 mmol) in DCM (10 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (30 mL) and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-nitroallylamine.
Asymmetric Cyclopropanation to Yield this compound
This crucial step employs a chiral catalyst to induce stereoselectivity. The use of a titanium-TADDOLate complex is a well-established method for the asymmetric cyclopropanation of allylic alcohols and can be adapted for allylic amines.[5]
| Reagent | MW | Amount | Moles | Notes |
| N-Benzyl-2-nitroallylamine | 192.21 | 1.92 g | 10 mmol | - |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 22 mL | 22 mmol | 2.2 equivalents |
| Diiodomethane | 267.84 | 5.89 g | 22 mmol | 2.2 equivalents |
| (R,R)-TADDOL | 466.58 | 1.17 g | 2.5 mmol | 0.25 equivalents |
| Titanium(IV) isopropoxide | 284.22 | 0.71 g | 2.5 mmol | 0.25 equivalents |
| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous |
Protocol:
Caption: Experimental workflow for the asymmetric cyclopropanation.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R,R)-TADDOL (1.17 g, 2.5 mmol) and titanium(IV) isopropoxide (0.71 g, 2.5 mmol) in anhydrous dichloromethane (40 mL). Stir the solution at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to -20 °C (using a cryocooler or a dry ice/acetone bath).
-
Substrate Addition: Add a solution of N-benzyl-2-nitroallylamine (1.92 g, 10 mmol) in anhydrous DCM (20 mL) to the cooled catalyst solution.
-
Reagent Addition:
-
Slowly add diethylzinc (1.0 M in hexanes, 22 mL, 22 mmol) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
After the addition of diethylzinc is complete, add diiodomethane (5.89 g, 22 mmol) dropwise over a period of 1 hour.
-
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Characterization and Data
The synthesized compound should be thoroughly characterized to confirm its structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the connectivity of the atoms. The relative stereochemistry can be determined by Nuclear Overhauser Effect (NOE) experiments.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
-
Chiral HPLC: To determine the enantiomeric purity of the final product.
Expected Yield and Enantioselectivity: Based on similar transformations reported in the literature for allylic alcohols, the expected yield for the cyclopropanation step is in the range of 60-80%, with an enantiomeric excess of >90%.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several checkpoints and validation steps are incorporated:
-
Purity of Starting Materials: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can significantly impact the efficiency of the organometallic reagents.
-
Inert Atmosphere: The cyclopropanation reaction must be carried out under a strict inert atmosphere to prevent the decomposition of the diethylzinc and the catalyst.
-
Temperature Control: Precise temperature control during the addition of reagents is critical for achieving high stereoselectivity.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts.
-
Consistent Purification: A standardized purification protocol is essential for obtaining the product in high purity.
Conclusion
This document outlines a detailed and scientifically grounded protocol for the asymmetric synthesis of this compound. By leveraging a chiral titanium-TADDOLate catalyzed cyclopropanation, this method provides a reliable route to this valuable heterocyclic scaffold with high stereocontrol. The provided experimental details, mechanistic insights, and validation checkpoints are intended to equip researchers with the necessary tools to successfully synthesize this and related molecules for applications in drug discovery and development.
References
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Pronina, Y. A., Viktorov, N. B., Selivanov, S. I., Kornev, A. A., Ponyaev, A. I., Boitsov, V. M., & Stepakov, A. V. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of General Chemistry, 94(4), 804-823. [Link]
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Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. [Link]
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Hayashi, Y., Okamura, D., & Fujioka, H. (2016). Asymmetric Synthesis of Bicyclic Nitrocyclopropanes from Primary Nitro Compounds and Stereoselective Formation of Tetrahydro-2H-cyclopenta[b]furans via Ring Expansion/Cyclization Reaction. The Journal of Organic Chemistry, 81(11), 4664-4681. [Link]
- Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52, 586-588.
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Hayashi, Y., Okamura, D., & Fujioka, H. (2016). Asymmetric Synthesis of Bicyclic Nitrocyclopropanes from Primary Nitro Compounds and Stereoselective Formation of Tetrahydro-2H-cyclopenta[b]furans via Ring Expansion/Cyclization Reaction. PubMed. [Link]
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Hayashi, Y., Okamura, D., & Fujioka, H. (2016). Asymmetric Synthesis of Bicyclic Nitrocyclopropanes from Primary Nitro Compounds and Stereoselective Formation of Tetrahydro-2H-cyclopenta[b]furans via Ring Expansion/Cyclization Reaction. The Journal of Organic Chemistry. [Link]
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Wang, Z., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(49), 9134–9139. [Link]
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Pronina, Yu. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. SPbU Researchers Portal. [Link]
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Hayashi, Y., Okamura, D., & Fujioka, H. (2016). Asymmetric Synthesis of Bicyclic Nitrocyclopropanes from Primary Nitro Compounds and Stereoselective Formation of Tetrahydro-2H-cyclopenta[b]furans via Ring Expansion/Cyclization Reaction. The Journal of Organic Chemistry. [Link]
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Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. ResearchGate. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1680.
- Arnold, J. S., & Toste, F. D. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
- Singh, V. K., & Kumar, A. (2023).
- Grygorenko, O. O., & Radchenko, D. S. (2014). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. Tetrahedron Letters, 55(44), 5970-5972.
- Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
- Alza, E., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
- Mondol, A., et al. (2022). Ph2SCCO: A New Versatile CCO‐Fragment Transfer Reagent.
- Shipman, M., et al. (2012). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. University of New Hampshire Scholars' Repository.
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Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]
- Charette, A. B., & Juteau, H. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 62(4), 1058-1067.
- Topczewski, J. J., & Sanford, M. S. (2015). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Organic Letters, 17(5), 1232–1235.
- Papaiakovou, M., & Zografos, A. L. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. ChemistryOpen, 9(7), 741–756.
- Cardona, F., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(1), 1489–1499.
- Convenient Syntheses of Novel α- and β-Amino Acids with.... Sci-Hub.
- Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 49(20), 6074–6086.
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- Zheng, Y., et al. (2018). Construction of 3-azabicyclo[3.1.0]hexane scaffolds.
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Application Notes and Protocols for the Reduction of Nitro Groups in 3-Azabicyclo[3.1.0]hexane Systems
Introduction: The Strategic Importance of 3-Azabicyclo[3.1.0]hexane Amines in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structural motif of significant interest in modern drug discovery. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for various biological targets. The introduction of an amino group onto this framework provides a critical handle for further molecular elaboration, serving as a key building block in the synthesis of a diverse range of pharmacologically active agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and non-narcotic analgesics.
The reduction of a nitro group to a primary amine is a fundamental and highly reliable transformation in organic synthesis, offering a robust pathway to introduce this essential functionality. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the established protocols for the reduction of nitro groups within 3-azabicyclo[3.1.0]hexane systems. We will delve into the mechanistic underpinnings of various methodologies, offer field-proven insights into experimental choices, and provide step-by-step protocols to ensure reproducible and efficient synthesis of the target amines.
Methodology Overview: Selecting the Optimal Reduction Strategy
The choice of a reduction method is paramount and depends on several factors, including the presence of other functional groups, steric hindrance around the nitro group, and desired chemoselectivity. The primary methods for nitro group reduction can be broadly categorized into catalytic hydrogenation and chemical reduction.
dot
Figure 1: Overview of primary methodologies for the reduction of nitro groups.
I. Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency, clean reaction profile (with water as the primary byproduct), and the commercial availability of a wide range of catalysts. For 3-azabicyclo[3.1.0]hexane systems, palladium on carbon (Pd/C) and Raney Nickel are the most commonly employed catalysts.
A. Palladium on Carbon (Pd/C)
Palladium on carbon is a highly effective and versatile catalyst for the hydrogenation of both aliphatic and aromatic nitro compounds. The reaction is typically carried out under a hydrogen atmosphere, with the pressure and temperature being adjusted to optimize the reaction rate and selectivity.
Mechanism Insight: The reaction proceeds through the adsorption of the nitro group and hydrogen onto the palladium surface. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, with the release of two molecules of water.
Experimental Protocol: Pd/C-Catalyzed Hydrogenation
-
Reaction Setup: To a solution of the nitro-substituted 3-azabicyclo[3.1.0]hexane (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a high-pressure hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Inerting: Seal the vessel and purge with nitrogen gas (3 cycles) to remove any residual oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by crystallization or column chromatography.
B. Raney Nickel
Raney Nickel, a fine-grained solid composed mostly of nickel, is another excellent catalyst for nitro group reduction. It is particularly useful when the substrate contains functionalities that are sensitive to hydrogenolysis with Pd/C, such as benzylic ethers or some halogen substituents.
Causality Behind Experimental Choices: Raney Nickel is often employed in its "activated" form, which already contains adsorbed hydrogen, though additional hydrogen gas is typically used to drive the reaction to completion. The choice of solvent can influence the catalyst's activity and selectivity.
Experimental Protocol: Raney Nickel-Catalyzed Hydrogenation
-
Catalyst Preparation: In a fume hood, carefully wash the commercially available Raney Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove the storage solution.
-
Reaction Setup: To a solution of the nitro-substituted 3-azabicyclo[3.1.0]hexane (1.0 eq) in ethanol in a hydrogenation vessel, add the washed Raney Nickel (a spatula-tip amount, approximately 5-10% by weight).
-
Hydrogenation: Secure the vessel and introduce hydrogen gas via a balloon or by pressurizing the system (30-60 psi).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, carefully vent the hydrogen and purge with nitrogen. Filter the catalyst through Celite® and wash thoroughly with ethanol.
-
Isolation: Remove the solvent in vacuo to obtain the desired amine.
| Parameter | Pd/C | Raney Nickel |
| Catalyst Loading | 5-10 mol% | 5-10 wt% |
| Pressure | 50-100 psi H₂ | 1 atm - 60 psi H₂ |
| Temperature | 25-50 °C | 25-40 °C |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Ethanol, Methanol |
| Key Advantages | High activity, good functional group tolerance | Less prone to dehalogenation, good for sulfur-containing compounds |
| Potential Issues | Can cause dehalogenation or debenzylation | Pyrophoric when dry, requires careful handling |
Table 1: Comparison of Catalytic Hydrogenation Conditions.
II. Chemical Reduction: Stoichiometric Metal-Based Methods
Chemical reduction methods, particularly those employing metals in acidic media, offer a robust and often more chemoselective alternative to catalytic hydrogenation. These methods are particularly advantageous when dealing with substrates that are incompatible with catalytic hydrogenation conditions.
A. Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl)
The use of iron powder in the presence of an acid is a classical and highly reliable method for the reduction of nitro groups. The reaction is heterogeneous and generally proceeds with excellent chemoselectivity, leaving other reducible functional groups such as carbonyls, esters, and nitriles intact.
Mechanism Insight: In this process, iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III) species. The nitro group is reduced in a stepwise manner, with the acidic medium providing the necessary protons.
Experimental Protocol: Fe/HCl Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-substituted 3-azabicyclo[3.1.0]hexane (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Acidification: Add concentrated hydrochloric acid (0.5-1.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through Celite® to remove the iron salts.
-
Basification and Extraction: Carefully basify the filtrate with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the amine.
dot
Figure 2: Experimental workflow for the Fe/HCl reduction of a nitro group.
B. Tin(II) Chloride (SnCl₂)
Reduction with tin(II) chloride is another mild and effective method, often used for the chemoselective reduction of aromatic nitro compounds in the presence of other sensitive functional groups.
Experimental Protocol: SnCl₂ Reduction
-
Reaction Setup: Dissolve the nitro-substituted 3-azabicyclo[3.1.0]hexane (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and basify with a concentrated solution of sodium hydroxide until a pH > 10 is reached, dissolving the tin salts.
-
Extraction and Isolation: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the amine.
| Reagent | Equivalents | Solvent | Temperature | Key Advantages | Work-up Considerations |
| Fe/HCl | 3-5 eq Fe | EtOH/H₂O | Reflux | Cost-effective, high chemoselectivity | Filtration of iron salts, careful basification |
| SnCl₂ | 3-5 eq | EtOH or EtOAc | RT to 50 °C | Mild conditions, good for sensitive substrates | Formation of tin salts requires careful basification for removal |
Table 2: Comparison of Chemical Reduction Conditions.
III. Troubleshooting and Optimization
Challenges in the reduction of nitro groups on the 3-azabicyclo[3.1.0]hexane scaffold may arise from steric hindrance or the presence of other reducible functional groups.
-
Incomplete Reaction: If a reaction is sluggish, gentle heating or increasing the catalyst loading/reagent equivalents may be necessary. Ensure the purity of the starting material, as impurities can poison catalysts.
-
Side Reactions: In catalytic hydrogenations, over-reduction or cleavage of protecting groups can occur. Optimizing the reaction time, temperature, and catalyst choice is crucial. For instance, using Raney Nickel instead of Pd/C can prevent dehalogenation.
-
Product Isolation: The basic nature of the amine product necessitates an acidic workup for extraction into an aqueous layer, followed by basification and extraction into an organic solvent. Alternatively, direct extraction from a basified reaction mixture is common.
Conclusion
The reduction of the nitro group in 3-azabicyclo[3.1.0]hexane systems is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation and chemical reduction methods provide effective and reliable pathways to the desired amines. The choice of the specific protocol should be guided by the overall synthetic strategy, considering the functional group tolerance and the desired scale of the reaction. The protocols outlined in this application note provide a solid foundation for researchers to successfully achieve this important chemical transformation.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Zheng, Y., Yu, X., Lv, S., & Wu, Y. (2021). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. Retrieved from [Link]
-
Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 708726. [Link]
-
Organic Reactions. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
- Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., &
Application Note & Protocol Guide: Chemoselective Deprotection of the N-Benzyl Group from (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Audience: Researchers, scientists, and drug development professionals engaged in complex molecule synthesis.
Abstract: The N-benzyl group is a robust and widely used protecting group for amines in organic synthesis.[1] However, its removal in the final stages of a synthetic route can be challenging, particularly in the presence of sensitive functional groups. This guide provides a detailed analysis and field-tested protocols for the chemoselective deprotection of the N-benzyl group from (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. The primary challenge addressed is the preservation of the reducible nitro group and the strained bicyclic core, rendering standard hydrogenolysis conditions unsuitable. We will explore and compare oxidative deprotection methodologies that offer high selectivity and efficiency for this specific transformation.
The Chemoselectivity Challenge: Nitro Group Intolerance to Reductive Debenzylation
The most common method for N-benzyl group removal is catalytic hydrogenolysis, employing hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst (Pd/C).[2][3] This method is prized for its clean conversion, typically yielding only the deprotected amine and toluene.[1] However, the very conditions that facilitate the reductive cleavage of the C-N bond are also highly effective at reducing other functional groups.
For the substrate This compound , standard hydrogenolysis presents a significant chemoselectivity problem. The nitro group is highly susceptible to reduction, leading to the formation of the corresponding amine.[4][5] This would result in a mixture of products, or exclusively the undesired amino-debenzylated product, compromising the synthetic route.
Therefore, an alternative strategy that operates under non-reductive conditions is required. Oxidative debenzylation methods are ideally suited for this purpose, as they target the benzylic position without affecting reducible functionalities like nitro groups.[4]
Recommended Methodologies: Oxidative Deprotection
Oxidative methods proceed by oxidizing the benzylic position of the N-benzyl group, which generates an unstable intermediate that readily hydrolyzes to release the deprotected secondary amine and benzaldehyde. Several reagent systems are effective for this transformation.
Mechanism of Oxidative Debenzylation
A common pathway for oxidative N-debenzylation, for instance using a system like Oxone®/KBr, involves the generation of a bromo radical. This radical abstracts a hydrogen atom from the benzylic position to form a benzyl radical. Subsequent oxidation and hydrolysis steps lead to the cleavage of the C-N bond.[6]
Protocol Comparison
The choice of oxidative reagent depends on factors such as substrate compatibility, cost, and ease of workup. Below is a comparative summary of suitable methods.
| Feature | Method A: Ceric Ammonium Nitrate (CAN) | Method B: Oxone® / KBr | Unsuitable Method: Catalytic Hydrogenolysis |
| Reagents | (NH₄)₂Ce(NO₃)₆ | 2KHSO₅·KHSO₄·K₂SO₄, KBr | H₂ (gas), 10% Pd/C |
| Mechanism | Single-Electron Transfer | Bromo Radical Formation | Reductive Cleavage |
| Solvent | Acetonitrile/Water | Nitromethane or CH₂Cl₂ | Methanol or Ethanol |
| Conditions | 0°C to Room Temp | Room Temp to 30°C | Room Temp, 1 atm H₂ |
| Selectivity | Excellent. Preserves nitro group and other reducible functionalities.[7][8] | Excellent. Preserves nitro group.[6] | Poor. Reduces nitro group to amine.[4] |
| Advantages | Mild conditions, high chemoselectivity. | Transition-metal-free, uses stable and low-toxicity reagents.[6] | Clean byproducts (toluene). |
| Disadvantages | Stoichiometric amounts of cerium salt required; aqueous workup. | Requires careful monitoring to avoid side reactions. | Catalyst is pyrophoric; requires specialized equipment (hydrogenator). |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Deprotection using Ceric Ammonium Nitrate (CAN)
This protocol is adapted from established procedures for the chemoselective debenzylation of N-benzyl amines.[7]
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the substrate in a 3:1 mixture of acetonitrile and water (e.g., 12 mL MeCN, 4 mL H₂O per 1 mmol of substrate).
-
Cool the solution to 0°C in an ice bath with magnetic stirring.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of Ceric Ammonium Nitrate (CAN) (2.5 eq) in water.
-
Add the CAN solution dropwise to the cooled substrate solution over 15-20 minutes. The reaction mixture will typically turn a deep orange or red color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, (1R,5S)-6-nitro-3-azabicyclo[3.1.0]hexane, can be purified by column chromatography on silica gel.
-
Protocol B: Deprotection using Oxone® and Potassium Bromide (KBr)
This protocol leverages a transition-metal-free system for oxidative debenzylation.[6]
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in nitromethane (MeNO₂) (approx. 10 mL per 0.5 mmol of substrate).
-
Add potassium bromide (KBr) (1.0 eq) to the solution.
-
-
Reagent Addition:
-
Add Oxone® (1.5 eq) to the stirred mixture in one portion.
-
Stir the reaction vigorously at 30°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
-
Workup and Isolation:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure deprotected product.
-
Sources
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The Emergence of a Privileged Scaffold: A Technical Guide to (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane in Drug Discovery
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Core
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, "privileged scaffolds" stand out for their ability to serve as versatile platforms for the development of ligands targeting a range of biological entities. The rigid 3-azabicyclo[3.1.0]hexane framework has emerged as one such scaffold, found at the core of numerous natural products and synthetic pharmaceuticals. Its inherent conformational rigidity reduces the entropic penalty upon binding to a biological target, which can translate into enhanced potency and selectivity. This bicyclic system is a cornerstone in the design of agents targeting everything from bacterial enzymes to central nervous system receptors.
This technical guide focuses on a particularly valuable synthetic intermediate: (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane . We will explore its strategic importance, detailing why its specific stereochemistry and functional groups—the benzyl protecting group and the nitro moiety—render it an exceptional starting point for the synthesis of complex, high-value pharmaceutical agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, supported by detailed, field-proven protocols and quantitative data.
Causality in Design: Why this compound is a Superior Starting Point
The utility of this compound as a synthetic precursor is not coincidental; it is a product of deliberate chemical design that addresses several key challenges in drug development.
-
The Rigid Bicyclic Core : The fused cyclopropane and pyrrolidine rings create a three-dimensional structure that projects substituents into well-defined vectors in space. This is crucial for optimizing interactions with the often-complex topographies of protein binding pockets. This constrained conformation is a key feature in drugs like the broad-spectrum antibiotic Trovafloxacin, where the 3-azabicyclo[3.1.0]hexane moiety is essential for its potent inhibition of bacterial DNA gyrase.[1]
-
The Benzyl Protecting Group : The benzyl group at the N-3 position serves as a robust and reliable protecting group. It is stable to a variety of reaction conditions that are necessary for the modification of other parts of the molecule, particularly the reduction of the nitro group. Subsequently, it can be removed under well-established hydrogenolysis conditions, which are typically clean and high-yielding, to unmask the N-3 amine for further derivatization.
-
The Nitro Group as a Masked Amine : The exo-nitro group at the C-6 position is the lynchpin of this intermediate's utility. It is introduced with specific stereochemistry, which is often crucial for biological activity. More importantly, the nitro group is a versatile precursor to a primary amine. This transformation is fundamental to the synthesis of many active pharmaceutical ingredients, as the resulting 6-amino group often serves as a key pharmacophoric element or a point of attachment for side chains that modulate activity and pharmacokinetic properties. The conversion of the nitro group to an amine is a critical step in the synthesis of Trovafloxacin and its analogs.[1]
This strategic combination of a rigid scaffold with orthogonally addressable functional groups makes this compound a highly efficient and cost-effective starting material in multi-step synthetic campaigns.
Applications in Drug Discovery: From Antibacterials to CNS Agents
The versatility of the this compound scaffold is best illustrated by the diverse range of therapeutic agents derived from it.
Antibacterial Agents: The Trovafloxacin Story
The most prominent application of this scaffold is in the synthesis of fluoroquinolone antibiotics, exemplified by Trovafloxacin. In these molecules, the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hex-3-yl side chain at the C-7 position of the quinolone core is critical for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] The rigid bicyclic amine provides an optimal orientation for interaction with bacterial DNA gyrase and topoisomerase IV.
Central Nervous System (CNS) Agents
The 3-azabicyclo[3.1.0]hexane core has been identified as a privileged structure for targeting CNS receptors. Its rigid nature allows for the development of ligands with high affinity and selectivity.
-
Opioid Receptor Modulators : Derivatives of this scaffold have been designed as potent and selective ligands for opioid receptors, particularly the µ-opioid receptor. These compounds have been investigated for the treatment of pain and pruritus. The constrained nature of the scaffold is key to achieving the desired receptor subtype selectivity.
-
Dopamine and Serotonin Reuptake Inhibitors : The scaffold has been incorporated into molecules that inhibit the reuptake of key neurotransmitters like dopamine, norepinephrine, and serotonin. These compounds have potential applications in the treatment of depression, anxiety, and other neuropsychiatric disorders.
Anticancer and Anti-inflammatory Agents
Emerging research has highlighted the potential of 3-azabicyclo[3.1.0]hexane derivatives as antiproliferative and anti-inflammatory agents. While the mechanisms are still under investigation, the ability of this scaffold to present functional groups in a defined spatial arrangement is likely a key factor in their activity.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds derived from the 3-azabicyclo[3.1.0]hexane scaffold.
| Compound/Drug | Target/Organism | Activity Type | Value | Reference(s) |
| Trovafloxacin | Staphylococcus aureus | MIC₅₀ | 0.032 mg/L | [3] |
| Trovafloxacin | Streptococcus pneumoniae | MIC₉₀ | ≤ 0.25 mg/L | [1] |
| Trovafloxacin | Haemophilus influenzae | MIC₉₀ | ≤ 0.03 mg/L | [1] |
| Trovafloxacin | Escherichia coli | MIC₉₀ | ≤ 0.03 mg/L | [1] |
| Trovafloxacin | Bacteroides fragilis group | MIC₉₀ | 1.0 µg/mL | [4] |
| 3-Azabicyclo[3.1.0]hexane Derivative | µ-Opioid Receptor | Binding Affinity (pKi) | 7.0 - 10.6 | [5] |
| Spiro-fused 3-Azabicyclo[3.1.0]hexane | K562 (human erythroleukemia) | IC₅₀ | ~25-27 µM | [3] |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of key intermediates and a final active pharmaceutical ingredient starting from this compound. These protocols are designed to be self-validating, with clear checkpoints and characterization data.
Overall Synthetic Workflow
Caption: Synthetic pathway from N-benzylmaleimide to Trovafloxacin.
Protocol 1: Synthesis of this compound-2,4-dione
This protocol describes the initial cyclopropanation reaction to form the bicyclic dione core.
Materials:
-
N-Benzylmaleimide
-
Bromonitromethane
-
N,N-diethylacetamidine (or another suitable non-nucleophilic base)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel (for column chromatography)
Procedure:
-
Dissolve N-benzylmaleimide (1 equivalent) in anhydrous acetonitrile.
-
To a separate flask, add N,N-diethylacetamidine (1.5 equivalents) to anhydrous acetonitrile.
-
Cool both solutions to 0 °C.
-
Slowly add a solution of bromonitromethane (1.5 equivalents) in acetonitrile to the base solution, maintaining the temperature at 0 °C.
-
To this mixture, add the N-benzylmaleimide solution dropwise over 2-3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the title compound as a solid.
Characterization:
-
¹H NMR: Confirm the presence of the benzyl group, the cyclopropyl protons, and the absence of vinylic protons from the maleimide starting material.
-
Mass Spectrometry: Verify the molecular weight of the product.
Protocol 2: Reduction of Imide Carbonyls to this compound
This protocol details the reduction of the dione to the corresponding pyrrolidine.
Materials:
-
This compound-2,4-dione
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound-2,4-dione (1 equivalent) in anhydrous THF.
-
Add sodium borohydride (4 equivalents) portion-wise at room temperature.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of iodine (2 equivalents) in THF to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with methanol.
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can often be used in the next step without further purification.
Characterization:
-
¹H NMR: Observe the disappearance of the dione carbonyl signals in the ¹³C NMR and the appearance of methylene proton signals for the pyrrolidine ring.
-
Mass Spectrometry: Confirm the expected molecular weight.
Protocol 3: Reduction of the Nitro Group to (1R,5S,6S)-6-Amino-3-benzyl-3-azabicyclo[3.1.0]hexane
This protocol describes the conversion of the nitro group to the key primary amine.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the title amine.
Characterization:
-
¹H NMR: Confirm the disappearance of the nitro group and the appearance of a new signal for the amino protons.
-
Mass Spectrometry: Verify the correct molecular weight for the amino compound.
Protocol 4: N-Debenzylation to (1R,5S,6S)-6-Amino-3-azabicyclo[3.1.0]hexane
This protocol details the removal of the benzyl protecting group to yield the final diamine core.
Materials:
-
(1R,5S,6S)-6-Amino-3-benzyl-3-azabicyclo[3.1.0]hexane
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (anhydrous)
-
Chloroform
Procedure:
-
To a stirred suspension of (1R,5S,6S)-6-amino-3-benzyl-3-azabicyclo[3.1.0]hexane (1 equivalent) and an equal weight of 10% Pd/C in anhydrous methanol, add anhydrous ammonium formate (5 equivalents) in one portion under a nitrogen atmosphere.[6]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[6]
-
After completion, cool the reaction mixture and filter through a Celite pad to remove the catalyst.
-
Wash the Celite pad with chloroform.
-
Combine the organic filtrates and evaporate under reduced pressure to afford the desired diamine.
Characterization:
-
¹H NMR: Confirm the absence of the benzyl group signals.
-
Mass Spectrometry: Verify the molecular weight of the debenzylated product.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its unique combination of a rigid, three-dimensional scaffold and strategically placed, orthogonally manipulable functional groups makes it an invaluable building block for the synthesis of a diverse array of therapeutic agents. The detailed protocols provided herein offer a robust and validated pathway for leveraging this scaffold in drug discovery programs.
As our understanding of disease biology deepens, the demand for novel, structurally complex, and highly specific small molecules will continue to grow. The 3-azabicyclo[3.1.0]hexane core, and specifically the title compound as a key entry point to this system, is poised to remain a central player in the development of the next generation of medicines. Future work will likely focus on expanding the diversity of substituents that can be introduced onto this scaffold and exploring its application in new therapeutic areas.
References
-
Comparison of in vitro activity of trovafloxacin against gram-positive and gram-negative organisms with quinolones and beta-lactam antimicrobial agents. Diagn Microbiol Infect Dis. 1998 May;31(1):301-11. [Link]
-
In-vitro Activity of Trovafloxacin, a New Fluoroquinolone, Against Recent Clinical Isolates. J Antimicrob Chemother. 1997 Jun;39 Suppl B:43-9. [Link]
-
In vitro activity of trovafloxacin versus ciprofloxacin against clinical isolates. Eur J Clin Microbiol Infect Dis. 1996 Aug;15(8):683-5. [Link]
-
The in-vitro activity of trovafloxacin, a new fluoroquinolone, against Gram-positive bacteria. J Antimicrob Chemother. 1997 Jun:39 Suppl B:57-62. [Link]
-
In vitro activity of trovafloxacin in combination with ceftazidime, meropenem, and amikacin. Eur J Clin Microbiol Infect Dis. 1996 Aug;15(8):688-93. [Link]
-
Antibacterial Activity of Trovafloxacin Against Nosocomial Gram-positive and Gram-negative Isolates. J Antimicrob Chemother. 1997 Jun;39 Suppl B:51-6. [Link]
-
Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden. Scand J Infect Dis. 1998;30(4):379-84. [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2200-3. [Link]
-
Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics. J Antimicrob Chemother. 1997 Jun;39 Suppl B:63-9. [Link]
-
In Vitro Activity of Trovafloxacin against Bacteroides fragilis in Mixed Culture with either Escherichia coli or a Vancomycin- Resistant Strain of Enterococcus faecium Determined by an Anaerobic Time-Kill Technique. Antimicrob Agents Chemother. 1999 Sep; 43(9): 2257–2261. [Link]
-
N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications. 1986;16(11):1373-1376. [Link]
-
Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. J. Chem. Soc., Perkin Trans. 1, 2000, 1615-1622. [Link]
-
Synthesis of an amino moiety in trovafloxacin by using an in-expensive amidine base, N,N-diethylacetamidine. Indian Journal of Chemistry, Section B. 2005, 44B, 184-187. [Link]
- Process for preparing trovafloxacin acid salts.
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- 3. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Abstract: This document provides a comprehensive guide for the scale-up synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, a pivotal intermediate in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane framework is a core structural motif in various pharmaceutically active molecules, including antibacterial agents like Trovafloxacin and other compounds targeting neurological disorders.[1][2][3][4][5] This protocol details a robust and reproducible method starting from N-benzylmaleimide and bromonitromethane, focusing on operational safety, scalability, and high-yield production of the desired exo diastereomer.
Introduction and Scientific Rationale
The synthesis of conformationally rigid scaffolds is a cornerstone of modern drug discovery, enabling precise orientation of pharmacophoric groups. The 3-azabicyclo[3.1.0]hexane system provides such a rigid core. The title compound, with its defined (1R,5S) stereochemistry and a versatile nitro group, serves as a valuable building block for further chemical elaboration.[1] The nitro group, in particular, enhances the molecule's reactivity and can be readily transformed into other functional groups, such as amines, which are crucial for creating diverse libraries of potential drug candidates.[1][2]
The synthetic strategy discussed herein is based on a tandem Michael addition-intramolecular SN2 reaction. This approach is highly efficient for constructing the cyclopropane ring fused to the pyrrolidine core.[6]
Causality of Experimental Choices:
-
Reactants: N-benzylmaleimide is selected as the Michael acceptor due to the electron-withdrawing nature of the two carbonyl groups, which activates the double bond for nucleophilic attack. Bromonitromethane is an ideal reagent as it provides both the nucleophilic nitromethyl anion (after deprotonation) and a leaving group (bromide) on the same carbon, facilitating the subsequent intramolecular cyclization.[6][7]
-
Base Selection: An inorganic base, potassium carbonate (K₂CO₃), is employed. For scale-up operations, it is preferred over strong organic bases due to its low cost, ease of handling, simple removal by filtration, and moderate basicity, which minimizes side reactions.[6]
-
Solvent System: Acetonitrile is the solvent of choice. It is a polar aprotic solvent that effectively dissolves the starting materials and intermediates while being relatively inert to the reaction conditions. Its boiling point allows for effective heat dissipation and easy removal post-reaction.
-
Stereochemical Control: The reaction predominantly yields the thermodynamically more stable exo isomer, (1R,5S,6R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione, in the initial cyclization step.[2] Subsequent reduction of the dione furnishes the target molecule. For clarity, this protocol focuses on the key cyclopropanation step leading to the nitro-dione intermediate, which is then reduced. A well-established method for this reduction involves using a borane-THF complex.
Reaction Pathway and Mechanism
The overall synthesis proceeds in two main stages:
-
Cyclopropanation: Formation of the bicyclic dione intermediate.
-
Reduction: Reduction of the two carbonyl groups to yield the final product.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Mechanism of Cyclopropanation
The formation of the bicyclic core is a classic example of a domino reaction.
Caption: Mechanism of the tandem Michael-SN2 reaction.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a nominal 100-gram scale of the final product. Adjustments may be necessary based on specific equipment and reactor capacities.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| N-benzylmaleimide | ≥98% | Standard Vendor | Starting material |
| Bromonitromethane | ≥97% | Standard Vendor | Caution: Lachrymator, toxic |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Vendor | Milled to a fine powder |
| Borane-THF complex | 1 M solution in THF | Standard Vendor | Caution: Flammable, water-reactive |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard Vendor | Reaction solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Vendor | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | Work-up and chromatography |
| Petroleum Ether / Hexanes | ACS Grade | Standard Vendor | Chromatography |
| Celite® 545 | N/A | Standard Vendor | Filtration aid |
| Methanolic HCl | ~1.25 M | Prepared in-house | For quenching |
Equipment:
-
5 L glass reactor with overhead mechanical stirrer, thermocouple, dropping funnel, and nitrogen inlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Large Buchner funnel and vacuum flask for filtration.
-
Rotary evaporator with a suitable vacuum pump.
-
Glass column for flash chromatography (if required).
-
Standard laboratory glassware.
Part A: Synthesis of (1R,5S,6R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (Intermediate 10)
-
Reactor Setup: Assemble the 5 L reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the reactor with N-benzylmaleimide (200 g, 1.07 mol) and anhydrous acetonitrile (2 L). Begin stirring to form a solution/slurry. Add milled potassium carbonate (222 g, 1.61 mol).[6]
-
Reagent Addition: In a separate flask, prepare a solution of bromonitromethane (225 g, 1.61 mol) in anhydrous acetonitrile (800 mL).[6]
-
Transfer this solution to the dropping funnel attached to the reactor.
-
Reaction Execution: Add the bromonitromethane solution dropwise to the stirred reactor contents over approximately 4-5 hours. Maintain the internal temperature between 20-25 °C using the circulator. A slight exotherm may be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.[6]
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes) until the N-benzylmaleimide spot is consumed.
-
Work-up and Isolation: Assemble the filtration apparatus with a pad of Celite®. Filter the reaction mixture to remove potassium salts.
-
Wash the filter cake thoroughly with ethyl acetate (2 x 500 mL) to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and washings in a large round-bottom flask and concentrate under reduced pressure using a rotary evaporator. This will yield the crude product as a solid mass.[6]
-
Purification: Purify the crude solid via column chromatography on silica gel (100-200 mesh) using a gradient of 5% to 10% ethyl acetate in petroleum ether as the eluent to afford the pure dione intermediate as an off-white solid.[6]
Part B: Synthesis of this compound (Final Product 11)
-
Reactor Setup: In the clean, dry, nitrogen-purged 5 L reactor, dissolve the purified dione intermediate (10 ) (200 g, 0.77 mol) in anhydrous THF (2 L).
-
Reagent Addition: Add the 1 M solution of Borane-THF complex (3.1 L, 3.1 mol) to the dropping funnel. Add the solution to the reactor at a rate that maintains a gentle reflux. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Execution: Once the addition is complete, heat the mixture to reflux (approx. 65-70 °C) for 3 hours.[6]
-
Quenching: Cool the reaction mixture to 10 °C in an ice bath. Slowly and carefully add methanolic HCl to quench the excess borane until gas evolution ceases.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 1 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Final Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude final product. Further purification can be achieved by recrystallization or a final silica gel plug if necessary.
Data Summary and Characterization
| Parameter | Step 1 (Dione) | Step 2 (Final Product) |
| Starting Material | N-benzylmaleimide | Intermediate Dione 10 |
| Equivalents | N-benzylmaleimide (1.0) | Intermediate 10 (1.0) |
| Bromonitromethane (1.5) | BH₃·THF (4.0) | |
| K₂CO₃ (1.5) | ||
| Temperature | 20-25 °C | Reflux (~67 °C) |
| Reaction Time | 5-6 hours | 3-4 hours |
| Typical Yield | ~35-45%[6] | ~85-95% |
| Appearance | Off-white solid | Viscous oil or low-melting solid |
| Purity (by HPLC) | >98% | >97% |
Characterization Data for Intermediate 10:
-
¹H NMR (400 MHz, CDCl₃): δ 7.33-7.25 (m, 5H), 4.53 (s, 2H), 4.48 (d, J = 1.6 Hz, 1H), 3.35 (d, J = 1.6 Hz, 1H).[6]
-
Mass Spec (m/z): 245.1 (M⁺-1).[6]
Scale-Up Considerations and Safety
-
Thermal Safety: The initial cyclopropanation reaction is exothermic. On a large scale, the dropwise addition of bromonitromethane must be carefully controlled, and a reliable reactor cooling system is mandatory to prevent thermal runaway.
-
Reagent Handling: Bromonitromethane is a toxic lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The borane-THF complex is highly flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon).
-
Work-up and Filtration: The filtration of large quantities of potassium salts can be slow. Using a Nutsche filter-dryer can significantly improve efficiency at the pilot scale.
-
Purification Strategy: While chromatography is effective for purification, it is not ideal for large-scale manufacturing. Developing a robust crystallization procedure for the dione intermediate and/or the final product is highly recommended to improve process efficiency and reduce solvent waste.
Conclusion
The protocol described provides a reliable and scalable pathway for the synthesis of this compound. By employing cost-effective reagents and considering key safety and engineering controls, this method is suitable for producing multi-gram to kilogram quantities of this valuable synthetic intermediate, thereby supporting advanced drug discovery and development programs.
References
-
Preparation of conjugated nitroalkenes: short review. (2022). ResearchGate. Retrieved from [Link]
-
Yao, W., et al. (n.d.). cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon. Nature Communications. Retrieved from [Link]
-
RU2388747C2 - Method for synthesis of bicyclo[8][9]hexane derivatives and intermediate compound to this end. Google Patents. Retrieved from
-
Synthesis of Amino-Acid-Based Nitroalkenes. (2022). MDPI. Retrieved from [Link]
-
Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. (n.d.). MDPI. Retrieved from [Link]
-
New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. (n.d.). NIH. Retrieved from [Link]
-
Nitroalkene. Wikipedia. Retrieved from [Link]
-
Preparation of conjugated nitroalkenes: short review. (2022). Scientiae Radices. Retrieved from [Link]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. (2022). ACS Publications. Retrieved from [Link]
-
(1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane. Chem-Impex. Retrieved from [Link]
-
(1R,5S)-6-nitro-3-azabicyclo[3.1.0]hexane. PubChem. Retrieved from [Link]
-
Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. Retrieved from [Link]
-
Norris, T., et al. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Synthesis of an amino moiety in trovafloxacin by using an in-expensive amidine base, N,N-diethylacetamidine. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. (2012). Beilstein Journals. Retrieved from [Link]
-
Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. Retrieved from [Link]
-
Scalable Synthesis of 1,5-Diazabicyclo[3.1.0]hexanes Using N-Chlorosuccinimide as Chlorinating Agent. ResearchGate. Retrieved from [Link]
-
Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. Retrieved from [Link]
- NZ246768A - 3-azabicyclo[3.1.0]hexane intermediates useful in the. Google Patents.
-
Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3 - ACS Publications. American Chemical Society. Retrieved from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Retrieved from [Link]
-
(PDF) Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. ResearchGate. Retrieved from [Link]
- US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. Google Patents.
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Application Notes and Protocols for the Functionalization of the 3-azabicyclo[3.1.0]hexane Core
For the Synthesis of Novel Analogues in Drug Discovery
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted bicyclic system that serves as a valuable isostere for the piperidine motif.[1] Its rigid three-dimensional structure provides a unique scaffold for the precise spatial arrangement of pharmacophoric elements, making it a privileged structural component in medicinal chemistry.[2][3][4] Derivatives of this core have demonstrated a broad spectrum of biological activities, including potent effects as μ opioid receptor ligands[5][6], antitumor agents[2][3][7], dipeptidyl peptidase-IV (DPP-IV) inhibitors[8], and modulators of the central nervous system.[9][10] Furthermore, this scaffold is found in various natural products and serves as a key intermediate in the synthesis of complex molecules.[2][3]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for the functionalization of the 3-azabicyclo[3.1.0]hexane core. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower rational analogue design.
Strategic Approaches to Functionalization
The functionalization of the 3-azabicyclo[3.1.0]hexane core can be broadly categorized into three main strategies:
-
Construction of the Core with Concomitant Functionalization: Methods that build the bicyclic system while introducing desired functional groups.
-
N-Functionalization: Modification of the nitrogen atom at the 3-position.
-
C-H Functionalization and Derivatization of the Carbocyclic Framework: Direct modification of the carbon skeleton.
This guide will delve into each of these strategies, providing both theoretical understanding and practical, step-by-step protocols.
Part 1: Constructing the Functionalized Core
A prevalent and highly effective strategy for generating diverse 3-azabicyclo[3.1.0]hexane analogues is through cycloaddition reactions where the core is assembled with inherent functionality. The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a cornerstone of this approach.[11][12]
1,3-Dipolar Cycloaddition of Azomethine Ylides and Cyclopropenes
This method offers a powerful means to construct spiro-fused 3-azabicyclo[3.1.0]hexane derivatives. The reaction proceeds with high diastereoselectivity and allows for the introduction of a wide range of substituents.[11]
Causality of Experimental Choices:
-
Azomethine Ylide Generation: The choice of carbonyl compound and α-amino acid dictates the substitution pattern on the pyrrolidine ring of the resulting bicyclic system.
-
Cyclopropene Dipolarophile: The substituents on the cyclopropene ring determine the functionality on the cyclopropane portion of the final product.
-
Solvent: Aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) are often favored to enhance the stability of the azomethine ylide and promote the cycloaddition.[11]
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Protocol 1: Synthesis of a Spiro-fused 3-Azabicyclo[3.1.0]hexane Derivative
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected carbonyl compound (1.0 mmol) and α-amino acid (1.2 mmol) in a suitable aprotic solvent (e.g., DMF, 10 mL).
-
Initiation of Cycloaddition: Add the cyclopropene derivative (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 65 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[11]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Cyclopropanation of Maleimides
This method provides a direct route to 3-azabicyclo[3.1.0]hexane-2,4-diones from readily available maleimides and N-tosylhydrazones. The reaction is catalyzed by palladium complexes and generally proceeds with high yield and diastereoselectivity.[13]
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a commonly used catalyst for this transformation.
-
N-Tosylhydrazones: These serve as carbene precursors for the cyclopropanation. The choice of the N-tosylhydrazone determines the substituent at the C6 position.
-
Base: A base is typically required to generate the diazo compound in situ from the N-tosylhydrazone.
Reaction Scheme: Palladium-Catalyzed Cyclopropanation
Caption: Palladium-Catalyzed Cyclopropanation.
Protocol 2: Palladium-Catalyzed Synthesis of a 3-Azabicyclo[3.1.0]hexane-2,4-dione
-
Reactant Preparation: To a solution of the maleimide (1.0 mmol) and the N-tosylhydrazone (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (typically a few hours).
-
Work-up: After cooling to room temperature, the reaction mixture can be filtered and the solvent evaporated.
-
Purification: The residue is then purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.[13]
Part 2: N-Functionalization of the 3-Azabicyclo[3.1.0]hexane Core
The nitrogen atom at the 3-position is a key handle for introducing a wide array of functional groups, significantly impacting the pharmacological properties of the resulting analogues. Common N-functionalization strategies include alkylation, acylation, and reductive amination.[9]
Table 1: N-Functionalization Strategies and Reagents
| Functionalization Type | Reagent Examples | Key Considerations |
| Alkylation | Alkyl halides (e.g., MeI), Benzyl bromide | Requires a base (e.g., K₂CO₃, Cs₂CO₃) |
| Acylation | Acyl chlorides, Anhydrides | Often performed in the presence of a non-nucleophilic base (e.g., triethylamine) |
| Reductive Amination | Aldehydes or Ketones with a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mild conditions, suitable for a wide range of carbonyl compounds |
| Arylation | Aryl halides with a palladium or copper catalyst (Buchwald-Hartwig amination) | Allows for the introduction of aryl and heteroaryl groups |
Protocol 3: N-Alkylation of a 3-Azabicyclo[3.1.0]hexane
-
Reactant Preparation: Dissolve the 3-azabicyclo[3.1.0]hexane starting material (1.0 mmol) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Base and Alkylating Agent: Add a base (e.g., Cs₂CO₃, 1.5 mmol) followed by the alkylating agent (e.g., methyl iodide, 1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 75 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the N-alkylated analogue.
Part 3: C-H Functionalization of the Carbocyclic Framework
Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for elaborating the 3-azabicyclo[3.1.0]hexane core. Palladium-catalyzed transannular C-H arylation is a particularly powerful method for introducing aryl groups, providing rapid access to 3D fragments with desirable physicochemical properties.[14]
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is an effective catalyst for this transformation.
-
Ligand: The choice of ligand is crucial for the efficiency and selectivity of the C-H activation step.
-
Oxidant/Base: A suitable oxidant and base (e.g., CsOPiv) are required to facilitate the catalytic cycle.
-
Protecting Group: The nitrogen atom is typically protected (e.g., with a readily removable group) to prevent interference with the C-H activation.
Logical Relationship: Transannular C-H Arylation
Caption: Logical Flow of Transannular C-H Arylation.
Protocol 4: Palladium-Catalyzed Transannular C-H Arylation
-
Reactant Preparation: In a microwave vial, combine the N-protected 3-azabicyclo[3.1.0]hexane (1.0 mmol), aryl iodide (2-3 equiv.), Pd(OAc)₂ (10 mol%), and CsOPiv (3 equiv.) in t-amyl alcohol.
-
Reaction Conditions: Heat the mixture in a microwave reactor at 180 °C for 30-50 minutes.[14]
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection (if necessary): The protecting group can be removed under standard conditions to yield the free amine, which can be further functionalized.
Conclusion
The functionalization of the 3-azabicyclo[3.1.0]hexane core offers a rich landscape for the discovery of novel therapeutic agents. The strategies outlined in these application notes, from core construction via cycloaddition and cyclopropanation to N-functionalization and direct C-H activation, provide a robust toolkit for medicinal chemists. By understanding the causality behind the experimental choices, researchers can rationally design and synthesize new analogues with tailored properties, accelerating the drug discovery process.
References
- SAR and biological evaluation of 3-azabicyclo[3.1.
- SAR and biological evaluation of 3-azabicyclo[3.1.
- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. (URL: )
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. (URL: )
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central. (URL: )
- Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC - NIH. (URL: )
- Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. (URL: )
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (URL: )
- Recent Catalytic Routes to 3-Azabicyclo[3.1.
- US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.
- Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[ n .1.
- Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. (URL: )
- Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists - SciSpace. (URL: )
- Synthetic Entry into 1-Phosphono-3-azabicyclo[3.1.
- 1-Aryl-3-azabicyclo[3.1.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI. (URL: )
- Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed. (URL: )
- Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - MDPI. (URL: )
- Synthesis of an Azabicyclo[3.1.
- Representative bioactive compounds with a 3-azabicyclo[3.1.
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Application Notes and Protocols for the Use of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane as a Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive design element for targeting specific protein binding pockets. Among its derivatives, (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane stands out as a versatile chiral building block. The specific stereochemistry at the bridgehead carbons (1R, 5S) and the presence of the nitro group at the 6-position provide a unique combination of three-dimensional structure and chemical functionality. The nitro group, in particular, serves as a valuable synthetic handle, readily convertible to a primary amine, which is a key functional group in a vast array of pharmaceuticals.[3]
These application notes provide a comprehensive guide to the synthesis and application of this compound, with a focus on its role as a key intermediate in the synthesis of complex molecules, most notably the side chain of the broad-spectrum antibiotic, Trovafloxacin.[4]
Synthesis of this compound
The synthesis of the title compound is typically achieved through a nitrocyclopropanation reaction of an N-substituted maleimide. This approach establishes the bicyclic core and installs the key nitro functionality in a stereocontrolled manner.
Synthetic Workflow for this compound-2,4-dione
Caption: Synthesis of the dione precursor.
Protocol 1: Synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione[5]
This protocol outlines the synthesis of the dione precursor to the title compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve N-benzylmaleimide in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add an inexpensive amidine base, such as N,N-diethylacetamidine.
-
Nitrocyclopropanation: Introduce a nitro-cyclopropanating agent. While several methods exist, one approach involves the use of a nitro-substituted diazo compound or a Michael-initiated ring closure.[3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione.
Application in the Synthesis of Chiral Amines: Reduction of the Nitro Group
The primary synthetic utility of this compound lies in the transformation of the nitro group into a primary amine. This reduction opens the door to a wide range of subsequent chemical modifications, including amide bond formation and coupling to other molecular scaffolds.
Reduction of the Dione and Nitro Group
Caption: Two-step reduction to the key amine.
Protocol 2: Reduction of (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione to (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane[5]
-
Reaction Setup: Suspend the dione precursor in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: Add sodium borohydride (NaBH4) to the suspension.
-
Co-reagent Addition: Carefully add a solution of iodine (I2) in THF dropwise to the reaction mixture. This in situ generates a borane species for the reduction.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.
Protocol 3: Reduction of the Nitro Group to the Primary Amine[3][6]
-
Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of Palladium on carbon (Pd/C, typically 5-10 wt%) in a suitable solvent such as methanol or ethanol.
-
Substrate Addition: Add the (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane to the catalyst slurry.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or HPLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired (1α,5α,6α)-6-amino-3-benzyl-3-azabicyclo[3.1.0]hexane. The product is often of sufficient purity for use in the next step.
Case Study: Synthesis of the Trovafloxacin Side Chain
A prime example of the utility of this compound is its use in the synthesis of the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain of the fluoroquinolone antibiotic Trovafloxacin.[4] The following workflow and protocols detail this multi-step synthesis.
Overall Synthetic Workflow for the Trovafloxacin Side Chain
Caption: Multi-step synthesis of the protected Trovafloxacin side chain.
Protocol 4: N-Protection of the Amine[5]
-
Reaction Setup: Dissolve the crude (1α,5α,6α)-6-amino-3-benzyl-3-azabicyclo[3.1.0]hexane in a suitable solvent like dichloromethane or THF.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine or diisopropylethylamine.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed as indicated by TLC.
-
Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography to yield (1α,5α,6α)-6-(tert-butoxycarbonylamino)-3-benzyl-3-azabicyclo[3.1.0]hexane.
Protocol 5: Debenzylation to Yield the Final Side Chain Precursor[5]
-
Reaction Setup: Dissolve the N-Boc protected intermediate in methanol.
-
Catalyst Addition: Add Palladium on carbon (5% Pd/C, type 39, 50% wet has been reported to be effective).
-
Hydrogenation: Hydrogenate the mixture at atmospheric pressure and room temperature until the debenzylation is complete.
-
Workup and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, (1α,5α,6α)-6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane, which can then be coupled with the fluoroquinolone core.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | N-Benzylmaleimide | Amidine base, Nitro-cyclopropanating agent | (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione | Variable (15-36% reported with some bases) | |
| 2 | ...-dione | NaBH4, I2, THF | (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | - | |
| 3 | ...-nitro... | H2, Pd/C, Methanol | (1α,5α,6α)-6-amino-3-benzyl-3-azabicyclo[3.1.0]hexane | High | [3] |
| 4 | ...-amino... | Boc2O, Base | (1α,5α,6α)-6-(t-butoxycarbonylamino)-3-benzyl-3-azabicyclo[3.1.0]hexane | 90% | |
| 5 | ...-benzyl... | H2, Pd/C (type 39), Methanol | (1α,5α,6α)-6-(t-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane | 95% |
Conclusion
This compound is a highly valuable chiral building block in synthetic organic and medicinal chemistry. While not a catalyst itself, its stereodefined structure and the versatile nitro functionality make it an indispensable intermediate for the construction of complex, biologically active molecules. The protocols outlined in these notes provide a practical guide for its synthesis and subsequent transformation into key amine intermediates, as demonstrated in the efficient synthesis of the side chain for the antibiotic Trovafloxacin. The strategic use of this building block enables the creation of novel chemical entities with precisely controlled three-dimensional architectures, a critical aspect of modern drug discovery.
References
-
Tang, W., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. Available at: [Link]
-
Request PDF. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Available at: [Link]
-
Request PDF. (n.d.). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Available at: [Link]
-
Barashkova, K. A., et al. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. RCSI Journals Platform. Available at: [Link]
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Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. Available at: [Link]
-
Meena, S. A., et al. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. Available at: [Link]
-
Molina, A., et al. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. Available at: [Link]
-
Indian Journal of Chemistry. (2004). Synthesis of an amino moiety in trovafloxacin by using an in-expensive amidine base, N,N-diethylacetamidine. Available at: [Link]
-
Molina, A., et al. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. PubMed. Available at: [Link]
-
Cramer, N. (n.d.). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII... Infoscience. Available at: [Link]
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Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with... (n.d.). Available at: [Link]
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Epstein, J. W., et al. (1977). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, X., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Request PDF. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Available at: [Link]
-
Beilstein Journals. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Available at: [Link]
-
Arctom. (n.d.). (1R,5S,6S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. Available at: [Link]
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Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with... (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Available at: [Link]
-
Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). NZ246768A - 3-azabicyclo[3.1.0]hexane intermediates useful in the...
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Infoscience. (n.d.). Catalytic Enantioselective Transformations with Chiral... Available at: [Link]
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MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available at: [Link]
-
Rosen, T. J. (1998). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Google Patents. (n.d.). WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[5][6]hexane-2-carboxylates or salts thereof. Available at:
- Google Patents. (n.d.). US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your target compound.
I. Overview of the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active agents. The core of this molecule, the 3-azabicyclo[3.1.0]hexane scaffold, is a conformationally constrained analogue of piperidine and is found in a variety of bioactive compounds.
A common and direct route to this compound involves the reaction of N-benzylmaleimide with a suitable nitromethane derivative. A reported procedure utilizes bromonitromethane in the presence of a base, leading to the desired product in a modest yield of 38%[1]. This guide will focus on troubleshooting and optimizing this specific reaction, as well as exploring alternative synthetic strategies.
II. Experimental Protocol: Synthesis from N-Benzylmaleimide and Bromonitromethane
This protocol is based on a literature procedure and serves as our baseline for troubleshooting and optimization[1].
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials:
-
N-Benzylmaleimide
-
Bromonitromethane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Celite
-
Silica gel (100-200 mesh)
Procedure:
-
To a solution of bromonitromethane (1.5 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
To this suspension, add a solution of N-benzylmaleimide (1.0 equivalent) in acetonitrile dropwise over a period of 4 hours at room temperature.
-
Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of 5% to 10% ethyl acetate in petroleum ether to afford this compound as an off-white solid.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.
Issue 1: Low Yield (<38%)
A lower than expected yield is the most frequent challenge. The table below outlines potential causes and corresponding solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive reagents. | - Extend the reaction time and monitor closely by TLC. - Ensure the reaction is performed at a consistent room temperature. - Use freshly opened or purified N-benzylmaleimide and high-purity bromonitromethane. |
| Side Reactions | Formation of byproducts consumes starting materials and reduces the yield of the desired product. A common side reaction is the formation of dibromonitromethane from the reaction of bromonitromethane with the base[1]. | - Control the rate of addition of the N-benzylmaleimide solution to maintain a low concentration of the reactants. - Consider using a milder base, such as sodium bicarbonate, or a hindered base to suppress side reactions. - Lowering the reaction temperature might reduce the rate of side reactions. |
| Product Decomposition | The product may be unstable under the reaction or workup conditions. | - Minimize the exposure of the product to the basic reaction mixture by working up the reaction promptly after completion. - Use mild workup procedures and avoid strong acids or bases. |
| Loss during Purification | The product may be lost during filtration or column chromatography. | - Ensure complete transfer of the product during filtration. - Optimize the solvent system for column chromatography to achieve good separation and minimize tailing. - Consider alternative purification methods such as recrystallization if applicable. |
Issue 2: Formation of Impurities/Side Products
The presence of significant impurities can complicate purification and lower the final yield.
| Observed Impurity | Potential Cause | Identification & Mitigation |
| Unreacted N-benzylmaleimide | Incomplete reaction. | - Identification: Compare the TLC of the crude product with a standard of N-benzylmaleimide. - Mitigation: Increase the reaction time or consider a slight excess of bromonitromethane and base. |
| Dibromonitromethane | Reaction of bromonitromethane with the base. | - Identification: Can be detected by GC-MS analysis of the crude reaction mixture. - Mitigation: Slow addition of the base or using a less basic catalyst can minimize its formation[1]. |
| Polymeric materials | Polymerization of N-benzylmaleimide or other reactive species. | - Identification: Often appears as an insoluble baseline material on TLC. - Mitigation: Ensure the reaction is carried out under an inert atmosphere to prevent radical-initiated polymerization. Use of radical inhibitors could be explored. |
| Diastereomers | While the desired (1R,5S) stereochemistry is generally favored, other diastereomers can form. | - Identification: Chiral HPLC or NMR analysis with chiral shift reagents can be used to determine the diastereomeric ratio. - Mitigation: Optimization of the base and solvent system can influence the diastereoselectivity. Screening different bases and solvents is recommended. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of potassium carbonate in this reaction?
A1: Potassium carbonate acts as a base to deprotonate bromonitromethane, forming a nitronate anion. This anion then acts as the nucleophile that attacks the electron-deficient double bond of N-benzylmaleimide in a Michael-type addition. This is the initial step leading to the cyclopropane ring formation.
Q2: Why is the N-benzylmaleimide solution added dropwise over a long period?
A2: The slow, dropwise addition of N-benzylmaleimide is crucial for several reasons. Firstly, it helps to control the exothermicity of the reaction. Secondly, it maintains a low concentration of the reactants in the reaction mixture, which can help to minimize the formation of side products, such as the dimerization or polymerization of N-benzylmaleimide and the formation of dibromonitromethane[1].
Q3: Can I use a different solvent for this reaction?
A3: Acetonitrile is a common solvent for this type of reaction due to its polar aprotic nature, which can stabilize the charged intermediates. However, other polar aprotic solvents like DMF or DMSO could potentially be used. The choice of solvent can significantly impact the reaction rate and selectivity, so any change should be carefully evaluated on a small scale first. Protic solvents are generally not recommended as they can interfere with the basic catalyst and the anionic intermediates.
Q4: I am having trouble with the purification. The product seems to be streaking on the silica gel column. What can I do?
A4: Streaking on a silica gel column can be due to several factors. The nitro group in the product can interact strongly with the acidic silica gel. To mitigate this, you can try deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing a small percentage of triethylamine. Alternatively, using a different stationary phase, such as neutral alumina, might be beneficial. Optimizing the eluent system by trying different solvent mixtures can also improve the separation.
Q5: Are there any alternative methods to synthesize the 3-azabicyclo[3.1.0]hexane core?
A5: Yes, several alternative methods exist for constructing the 3-azabicyclo[3.1.0]hexane scaffold. These include:
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Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which can provide high yields and diastereoselectivities[2].
-
Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, which allows for the stereoselective formation of either the exo- or endo-isomer[3].
-
1,3-Dipolar cycloaddition of azomethine ylides with cyclopropenes, offering a route to highly substituted derivatives[4][5].
These alternative routes may offer advantages in terms of yield, stereoselectivity, or substrate scope and are worth considering if the current method proves to be challenging.
V. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
troubleshooting side reactions in 3-azabicyclo[3.1.0]hexane synthesis
An essential component in numerous biologically active compounds, the 3-azabicyclo[3.1.0]hexane scaffold is a key target in medicinal chemistry and drug development.[1][2] Its synthesis, however, can be challenging, often accompanied by side reactions and purification difficulties that can impede research progress.
This Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of this important bicyclic amine. Structured in a practical question-and-answer format, this guide offers field-proven insights and evidence-based solutions to overcome common synthetic hurdles.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific, hands-on problems that may arise during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?
Low yield is one of the most frequent challenges. The cause can typically be traced to one of three areas: reaction conditions, reagent quality, or product loss during workup.
Pillar 1: Suboptimal Reaction Conditions The delicate balance of forming a strained bicyclic system requires careful optimization.
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Incomplete Conversion: Many catalytic routes, such as those employing rhodium or gold, are sensitive to reaction parameters.[3][4] Low catalyst loading, insufficient reaction time, or non-optimal temperature can lead to significant amounts of unreacted starting material.
-
Thermal Decomposition: The 3-azabicyclo[3.1.0]hexane core, while generally stable, can be sensitive to prolonged heating. Precursors like diazo compounds or N-tosylhydrazones are also prone to thermal degradation, reducing the concentration of the active cyclopropanating agent.[5]
-
Atmospheric Contamination: Many transition-metal catalysts used in these syntheses are sensitive to oxygen and moisture. Reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen) with properly dried solvents and reagents.
Troubleshooting Workflow:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time. This will help determine if the reaction is stalling or if the product is decomposing.
-
Systematic Re-optimization: If the reaction is stalling, screen key parameters. A systematic approach is often best, as summarized in the table below.
| Parameter | Initial Value | Optimization Range | Rationale & Key Considerations |
| Catalyst Loading | 1-5 mol% | 0.5 - 10 mol% | Insufficient catalyst leads to slow or incomplete conversion. However, very high loadings can sometimes promote side reactions. For some highly efficient dirhodium(II) catalysts, loadings can be as low as 0.005 mol%.[3] |
| Temperature | Room Temp | 0 °C to 80 °C | Higher temperatures can increase reaction rates but may also lead to byproduct formation or decomposition of sensitive reagents. Cooling the reaction may improve selectivity.[3] |
| Concentration | 0.1 M | 0.05 M - 1.0 M | Intramolecular cyclizations often benefit from high dilution to minimize intermolecular side reactions. Conversely, bimolecular reactions may require higher concentrations. |
| Reagent Addition | Single portion | Slow addition via syringe pump | For reactions involving unstable reagents like diazo compounds, slow addition can maintain a low, steady concentration, minimizing dimerization and other side reactions. |
Pillar 2: Reagent & Solvent Purity
-
Starting Material Quality: Impurities in starting materials (e.g., N-allyl amines, maleimides) can poison catalysts or participate in side reactions. Verify purity by NMR or other analytical methods before use.
-
Solvent & Reagent Integrity: Ensure solvents are anhydrous and reagents are fresh. For instance, azides can degrade in the presence of light, so reactions involving them should be shielded.[6]
Pillar 3: Workup & Purification Losses
-
Extraction Inefficiencies: The 3-azabicyclo[3.1.0]hexane core can have some water solubility, especially in its protonated (salt) form. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.[7] Adjusting the pH of the aqueous layer to be basic (pH > 9) before extraction can ensure the amine is in its freebase form, improving its solubility in organic solvents.
-
Evaporation Losses: The parent 3-azabicyclo[3.1.0]hexane is a relatively volatile compound. Care should be taken during solvent removal on a rotary evaporator, using moderate temperatures and pressures.
-
Chromatography Issues: See Q4 for detailed troubleshooting of chromatographic purification.
Q2: My reaction produces a mixture of exo and endo diastereomers. How can I improve the stereoselectivity?
Controlling the stereochemistry of the cyclopropane ring is a critical challenge. The ratio of exo to endo products is highly dependent on the synthetic route and the reaction conditions.
Causality: The Transition State Diastereoselectivity is determined by the relative energy of the transition states leading to the exo and endo products. Steric hindrance and electronic interactions in the transition state are the deciding factors. For example, in metal-catalyzed cyclopropanations, the choice of metal and its ligands dictates the shape of the catalyst-carbene complex, which in turn influences the direction of approach of the alkene.
Strategies for Improving Selectivity:
-
Catalyst and Ligand Choice: This is the most powerful tool. For dirhodium(II)-catalyzed cyclopropanations, switching from standard catalysts like rhodium(II) acetate to bulkier, chiral, or specially designed catalysts like Rh₂(esp)₂ can dramatically influence or even reverse the diastereoselectivity.[3]
-
Temperature Modification: Lowering the reaction temperature often enhances selectivity. With less thermal energy, the reaction is more likely to proceed through the lower-energy transition state, favoring the formation of the thermodynamic or kinetic product.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the catalyst in the transition state, thereby affecting the diastereomeric ratio. It is worthwhile to screen a range of solvents from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., DCM, THF).
-
Post-Reaction Separation: If optimizing selectivity is not feasible, efficient separation is key.
-
Chromatography: The polarity difference between exo and endo isomers is often sufficient for separation on silica gel, although it may require careful solvent system optimization.[5]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method to isolate the major, often more stable, diastereomer in high purity.[8]
-
Q3: My NMR spectrum shows unexpected peaks. What are the likely side products?
Unidentified peaks often correspond to structurally related impurities derived from predictable side reactions.
Common Side Reaction Pathways:
-
Ring-Opening of the Cyclopropane: The strained cyclopropane ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions or in the presence of residual catalyst. For example, a nucleophile (Nu⁻) can attack one of the bridgehead carbons, leading to a substituted pyrrolidine derivative.
-
Rearrangement Products: In syntheses involving carbene intermediates, C-H insertion into an adjacent C-H bond can compete with the desired cyclopropanation, leading to isomeric alkene byproducts.
-
Dimerization of Reagents: Reactive intermediates, such as those derived from diazo compounds, can dimerize if their concentration becomes too high (e.g., if addition is too fast).
-
Incomplete Deprotection/Reaction: If using a protecting group like Boc, residual protected material may be present. Similarly, intermediates from multi-step sequences might carry through to the final product if reactions do not go to completion.
Troubleshooting Steps:
-
Analyze the Spectrum: Look for characteristic signals. A vinyl proton signal (δ 5-6 ppm) might suggest a C-H insertion product. The disappearance of the strained cyclopropyl proton signals (δ 0-1 ppm) coupled with the appearance of new aliphatic signals could indicate a ring-opened product.
-
Use 2D NMR: Techniques like COSY and HSQC can help establish connectivity and identify the structure of the byproduct.
-
LC-MS Analysis: Compare the mass of the byproduct with the mass of the starting material and product. A mass corresponding to (Product + H₂O) might confirm a hydrolysis/ring-opening event.
Q4: Purification by column chromatography is difficult and results in low recovery. What are some alternative strategies?
Standard silica gel chromatography can be problematic for small, polar amines like 3-azabicyclo[3.1.0]hexane, which can streak or bind irreversibly to the acidic silica.
Alternative Purification Workflow:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral organic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine will become protonated and move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer (e.g., with 2M NaOH or solid K₂CO₃) to pH > 9.
-
Extract the freebased amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate carefully.
-
-
Crystallization/Precipitation as a Salt: If the freebase is an oil or difficult to crystallize, converting it to a salt (commonly the hydrochloride salt) can yield a stable, crystalline solid that can be easily purified by recrystallization or simple precipitation and washing.[7] The pure salt can then be used directly or the freebase can be regenerated as needed.
-
Kugelrohr Distillation: For derivatives that are liquid and thermally stable, short-path distillation under high vacuum (Kugelrohr) can be effective for removing non-volatile impurities like catalyst residues and baseline material.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for making the 3-azabicyclo[3.1.0]hexane core?
Several robust methods have been developed, each with its own advantages. The choice often depends on the available starting materials and desired substitution patterns.
-
Transition-Metal-Catalyzed Cyclopropanation: This is a very common and versatile approach. It typically involves the reaction of an alkene (like N-protected 2,5-dihydropyrrole) with a carbene precursor (like ethyl diazoacetate) in the presence of a catalyst, most notably dirhodium(II) complexes.[3][9] Palladium-catalyzed methods using N-tosylhydrazones are also effective.[5]
-
Intramolecular Cyclization: These strategies build the bicyclic system by forming the cyclopropane ring from a pre-functionalized pyrrolidine or acyclic precursor. Examples include base-promoted intramolecular addition of vinyl cyclopropanecarboxamides[10] and iodine-mediated cyclization of N-allyl enamines.[11]
-
[3+2] Cycloaddition: This method involves the reaction of an azomethine ylide (a 1,3-dipole) with a cyclopropene. It provides rapid access to complex, spiro-fused derivatives.[8][12]
-
Photochemical Routes: Certain substituted derivatives can be synthesized via the photochemical decomposition of CHF₂-pyrazolines, offering a metal-free alternative.[13]
Q2: What is the role of the N-protecting group (e.g., Boc, Cbz, Ts) and what are the best practices for its use?
The nitrogen atom in the 3-azabicyclo[3.1.0]hexane core is nucleophilic and can interfere with many synthetic transformations. A protecting group is used to temporarily mask its reactivity.
-
Role of the Protecting Group:
-
Deactivation: It reduces the nucleophilicity and basicity of the nitrogen, preventing it from reacting with electrophiles or coordinating to and poisoning metal catalysts.
-
Solubility: Groups like Boc (tert-butoxycarbonyl) often increase the solubility of intermediates in common organic solvents, simplifying handling and purification.
-
Directing Effects: In some cases, the protecting group can sterically influence the stereochemical outcome of subsequent reactions.
-
-
Best Practices:
-
Selection: The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., HCl in dioxane or trifluoroacetic acid). The Cbz (benzyloxycarbonyl) group is removed by hydrogenolysis, and the Ts (tosyl) group is more robust but requires harsher conditions for removal.
-
Introduction: Boc protection is typically achieved using Boc anhydride (Boc₂O) with a mild base like triethylamine or sodium bicarbonate. Ensure the reaction goes to completion to avoid carrying un-protected starting material into the next step.
-
Removal (Deprotection): This is often the final step. It is critical to ensure complete removal, as partial deprotection will lead to a mixture that is difficult to separate. Monitor by TLC or LC-MS. After acidic deprotection, the product is isolated as a salt (e.g., hydrochloride), which requires neutralization and extraction to yield the free amine.
-
Q3: My transition-metal-catalyzed reaction is sluggish or fails completely. What should I check first?
Failure in catalytic reactions often points to catalyst deactivation or inhibition.
-
Catalyst Quality: Is the catalyst fresh? Many Pd(0) and Rh(II) catalysts can oxidize over time if not stored properly under an inert atmosphere. If in doubt, use a freshly opened bottle or a sample from a glovebox.
-
Substrate Purity: Traces of acids, bases, or sulfur-containing compounds in your starting material can act as catalyst poisons. Re-purify the substrate if its quality is uncertain.
-
Inert Atmosphere: Ensure your reaction flask was properly purged and is maintained under a positive pressure of an inert gas (argon or nitrogen). Degas solvents before use, especially for sensitive cross-coupling reactions.
-
Activator/Co-catalyst: Some reactions require an activator (e.g., a silver salt to abstract a halide from a gold pre-catalyst)[4] or a specific base. Double-check that all components were added in the correct order and quantity.
-
"Bad Batch" of Solvent: Occasionally, a sealed bottle of solvent can be contaminated. Try a new bottle of anhydrous solvent from a different lot number.
References
- Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
- Li, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
- Barashkova, X. A., et al. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives.
- Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation.
- Vasilyev, A. V., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.
- Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin.
- Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds.
- Barashkova, X. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry.
- I2‐mediated intramolecular cyclization reactions for the synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2.
- Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates.
- Kennemur, J. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
- Wang, F., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances.
- Synthesis of 3-Azabicyclo[3.1.
- Construction of 3-azabicyclo[3.1.0]hexane scaffolds.
- Jiang, B., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry.
- (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
- Wang, F., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace.
- Wang, F., et al. (2018). (PDF) Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines.
- Vasilyev, A. V., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple.
- Zhang, J., et al. (2017). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters.
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
- 8. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Nitration of 3-Benzyl-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the synthesis and modification of complex heterocyclic scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions for the nitration of 3-benzyl-3-azabicyclo[3.1.0]hexane. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to navigate the challenges of this reaction and optimize for yield, purity, and regioselectivity.
Introduction: The Challenge of Nitrating a Bifunctional Substrate
The nitration of 3-benzyl-3-azabicyclo[3.1.0]hexane presents a unique chemical challenge due to the presence of two distinct, reactive sites: the tertiary amine within the strained bicyclic system and the aromatic benzyl group. The primary difficulty arises from the basicity of the tertiary amine, which readily reacts with conventional acidic nitrating agents. This interaction can lead to a cascade of undesirable outcomes, including reaction quenching, altered regioselectivity, and substrate degradation. This guide will dissect these challenges and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential products from the nitration of 3-benzyl-3-azabicyclo[3.1.0]hexane?
There are two primary categories of products:
-
C-Nitration (Aromatic Ring): The introduction of a nitro group (–NO₂) onto the benzene ring of the benzyl substituent. This can result in ortho-, meta-, and para-nitro isomers. The distribution of these isomers is highly dependent on the reaction conditions.
-
N-Nitration (Amine): The formation of an N-nitroamine (R₂N-NO₂) or N-nitrammonium ion. This is less common under standard aromatic nitration conditions but can be achieved with specific reagents.
Under overly harsh conditions, side reactions such as oxidation, cleavage of the benzyl group (debenzylation), or degradation of the bicyclic core can also occur.[1]
Q2: Why is using a standard mixed acid (concentrated HNO₃/H₂SO₄) problematic for this molecule?
The tertiary nitrogen in the 3-azabicyclo[3.1.0]hexane core is a Lewis base. In the presence of strong Brønsted acids like sulfuric acid, it is readily protonated to form an ammonium salt.[2][3] This protonation has two major negative consequences:
-
Deactivation: The resulting positively charged ammonium group becomes a strong electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution.
-
Altered Selectivity: A neutral N-benzyl group is an ortho, para-director. However, the protonated -CH₂-NH⁺R₂ group is strongly deactivating and becomes a meta-director.[4] Therefore, using mixed acid will likely lead to low yields of the meta-nitro isomer, which is often not the desired product.
Q3: What classes of nitrating agents should be considered for optimizing this reaction?
Choosing the right nitrating agent is critical. They can be broadly categorized based on the desired outcome:
-
For Selective para-C-Nitration: Milder, less acidic systems are preferred to avoid protonating the amine. A highly effective option is using a nitrate salt, such as ammonium nitrate, in concentrated sulfuric acid at low temperatures. This system has been shown to selectively nitrate the para-position of N-benzyl groups on complex structures.[1] Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is another milder alternative that can minimize side reactions.[5]
-
For N-Nitration: Aprotic and non-acidic conditions are required. Reagents such as dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane or nitronium tetrafluoroborate (NO₂BF₄) are suitable for nitrating sensitive amines.[5][6]
-
For meta-C-Nitration: If the meta isomer is the target, traditional mixed acid (HNO₃/H₂SO₄) can be used, but yields are expected to be modest due to the deactivating effect of the protonated amine.
Q4: What are the most critical safety precautions for nitration experiments?
Nitration reactions are energetic and require strict safety protocols:
-
Exothermic Nature: All nitrations are highly exothermic. The reaction must be cooled in an ice or ice-salt bath, and reagents must be added slowly and portion-wise to maintain strict temperature control.[7] Runaway reactions can occur if the temperature is not controlled.
-
Potentially Unstable Products: Nitro-containing organic compounds can be thermally unstable or explosive. Avoid excessive heating, friction, or impact.[7]
-
Careful Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This dissipates heat and safely precipitates the product.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves. Conduct the reaction in a certified chemical fume hood.
Troubleshooting Guide
This section addresses common problems encountered during the nitration of 3-benzyl-3-azabicyclo[3.1.0]hexane.
Problem 1: Low or No Yield; Starting Material is Recovered Unchanged.
-
Possible Cause: Protonation of the tertiary amine has completely deactivated the substrate. In highly acidic media, the equilibrium strongly favors the unreactive ammonium salt.[2][3]
-
Suggested Solution: Switch to a less acidic nitrating system. The use of ammonium nitrate in sulfuric acid is an excellent starting point, as the acidity is moderated compared to a standard mixed acid preparation.[1] This approach minimizes the concentration of the fully protonated, deactivated species.
Problem 2: The Major Product is the meta-Nitro Isomer Instead of the Expected para-Isomer.
-
Possible Cause: The reaction conditions are acidic enough to protonate the amine, converting the substituent into a meta-director.[4]
-
Suggested Solution: To achieve para-selectivity, you must use conditions that favor the neutral amine.
-
Reagent Choice: Employ a system like ammonium nitrate in H₂SO₄ or acetyl nitrate. These reagents can effect nitration without requiring the full protonation of the substrate.[1][5]
-
Temperature Control: Maintain a low temperature (e.g., 0–10 °C) throughout the addition and reaction to suppress the protonation equilibrium and minimize side reactions.
-
Problem 3: Formation of Dark, Tarry Byproducts and a Complex Product Mixture.
-
Possible Cause A: Reaction Temperature Was Too High. Elevated temperatures accelerate the rate of side reactions, including oxidation and polymerization, leading to degradation.[7]
-
Suggested Solution: Maintain strict temperature control below 10 °C. Ensure the nitrating agent is added dropwise or in small portions to a well-stirred, cooled solution of the substrate.
-
Possible Cause B: The Nitrating Agent is Too Harsh. Concentrated mixed acid is a powerful oxidizing agent and can degrade sensitive substrates, especially those with strained rings.
-
Suggested Solution: Use a milder nitrating agent. Acetyl nitrate is often a good choice for substrates prone to oxidation.[5] Alternatively, reducing the proportion of nitric acid or using a nitrate salt can temper the reactivity.
Problem 4: Evidence of Benzyl Group Cleavage (Formation of Toluene or Benzoic Acid Derivatives).
-
Possible Cause: Nitrolysis, a process where the N-benzyl bond is cleaved under strong nitrating conditions, has occurred.[1]
-
Suggested Solution: This is a clear indication that the reaction conditions are too aggressive.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as a reasonable amount of product has formed, before significant degradation occurs.
-
Use Milder Conditions: Switch to a less aggressive nitrating system as described above (e.g., acetyl nitrate).
-
Data Presentation & Optimized Protocols
The following table summarizes recommended starting conditions for achieving specific nitration outcomes.
| Target Product | Method | Reagents & Stoichiometry | Temperature | Expected Outcome & Key Considerations |
| para-C-Nitration | Selective Nitration | NH₄NO₃ (1.1 eq) in conc. H₂SO₄ | 0–10 °C | High selectivity for the para-isomer.[1] Strict temperature control is crucial. |
| meta-C-Nitration | Mixed Acid Nitration | Conc. HNO₃ (1.1 eq) in conc. H₂SO₄ | 0–10 °C | Forms meta-isomer due to amine protonation.[4] Low to moderate yield expected. |
| N-Nitration | Aprotic Nitration | N₂O₅ (1.0 eq) in CH₂Cl₂ | -10 to 0 °C | Potentially forms the N-nitroamine.[5] N₂O₅ is highly reactive and requires careful handling. |
Experimental Protocol 1: Selective para-Nitration of the Benzyl Ring
This protocol is designed to maximize the yield of 3-(4-nitrobenzyl)-3-azabicyclo[3.1.0]hexane.
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 3-benzyl-3-azabicyclo[3.1.0]hexane (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) at room temperature.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath.
-
Reagent Addition: Add ammonium nitrate (1.1 eq) portion-wise over 30–60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5–10 °C for 1–3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Work-up: The solution will be acidic. Carefully basify the mixture by adding a cold, concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is >10, ensuring the temperature remains low.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Reaction Pathway Diagram
The choice of reaction conditions dictates the outcome, directing the reaction towards C-nitration (meta or para) or N-nitration.
Caption: Conditional pathways for the nitration of 3-benzyl-3-azabicyclo[3.1.0]hexane.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical sequence for diagnosing and solving issues related to low reaction yield.
Caption: Decision tree for troubleshooting low yield in the nitration reaction.
References
-
PrepChem. (n.d.). Synthesis of 1. 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Raz, M., et al. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 29(4), 849. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from ResearchGate. [Link]
-
WIPO Patentscope. (n.d.). WO/2005/026122 PROCESS FOR THE PREPARATION OF (1α, 5α, 6α)-6-AMINOMETHYL-3-BENZYL-3-AZBICYCLO[3.1.0]HEXANE. Retrieved from WIPO Patentscope. [Link]
-
McAteer, D., et al. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Retrieved from NCBI. [Link]
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from CORE. [Link]
-
Indian Journal of Chemistry. (n.d.). A convenient and high yield process for ethyl (la, 5a, 6a)-3-benzyl-3-azabicyclo [3.1. 0.] hexane-2,4-dione-6-carboxylate. Retrieved from a repository of the Indian Journal of Chemistry. [Link]
- Google Patents. (n.d.). US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from Beilstein Journals. [Link]
-
YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from YouTube. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2016). (PDF) Nitration of primary amines to form primary nitramines (Review). Retrieved from ResearchGate. [Link]
-
Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds? Retrieved from Chemistry Stack Exchange. [Link]
-
ResearchGate. (2000). Nitration of benzyl derivatives of acetylated hexaazaisowurtzitane. Retrieved from ResearchGate. [Link]
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
purification strategies for polar nitro compounds like (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the purification of polar nitro compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging molecules like (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane . The presence of both a polar nitro group and a basic amine within a rigid bicyclic structure presents unique purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high purity for your target compound.
Understanding the Challenge: The Nature of Polar Nitro Compounds
Polar nitro compounds, such as the focus of this guide, are characterized by a high dipole moment due to the electron-withdrawing nature of the nitro group.[1] This polarity leads to strong interactions with polar stationary phases in chromatography and influences their solubility in various solvents. The basic nitrogen atom in the azabicyclo[3.1.0]hexane core can lead to tailing or streaking on silica gel due to strong interactions with acidic silanol groups.[2][3] Furthermore, the rigid bicyclic structure can influence crystal packing, making recrystallization a non-trivial task.
Frequently Asked Questions (FAQs)
Q1: My polar nitro compound streaks badly on a silica gel TLC plate. What is the cause and how can I fix it?
A1: Streaking on silica gel TLC plates is a common issue when dealing with basic compounds like this compound.[2][3] The basic nitrogen atom in your molecule interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to a non-uniform distribution of the compound as the solvent front moves up the plate.
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: Incorporating a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or pyridine, into your eluent can neutralize the acidic sites on the silica gel, leading to sharper spots.[4]
-
Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.[2] You can also explore bonded silica phases, such as amino-propyl silica.[5]
Q2: I'm struggling to find a suitable solvent system for flash chromatography. Where should I start?
A2: Finding the right solvent system is crucial for a successful separation. A good starting point for polar compounds is a moderately polar solvent system and then adjusting the polarity based on the observed Rf on TLC.[6][7]
A systematic approach involves:
-
Start with a binary solvent system: A common and effective system for many compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][6]
-
Aim for an Rf of ~0.3: For optimal separation in flash chromatography, the Rf of your target compound on a TLC plate should be around 0.3.[4]
-
Adjust polarity:
-
If the Rf is too low (compound is not moving), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3][7]
-
If the Rf is too high (compound moves with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).[3][7]
-
-
For very polar compounds: If your compound remains at the baseline even with 100% ethyl acetate, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[6] Be mindful that using more than 10% methanol with silica gel can lead to the dissolution of the stationary phase.[6]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[8][9]
Here are some troubleshooting steps:
-
Lower the saturation temperature: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[8]
-
Slow down the cooling process: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath. Slow cooling promotes the formation of well-defined crystals.[9]
-
Change the solvent or use a mixed solvent system: If the problem persists, select a solvent with a lower boiling point or use a mixed solvent system. A mixed solvent system consists of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble. Dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy.[8][10]
Q4: Can I use acid-base extraction to purify my compound?
A4: Yes, acid-base extraction can be a powerful technique to separate your basic nitro compound from neutral or acidic impurities.[11][12] The principle is to convert the basic amine into a water-soluble salt by treating it with an acid.
The general procedure is as follows:
-
Dissolve the crude mixture in an organic solvent like dichloromethane or diethyl ether.[11]
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt, which will move into the aqueous layer.[13][14]
-
Separate the aqueous layer containing your protonated compound.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free amine, which will typically precipitate out of the aqueous solution.[13]
-
Collect the precipitated product by filtration or extract it back into an organic solvent.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of polar nitro compounds.
| Problem | Possible Cause | Solution |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a good separation between your compound and impurities.[3] Try different solvent combinations, for example, switching from ethyl acetate/hexane to dichloromethane/methanol.[6] |
| Column overloading. | The amount of crude material should be about 1-5% of the mass of the stationary phase.[3] If you need to purify a larger amount, use a larger column. | |
| Compound is too polar for the solvent system. | If your compound is not eluting, you need to increase the polarity of your mobile phase.[3] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. | |
| Low Recovery from Recrystallization | Using too much solvent. | Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[9] | |
| Compound is significantly soluble in the cold solvent. | Choose a solvent in which your compound has very low solubility at low temperatures. A mixed solvent system can be beneficial here.[8][10] | |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking it vigorously.[3] |
| Presence of surfactant-like impurities. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion.[3] Alternatively, you can filter the emulsified layer through a pad of Celite. | |
| Compound Decomposes on Silica Gel | The acidic nature of silica gel is causing the degradation of your compound. | Neutralize the silica gel by adding a small amount of a base like triethylamine to your eluent.[4] Alternatively, use a different stationary phase such as alumina or a bonded phase.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
1. Solvent System Selection:
- Using a TLC plate, spot your crude material and develop it in various solvent systems.
- A good starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.[6]
- Aim for an Rf value of approximately 0.3 for your target compound.[4]
- If streaking is observed, add 0.1-1% triethylamine to the solvent system.[4]
2. Column Packing:
- Select an appropriately sized column for the amount of material you are purifying.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column.
- Allow the silica gel to settle, ensuring a well-packed column without any air bubbles or cracks.
- Add another layer of sand on top of the silica gel.
3. Sample Loading:
- Dissolve your crude material in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.
- Carefully apply the sample to the top of the column.
- For compounds that are not very soluble in the eluent, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[7]
4. Elution and Fraction Collection:
- Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing your pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying your polar nitro compound by recrystallization.
1. Solvent Selection:
- The ideal solvent should dissolve your compound when hot but not when cold.[8][9]
- Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water).[10][15] Polar compounds often recrystallize well from polar solvents like alcohols.[8]
2. Dissolution:
- Place your crude compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[16]
- Continue adding small portions of the hot solvent until your compound just dissolves completely.
3. Decoloration (Optional):
- If your solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[9]
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration (Optional):
- If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.[16]
- Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.[15]
- If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8]
6. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration.[16]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
7. Drying:
- Dry the crystals in a vacuum oven or air dry them to a constant weight.
Visualization of Purification Workflow
Below is a flowchart to guide you in selecting the appropriate purification strategy for your polar nitro compound.
Caption: Decision tree for selecting a purification strategy.
References
- solvent selection for effective recrystallization of nitroarom
- Recrystalliz
- Recrystalliz
- Recrystalliz
- Solvent selection for recrystallization: An undergradu
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester.
- Acid-base extraction. bionity.com.
- Experiment 2: Recrystalliz
- How do I purify the resulting compound after a nitro- to amine-group reduction?.
- RECRYSTALLIS
- Chromatography: How to Run a Flash Column. Department of Chemistry : University of Rochester.
- Acid-Base Extraction Part-1. YouTube.
- Acid–base extraction. Wikipedia.
- 24.6: Nitro Compounds. Chemistry LibreTexts.
- Acid-Base Extraction | Purpose, Theory & Applic
- Flash Chromatography Basics. Sorbent Technologies, Inc.
- Struggling with the purification of a nitroaldol product. r/OrganicChemistry - Reddit.
- Purification of strong polar and basic compounds. r/Chempros - Reddit.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Very polar compound purification using aqueous normal-phase flash column chrom
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recrystallization [wiredchemist.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Acid-base_extraction [bionity.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. study.com [study.com]
- 15. athabascau.ca [athabascau.ca]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Chemoselective Benzyl Group Removal in the Presence of a Nitro Group
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for the challenging task of selectively removing a benzyl (Bn) protecting group without reducing a nitro (NO₂) functionality within the same molecule.
Frequently Asked Questions (FAQs)
Q1: What makes the selective deprotection of a benzyl group in the presence of a nitro group so challenging?
The primary challenge lies in the conflicting reactivity of these two functional groups under the most common debenzylation condition: catalytic hydrogenolysis. Standard hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a powerful reductive method that readily cleaves benzyl ethers, esters, and amines.[1][2] Unfortunately, these same conditions are highly effective at reducing nitro groups to amines, leading to undesired side products and loss of the target molecule.[3][4][5] Therefore, achieving chemoselectivity requires methods that can cleave the C-O or C-N bond of the benzyl group under non-reductive conditions or employ a carefully controlled reductive system.
Q2: What are the primary strategies for achieving this selective deprotection?
There are three main strategies to selectively remove a benzyl group while preserving a nitro group:
-
Catalytic Transfer Hydrogenation (CTH): This is a milder reductive method that uses a hydrogen donor in solution instead of pressurized hydrogen gas.[4][6] It offers greater control and can often selectively cleave the benzyl group before reducing the nitro group.[7][8]
-
Acid-Catalyzed Cleavage (Acidolysis): This non-reductive method uses strong acids to cleave the benzyl group. It is an excellent choice for molecules that are stable to acidic conditions but sensitive to any form of reduction.[4][9]
-
Oxidative Cleavage: This is another non-reductive, orthogonal approach. It is particularly effective for electron-rich benzyl variants like the p-methoxybenzyl (PMB) group but can also be applied to standard benzyl groups under specific conditions, such as visible-light photocatalysis.[10][11][12]
Q3: How do I choose the best deprotection method for my specific molecule?
The optimal method depends on the overall stability of your substrate. The flowchart below provides a logical decision-making process to guide your selection based on the presence of other functional groups and the molecule's sensitivity to acidic or oxidative conditions.
Caption: Decision flowchart for selecting a deprotection method.
Troubleshooting Guides and In-Depth Protocols
This section provides detailed experimental procedures and troubleshooting advice for the most reliable deprotection strategies.
Method 1: Catalytic Transfer Hydrogenation (CTH)
Principle of Causality: CTH is often the first method to try due to its mildness and operational simplicity. Instead of gaseous H₂, a hydrogen donor like ammonium formate, formic acid, or cyclohexene transfers hydrogen atoms to the catalyst surface.[6][7][8] This controlled, in-situ generation of the reducing species allows for finer kinetic differentiation between the hydrogenolysis of the benzyl group and the reduction of the nitro group.
Experimental Protocol: Debenzylation using Ammonium Formate
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH). A typical concentration is 10-20 mL of solvent per gram of substrate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A catalyst loading of 10-20% by weight relative to the substrate is common.
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (HCOONH₄) (5.0 eq) in a single portion.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (typically 40-60 °C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods (e.g., crystallization or column chromatography).[11]
Troubleshooting Guide for CTH
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Inactive catalyst. 2. Insufficient hydrogen donor. 3. Poor substrate solubility. | 1. Use a fresh batch of high-quality Pd/C. 2. Increase the equivalents of ammonium formate (up to 10 eq). 3. Try a co-solvent system (e.g., MeOH/THF) to improve solubility. |
| Nitro group is partially or fully reduced | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Catalyst loading is excessive. | 1. Monitor the reaction very closely and stop it immediately upon consumption of the starting material. 2. Reduce the temperature to room temperature or 40 °C. 3. Decrease the catalyst loading to 5-10 wt%. |
| Low recovery of product | The product may be adsorbed onto the Pd/C or Celite®. | After filtration, wash the catalyst/Celite® pad extensively with a more polar solvent like methanol or ethyl acetate to ensure complete product recovery. |
Method 2: Acid-Catalyzed Cleavage
Principle of Causality: Strong acids like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can cleave benzyl ethers and esters via an SN1-type mechanism.[9] The acid protonates the ether oxygen, creating a good leaving group (the alcohol). The resulting benzyl cation is stabilized by the phenyl ring and is subsequently trapped by a nucleophile or scavenger. This method completely avoids reductive conditions, making it ideal for reduction-sensitive substrates.[5] Interestingly, the presence of a nitro group on a tyrosine residue has been shown to dramatically accelerate the acid-catalyzed cleavage of its benzyl ether, making this a particularly suitable method for certain substrates.[13]
Experimental Protocol: Debenzylation using Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add a cation scavenger, such as triethylsilane (TES) or anisole (3-5 eq), to the solution. This is critical to prevent the cleaved benzyl cation from re-alkylating the starting material or product.
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA), typically in a high concentration (e.g., 50-95% TFA in DCM).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. These reactions are often rapid.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Isolation: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the crude product for purification.
Troubleshooting Guide for Acidolysis
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of side products | The reactive benzyl cation is alkylating other parts of the molecule or solvent. | Increase the concentration of the cation scavenger (e.g., anisole, TES) to more effectively trap the benzyl cation. |
| Substrate degradation | The substrate contains other acid-labile protecting groups (e.g., Boc, trityl) that are also being cleaved. | This method is not suitable. Consider CTH or oxidative cleavage as an orthogonal strategy. |
| Incomplete reaction | The acid concentration is too low, or the benzyl group is sterically hindered. | Increase the concentration of TFA or switch to a stronger acid system like HBr in acetic acid (use with caution). |
Method 3: Visible-Light-Mediated Oxidative Cleavage
Principle of Causality: This modern technique offers an excellent orthogonal strategy. It uses a photocatalyst, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which becomes a potent oxidant upon irradiation with visible light (e.g., a 525 nm green LED).[11][12] The excited-state oxidant can selectively abstract a hydrogen atom from the benzylic position, initiating a cascade that leads to the cleavage of the benzyl group without affecting reducible or acid-sensitive functionalities.[11][12]
Experimental Protocol: Photocatalytic Oxidative Debenzylation
-
Reaction Setup: In a suitable reaction vessel (e.g., a borosilicate glass vial), dissolve the benzyl-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.25 eq), tert-butyl nitrite (TBN) (2.0 eq), and water (0.5 eq).
-
Reaction: Irradiate the mixture with a 525 nm LED at room temperature, ensuring efficient stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Isolation: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[11]
Troubleshooting Guide for Oxidative Cleavage
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No reaction or slow conversion | 1. Insufficient light penetration. 2. Incorrect wavelength of light. | 1. Ensure the reaction vessel is close to the light source and use a more dilute solution if necessary. 2. Verify that the LED wavelength matches the requirements of the photocatalyst (525 nm for this protocol).[12] |
| Formation of byproducts | The substrate contains other functional groups that are sensitive to oxidation. | This method may not be suitable. Evaluate the substrate for other easily oxidizable sites. Consider CTH or acidolysis. |
Summary of Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Mild conditions; operationally simple; avoids pressurized H₂.[5] | Can still cause reduction of the nitro group if not carefully controlled.[3] |
| Acid-Catalyzed Cleavage | TFA, Anisole/TES | Non-reductive; fast reaction times. | Incompatible with acid-labile groups; requires a scavenger.[5] |
| Oxidative Cleavage | DDQ, Visible Light | Highly selective; orthogonal to reductive/acidic methods. | Requires specific equipment (LED); may not be suitable for other oxidizable substrates.[11][12] |
References
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Kim, H., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 33(5), 1693-1698.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- Bieg, T., & Szeja, W. (1985).
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
- Maloň, M., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087-1098.
-
ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
- Chen, W., et al. (2015). Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. Tetrahedron Letters, 56(49), 6853-6856.
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
- Gotor, V., et al. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 723-726.
- Kevill, D. N., & D'Souza, M. J. (2011). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 12(9), 6135-6147.
- Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-860.
- Sakurada, I., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2911-2919.
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane under acidic conditions
Technical Support Center: (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
A Guide for Senior Application Scientists
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sensitive building block in their synthetic campaigns. As a key intermediate in the synthesis of various pharmaceutical agents, including analogues of potent antibacterial compounds like Trovafloxacin, understanding its chemical behavior is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing signs of degradation after a reaction or workup involving acid. What is the primary cause of this instability?
A: The instability arises from two key structural features of the molecule: the strained aziridine ring fused within the bicyclo[3.1.0]hexane core and the nitro group at the C6 position.
-
Acid-Catalyzed Aziridine Ring Opening: The tertiary amine in the azabicyclo[3.1.0]hexane system is basic and will be readily protonated under acidic conditions. This forms a highly strained aziridinium ion.[3] This ion is now an activated electrophile, making the bicyclic system extremely susceptible to nucleophilic attack by solvent molecules (e.g., water, methanol) or other nucleophiles present in the medium. This results in the opening of the three-membered aziridine ring to form substituted pyrrolidine derivatives.[3][4]
-
Nitroalkane Hydrolysis (Nef-type Reaction): The nitroalkane moiety can undergo acid-catalyzed hydrolysis, particularly under strong acidic conditions, to yield a ketone (or carboxylic acid) and nitrous oxide or hydroxylamine.[5][6] This reaction proceeds through the formation of a nitronic acid (aci-form) intermediate.[7]
Q2: What are the likely degradation products I should be looking for in my LC-MS or NMR analysis?
A: Based on the mechanisms described above, you should primarily look for mass signals or NMR shifts corresponding to:
-
Ring-Opened Pyrrolidines: Expect to see products where a nucleophile (e.g., -OH from water, -OCH₃ from methanol) has added to one of the former bridgehead carbons, resulting in a 3-benzyl-4-(nitromethyl)pyrrolidine derivative.
-
Products of Nitro Group Hydrolysis: Depending on the exact conditions and subsequent reactions, you might observe the formation of a ketone at the C6 position of the bicyclic core, which could undergo further rearrangement.
Q3: What is the optimal pH range for handling and working with this compound?
A: While specific quantitative data for this exact molecule is not broadly published, general principles of organic chemistry suggest that it is most stable under neutral to mildly basic conditions (pH 7-9). Strongly acidic conditions (pH < 4) should be avoided whenever possible. If an acidic step is necessary, it should be performed at low temperatures for the shortest possible duration.
Q4: What are the recommended storage conditions for long-term stability?
A: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 0-8°C.[8] It should also be protected from light and moisture.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your experiments and provides actionable solutions and detailed protocols.
Problem 1: Significant loss of starting material during acid-labile protecting group removal (e.g., Boc deprotection).
-
Probable Cause: The reaction conditions, such as using a strong acid like trifluoroacetic acid (TFA) or concentrated HCl at room temperature, are too harsh, leading to rapid decomposition via aziridine ring-opening.
-
Suggested Solution: Optimize the deprotection by screening milder acidic conditions or alternative methods. The goal is to find a condition that removes the protecting group efficiently while minimizing the protonation and subsequent degradation of the core structure.
Table 1: Comparison of Acidic Conditions for Deprotection Steps
| Reagent/Condition | Temperature | Common Application | Potential Risk for this compound | Mitigation Strategy |
| TFA in DCM (50-95%) | 0°C to RT | Boc Deprotection | Very High Risk. Strong acid will rapidly degrade the bicyclic core. | Avoid if possible. If necessary, use 1-5% TFA at -20°C to 0°C with strict time control. |
| 4M HCl in Dioxane | 0°C to RT | Boc Deprotection | High Risk. Similar to TFA, can cause rapid decomposition. | Use at 0°C and quench reaction as soon as starting material is consumed (monitor by TLC/LCMS). |
| Methanolic HCl | 0°C | N-benzyl Deprotection (catalytic) | Moderate Risk. Can lead to ring-opening with methanol as the nucleophile. | Use freshly prepared, anhydrous solution at 0°C and monitor closely.[9] |
| 85% Sulfuric Acid | Elevated | Nitroalkane Hydrolysis | Extreme Risk. Intentionally used to hydrolyze nitro groups; will destroy the molecule.[5][6] | Not suitable for any step where the nitro-azabicycle core needs to be preserved. |
| Acetic Acid / Formic Acid | RT to 50°C | Mild Acidolysis | Low to Moderate Risk. May be too slow for many deprotections but safer for the core. | Consider for pH adjustments in workups or for substrates with very acid-labile groups. |
Problem 2: Inconsistent yields and multiple unidentified byproducts after acidic workup.
-
Probable Cause: The compound is degrading during the aqueous acidic wash or extraction phase. The combination of acid and water provides the perfect environment for nucleophilic ring-opening.
-
Suggested Solution: Implement a stability screening protocol to identify the boundaries of the compound's stability. Modify your workup procedure to avoid prolonged contact with acidic aqueous solutions.
Protocol 1: Small-Scale pH Stability Screen
This protocol allows you to quickly assess the stability of your compound across a range of pH values.
Materials:
-
This compound
-
Acetonitrile (ACN) or THF
-
Buffer solutions: pH 2, pH 4, pH 7, pH 9
-
Internal standard (e.g., naphthalene, biphenyl - choose a compound that is stable and has a distinct retention time)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of your compound (1 mg/mL) and the internal standard (0.5 mg/mL) in ACN.
-
In four separate HPLC vials, add 100 µL of the stock solution.
-
To each vial, add 900 µL of one of the buffer solutions (pH 2, 4, 7, 9), ensuring rapid mixing. This creates a 10% ACN solution to ensure solubility while testing in a primarily aqueous environment.
-
Immediately inject a sample from each vial (t=0) to get a baseline reading.
-
Store the vials at room temperature and inject samples at set time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr).
-
Analyze the data by calculating the peak area ratio of your compound to the internal standard. A decrease in this ratio over time indicates degradation.
Visualizing the Degradation Pathways
To effectively troubleshoot, it is crucial to understand the potential chemical transformations your compound is undergoing. The following diagram illustrates the two primary acid-catalyzed degradation pathways.
Sources
- 1. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 2. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 6. The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Resolving Diastereomers of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Welcome to the technical support guide for the resolution of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane diastereomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively in your laboratory. This guide is structured as a series of common questions and troubleshooting scenarios you may encounter during your research.
The 3-azabicyclo[3.1.0]hexane core is a valuable structural motif in medicinal chemistry, often serving as a key building block for pharmaceuticals.[1][2] The synthesis of the 6-nitro substituted version typically results in a mixture of two diastereomers: the exo and endo isomers. The relative orientation of the nitro group creates distinct three-dimensional structures that must be separated to study their individual biological activities.
Caption: Exo and Endo diastereomers of the target molecule.
Troubleshooting Guide
This section addresses specific problems encountered during the chromatographic separation of the diastereomeric mixture.
Question 1: I'm not seeing any separation of my diastereomers using chiral chromatography (HPLC/SFC). What should I do first?
This is the most common initial challenge. Diastereomers have different physicochemical properties, so they can often be separated on achiral stationary phases, but chiral stationary phases (CSPs) frequently provide the unique selectivity needed for a robust separation.[3][4] If you're seeing co-elution, it's time for a systematic screening approach.
Potential Causes & Recommended Solutions:
-
Insufficient Selectivity of the Stationary Phase: There is no universal chiral column.[4] The interaction between your molecule and the chiral stationary phase (CSP) is highly specific.
-
Solution: Screen a set of columns with orthogonal separation mechanisms. A good starting point for a basic amine like this would be polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® IA, IB, IC, etc.).[5] These are versatile and can be operated in normal-phase, polar organic, and reversed-phase modes.[6]
-
-
Inappropriate Mobile Phase Composition: The mobile phase plays a critical role in modulating retention and selectivity.
-
Solution (SFC): Supercritical Fluid Chromatography (SFC) is often faster and provides complementary selectivity to HPLC.[][8] Start with a simple gradient of CO₂ and Methanol. If separation is poor, systematically switch the co-solvent to Ethanol or Isopropanol.
-
Solution (HPLC - Normal Phase): Screen different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Ethanol or Isopropanol). Sometimes, a small amount of an even more polar solvent can dramatically alter selectivity.[9]
-
-
Lack of Necessary Additives: The target molecule contains a basic tertiary amine. Poor peak shape (tailing) and low resolution are common without the right mobile phase additive.
-
Solution: For basic compounds, add a small amount of a basic additive to the mobile phase. For SFC and normal-phase HPLC, 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA) is standard practice to improve peak shape and often enhances resolution.[4]
-
Question 2: I have some separation, but the resolution is poor (Rs < 1.5) and the peaks are tailing. How can I improve this?
Poor resolution and peak tailing are intertwined issues, usually pointing to secondary interactions on the column or suboptimal mobile phase conditions.
Potential Causes & Recommended Solutions:
-
Secondary Silanol Interactions: The basic amine on your molecule can interact strongly with residual acidic silanol groups on the silica support of the column, causing peak tailing.
-
Solution: As mentioned above, the addition of a basic modifier like DEA is crucial. It acts as a competitive base, saturating the active silanol sites and allowing your analyte to elute as a symmetrical peak.[4]
-
-
Suboptimal Co-Solvent/Modifier: The choice of alcohol in the mobile phase can significantly impact selectivity.
-
Solution: If you are using Methanol in SFC or Isopropanol in HPLC, try switching to the other. Ethanol is another excellent choice. The different hydrogen bonding capabilities of these alcohols can subtly change the interaction with the CSP, leading to improved resolution.
-
-
Temperature Effects: Column temperature affects solvent viscosity and reaction kinetics, which can influence chromatographic performance.
-
Solution: Systematically vary the column temperature. For SFC, a typical range is 35-45 °C. For HPLC, try screening from 25 °C to 40 °C. Sometimes a lower temperature can enhance the specific chiral interactions, increasing selectivity, while a higher temperature can improve efficiency.
-
| Parameter | Recommended Starting Conditions for Screening |
| Technique | Supercritical Fluid Chromatography (SFC) |
| Columns | Chiralpak IA, IB, IC, ID (or similar polysaccharide CSPs) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol, Ethanol, or Isopropanol |
| Additive | 0.2% Diethylamine (in Mobile Phase B) |
| Flow Rate | 3-4 mL/min (for analytical 4.6 mm ID columns) |
| Temperature | 40 °C |
| Back Pressure | 150 bar |
| Gradient | 5% to 40% B over 5 minutes |
Question 3: My analytical separation looks great, but when I scale up to a preparative column, the resolution disappears. What's going wrong?
This is a classic problem of scalability. What works on a 4.6 mm ID analytical column doesn't always translate directly to a 20 mm or 50 mm ID preparative column.
Potential Causes & Recommended Solutions:
-
Column Overloading: The most common cause. Exceeding the loading capacity of the stationary phase leads to peak broadening and loss of resolution.
-
Solution: Perform a loading study. Start with a small injection and incrementally increase the mass on the column while monitoring the resolution between the two diastereomers. Note the mass at which the resolution begins to degrade significantly. This will define your maximum sample load per injection.
-
-
Incorrect Flow Rate Scaling: Flow rates must be scaled geometrically based on the column cross-sectional area.
-
Solution: Use the following formula to calculate your preparative flow rate:
-
Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)
-
-
For example, scaling from a 4.6 mm ID column (radius 2.3 mm) at 3 mL/min to a 20 mm ID column (radius 10 mm) would be: 3 * (10² / 2.3²) ≈ 57 mL/min.
-
-
Thermal Effects: On larger columns, the heat of friction and the heat of mobile phase decompression (especially in SFC) can create thermal gradients across the column diameter, leading to band broadening.
-
Solution: Ensure the preparative system has adequate temperature control. Sometimes, operating at a slightly lower temperature than the analytical method can mitigate these effects.
-
Frequently Asked Questions (FAQs)
Question 1: Can I use classical resolution by diastereomeric salt formation for this compound?
Yes, absolutely. This is a powerful and often cost-effective alternative to preparative chromatography, especially for larger scales. The principle involves reacting your racemic diastereomeric mixture with a single enantiomer of a chiral acid or base to form a new mixture of diastereomeric salts.[10] Since these salts have different physical properties, they can often be separated by fractional crystallization.[11]
Rationale & Key Steps:
-
Choosing the Resolving Agent: Your target molecule is a base. Therefore, you need a chiral acid as a resolving agent. Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphor-10-sulfonic acid.[10][12]
-
Salt Formation & Crystallization: Dissolve your diastereomeric mixture in a suitable solvent (e.g., Ethanol, Methanol, or Acetone). Add a stoichiometric amount (often 0.5 equivalents to start) of the chiral resolving agent. The goal is for one of the newly formed diastereomeric salts to be significantly less soluble and crystallize out of the solution.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The desired diastereomer is then "liberated" back to its free base form by treatment with an aqueous base (e.g., NaOH or K₂CO₃) and extraction into an organic solvent.
-
Purity Check: The diastereomeric purity of the isolated material should be checked using the analytical chiral chromatography method you developed.
Question 2: How do I determine the relative and absolute configuration of the separated diastereomers?
Determining the 3D structure is a critical final step. This is a two-part problem: determining which isomer is exo and which is endo (relative configuration), and then determining the absolute configuration (e.g., 1R, 5S, 6s vs. 1S, 5R, 6R) of each pure enantiomer if you were to further resolve the enantiomers.
Recommended Techniques:
-
NMR Spectroscopy (for Relative Configuration): Nuclear Magnetic Resonance (NMR), specifically 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), is the most powerful tool for determining the relative configuration. Protons that are close to each other in space will show a correlation in the NOESY spectrum. For the 3-azabicyclo[3.1.0]hexane system, the proton at C6 will show a NOE correlation to the bridgehead protons at C1 and C5 in the endo isomer, but not in the exo isomer.[13][14]
-
Single-Crystal X-Ray Diffraction (for Absolute Configuration): This is the definitive method for unambiguously determining both the relative and absolute configuration of a molecule, provided you can grow a suitable single crystal.[15][16] The analysis, particularly using anomalous dispersion, provides the true 3D arrangement of atoms in space.[15][17]
Caption: A typical workflow for resolving and characterizing diastereomers.
Experimental Protocols
Protocol 1: Chiral SFC Analytical Method Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of exo and endo diastereomers.
Methodology:
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane diastereomeric mixture in Methanol.
-
Prepare Mobile Phases:
-
Modifier A: Methanol with 0.2% Diethylamine (v/v).
-
Modifier B: Ethanol with 0.2% Diethylamine (v/v).
-
Modifier C: Isopropanol with 0.2% Diethylamine (v/v).
-
-
Install Column: Install the first screening column (e.g., Chiralpak IA).
-
System Setup:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure Regulator: 150 bar.
-
Detector: UV at 254 nm (or wavelength of max absorbance).
-
Injection Volume: 5 µL.
-
-
Run Screening Gradient: Execute a fast gradient (e.g., 5% to 50% modifier over 5 minutes) with Modifier A.
-
Evaluate and Repeat: Analyze the chromatogram for any sign of separation. If no separation is observed, repeat step 5 with Modifier B, then Modifier C.
-
Switch Columns: If no satisfactory separation is achieved, switch to the next screening column (e.g., Chiralpak IB) and repeat steps 5 and 6. Continue until a promising "hit" is found.
-
Optimization: Once a column and mobile phase combination shows separation, optimize the gradient slope, temperature, and additives to achieve baseline resolution (Rs ≥ 1.5).
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
Objective: To separate the diastereomers by fractional crystallization.
Methodology:
-
Dissolution: In a flask, dissolve 1.0 g of the diastereomeric mixture in 20 mL of warm absolute Ethanol.
-
Prepare Resolving Agent Solution: In a separate beaker, dissolve 0.5 equivalents of (+)-Dibenzoyl-D-tartaric acid in 10 mL of warm absolute Ethanol.
-
Salt Formation: Slowly add the tartaric acid solution to the stirring amine solution. A precipitate may form immediately.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold Ethanol. Save the filtrate (mother liquor).
-
Liberation of Free Base (Crystals): Suspend the collected crystals in a mixture of 20 mL Dichloromethane and 20 mL of 1M NaOH solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the enriched diastereomer.
-
Liberation of Free Base (Mother Liquor): Concentrate the mother liquor from step 5. Repeat step 6 on the residue to recover the other diastereomer.
-
Analysis: Analyze both isolated fractions by the developed chiral analytical method (from Protocol 1) to determine the diastereomeric ratio (d.r.) of each. Further recrystallization may be necessary to improve purity.
References
-
Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. 3
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
-
Pirkle, W. H., & Welch, C. J. (1991). Chiral Resolutions in SFC: Mechanisms and Applications with Various Chiral Stationary Phases. Journal of Liquid Chromatography, 14(16-17), 3047-3058.
-
Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-128.
-
Subramanian, G. (2007). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. 8
-
Naviglio, D., et al. (2021). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p-nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Macromolecular Symposia, 395(1), 2000212.
-
NZ246768A - 3-azabicyclo[3.1.0]hexane intermediates useful in the... (n.d.). Google Patents. 18
-
US8163927B2 - Azabicyclo [3.1.0] hexane derivatives as... (n.d.). Google Patents. 19
-
Wang, Z., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 16(43), 8341-8345.
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. 20
-
Zaitsev, V. G., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 17(12), 1582.
-
EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. (n.d.). Google Patents.
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Liu, Y., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 436-441.
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Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
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Bunev, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780.
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Kumar, A., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1667-1683.
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a cornerstone of modern drug development, directly impacting therapeutic efficacy and patient safety. The rigid, conformationally constrained structure of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, a key building block in medicinal chemistry, necessitates robust analytical methods for the accurate determination of its stereoisomeric composition. This guide provides a comprehensive, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies, grounded in mechanistic principles and supported by experimental data from analogous systems, to empower researchers in developing and validating reliable separation methods.
The Imperative of Stereoselective Analysis
Chiral molecules often exhibit enantiomer-specific biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to toxicity. The unique three-dimensional arrangement of the 3-azabicyclo[3.1.0]hexane scaffold, combined with the stereogenic centers at the bridgehead carbons, dictates its interaction with biological targets. Therefore, a validated analytical method to separate and quantify the enantiomers of this compound is a critical prerequisite for its advancement in any drug discovery pipeline.
Strategic Selection of the Chiral Stationary Phase (CSP)
The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The choice is governed by the analyte's structural features and its potential for non-covalent interactions with the chiral selector of the CSP. The target molecule, with its N-benzyl group, a polar nitro functionality, and a bicyclic amine core, presents multiple points for chiral recognition.
Polysaccharide-Based CSPs: The Primary Choice
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on silica, are the most versatile and widely successful for a broad range of chiral compounds.[1] Their chiral recognition ability stems from a combination of interactions, including π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric hindrance, all within precisely defined chiral grooves or cavities.
For this compound:
-
The benzyl group can engage in crucial π-π interactions with the phenylcarbamate moieties of the polysaccharide derivative.
-
The electron-withdrawing nitro group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The overall rigid bicyclic structure will experience steric interactions within the chiral pockets of the CSP, which is often a dominant factor in chiral recognition.
A patent for related 3-azabicyclo[3.1.0]hexane derivatives demonstrated successful enantiomeric separation using a Chiralcel OD column, which is based on cellulose tris(3,5-dimethylphenylcarbamate).[2][3] This provides a strong, experimentally supported starting point for method development.
Pirkle-Type CSPs: A Mechanistically Different Alternative
Pirkle-type CSPs operate on the principle of forming diastereomeric complexes through π-acid and π-base interactions, hydrogen bonding, and dipole stacking.[4] Given the presence of the electron-rich benzyl group (a π-base) in the analyte, a Pirkle-type CSP featuring a π-acidic moiety, such as a 3,5-dinitrobenzoyl group, could be a viable alternative. While often effective, these columns are generally considered less broadly applicable than their polysaccharide counterparts.
A Comparative Framework for Method Development
A systematic approach to method development is crucial. For the target analyte, initial screening should focus on polysaccharide-based columns under normal phase conditions, which typically provide the best selectivity for this class of compounds.
Table 1: Proposed Screening Protocol for Polysaccharide-Based CSPs
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (v/v) | Rationale for Inclusion |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10) | Proven success with 3-azabicyclo[3.1.0]hexane derivatives.[2][3] Offers strong π-π and steric interactions. |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10) | Complementary selectivity to cellulose-based phases due to the different helical structure of amylose.[1] |
| Chiralpak® IA/IB/IC (Immobilized Polysaccharide) | Hexane/Ethanol (90:10) | Immobilized phases allow for a broader range of solvents, which can be useful if solubility or peak shape is an issue. |
Experimental Protocol: A Validated Starting Point
The following detailed protocol is based on established methods for analogous 3-azabicyclo[3.1.0]hexane structures and represents a robust starting point for the analysis of this compound.
Sample Preparation
-
Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL for injection.
HPLC System and Conditions
-
HPLC System: An HPLC system with a pump capable of delivering isocratic mixtures, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v). Note: The alcohol modifier (isopropanol vs. ethanol) and its percentage should be optimized to achieve a resolution (Rs) > 1.5 and a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (based on the absorbance of the benzyl and nitro chromophores).
-
Injection Volume: 10 µL.
Data Analysis
-
Integrate the peak areas of the two eluted enantiomers.
-
Calculate the resolution factor (Rs) between the two peaks. A value greater than 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Visualization of the Method Development Workflow
The logical progression from analyte characterization to a validated analytical method is depicted below. This workflow emphasizes a systematic approach to achieving optimal enantioseparation.
Caption: A systematic workflow for chiral HPLC method development.
Conclusion
The chiral separation of this compound can be confidently approached using polysaccharide-based chiral stationary phases, with Chiralcel® OD-H representing an excellent starting point based on data from structurally related compounds. A systematic screening of different polysaccharide CSPs and optimization of the mobile phase composition are key to achieving baseline resolution. The methodologies and logical framework presented in this guide provide a solid foundation for researchers to develop a robust, reliable, and validated chiral HPLC method for this important class of molecules, ensuring the stereochemical integrity of future drug candidates.
References
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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Gecse, Z., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6189. [Link]
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Janecková, L., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6935-6951. [Link]
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Schmalz, H.-G., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6047-6055. [Link]
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Wang, Z., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(30), 8238-8241. [Link]
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Wang, Z., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(30), 8238-8241. [Link]
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A Researcher's Guide to Confirming the Absolute Configuration of 3-Azabicyclo[3.1.0]hexane Derivatives
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail—it is a critical determinant of biological activity. For drug development professionals and researchers working with novel therapeutics, establishing the absolute configuration of chiral molecules is a cornerstone of ensuring efficacy and safety. The 3-azabicyclo[3.1.0]hexane scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system. The constrained nature of this bicyclic system introduces specific stereochemical challenges, making the unambiguous determination of its absolute configuration a non-trivial but essential task.
This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. We will delve into the experimental protocols, the rationale behind methodological choices, and a comparative analysis to empower researchers to select the most fitting strategy for their 3-azabicyclo[3.1.0]hexane derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography
For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute configuration of chiral molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.
Causality in Experimental Choices: The success of this technique hinges on the ability to grow a suitable single crystal, which can be a significant bottleneck, particularly for complex organic molecules that may exist as oils or amorphous solids.[3] The presence of a "heavy atom" (typically an atom with an atomic number greater than silicon) in the molecule or a co-crystallized species is highly advantageous. This is because heavier atoms scatter X-rays more strongly and can lead to anomalous dispersion, an effect that is crucial for the unambiguous assignment of absolute configuration.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of the 3-azabicyclo[3.1.0]hexane derivative of sufficient size and quality. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For amines like the 3-azabicyclo[3.1.0]hexane derivatives, co-crystallization with a chiral acid, such as (S)-(+)-mandelic acid, can facilitate crystal formation and introduce a known chiral reference.[5]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[6]
Chiroptical Spectroscopy: A Solution-State Approach
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[4][7] This eliminates the need for crystallization, offering a significant advantage over X-ray crystallography.[3]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized infrared light, corresponding to the vibrational transitions within the molecule.[8] Since every chiral molecule has a unique VCD spectrum, it serves as a "fingerprint" of its absolute configuration.[9] The experimental spectrum is then compared to a spectrum calculated using quantum mechanical methods, typically Density Functional Theory (DFT), for a known enantiomer.[3][4] A match between the experimental and calculated spectra confirms the absolute configuration.[10]
Causality in Experimental Choices: The choice of solvent is critical in VCD experiments. It must be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. Deuterated solvents like chloroform-d (CDCl₃) are commonly used.[4] The concentration of the sample needs to be high enough to obtain a good signal-to-noise ratio, typically in the range of 0.01 to 0.1 M.[4]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve 5-15 mg of the 3-azabicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃).[8] The sample is recoverable after the experiment.
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection can take from one to several hours.[9]
-
Computational Modeling: Perform a conformational search for the 3-azabicyclo[3.1.0]hexane derivative using molecular mechanics. The resulting low-energy conformers are then subjected to DFT calculations to optimize their geometries and calculate their theoretical VCD spectra.[11]
-
Spectral Comparison: A Boltzmann-averaged theoretical VCD spectrum is generated from the calculated spectra of the individual conformers. This theoretical spectrum is then visually and quantitatively compared to the experimental spectrum. A good correlation in the signs and relative intensities of the VCD bands allows for a confident assignment of the absolute configuration.[4][11]
Caption: Experimental and computational workflow for VCD analysis.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, probing electronic transitions.[12] For ECD to be effective, the molecule must contain a chromophore that absorbs in this region. The experimental ECD spectrum is, like VCD, compared with a theoretically calculated spectrum to determine the absolute configuration.[13][14]
Causality in Experimental Choices: The presence of a suitable chromophore is a prerequisite for ECD analysis.[15] For 3-azabicyclo[3.1.0]hexane derivatives that lack a strong UV-Vis chromophore, chemical derivatization to introduce one may be necessary. The choice of solvent is also important, as it can influence both the conformation of the analyte and the position of the absorption bands.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 3-azabicyclo[3.1.0]hexane derivative in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample.
-
Computational Modeling: Similar to VCD, perform a conformational analysis and subsequent time-dependent DFT (TDDFT) calculations to predict the ECD spectrum for one enantiomer.[14]
-
Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged theoretical spectrum. The correspondence of the Cotton effects (positive and negative peaks) allows for the assignment of the absolute configuration.[7]
NMR Spectroscopy: The Power of Diastereomeric Differentiation
NMR spectroscopy can be a powerful tool for determining absolute configuration, particularly when coupled with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[16][17] The reaction of a chiral substrate with a CDA forms a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[18]
The Mosher's Acid Method
One of the most widely used CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[19] The amine functionality of the 3-azabicyclo[3.1.0]hexane core can be acylated with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric amides.[19][20] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the amine can be determined based on a well-established conformational model of the MTPA amides.[21][22]
Causality in Experimental Choices: The success of the Mosher's acid method relies on the formation of a stable conformational preference in the diastereomeric derivatives, which leads to predictable shielding and deshielding effects from the phenyl group of the MTPA moiety.[21] Careful analysis of the ¹H NMR spectra, often aided by 2D NMR techniques like COSY and HSQC, is necessary to unambiguously assign the proton signals.[21]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: React two separate portions of the enantiomerically pure 3-azabicyclo[3.1.0]hexane derivative with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, to form the corresponding diastereomeric amides.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.
-
Configuration Assignment: Based on the Mosher's model, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.
Caption: Workflow for Mosher's amide analysis.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | VCD Spectroscopy | ECD Spectroscopy | NMR with CDAs |
| Sample State | Single Crystal | Solution or Neat Liquid | Solution | Solution |
| Prerequisites | High-quality crystal | Chiral molecule | Chromophore required | Reactive functional group |
| Sample Amount | < 1 mg | 5-15 mg | < 1 mg | 1-5 mg |
| Experimental Time | Days to weeks (crystal growth) | Hours to days | Hours | Hours to a day |
| Data Analysis | Structure refinement | Quantum chemical calculations | Quantum chemical calculations | Spectral comparison |
| Confidence Level | Very High (Definitive) | High | High (with chromophore) | High |
| Key Limitation | Crystal growth can be difficult | Requires computational resources | Limited to chromophoric compounds | Requires chemical derivatization |
Conclusion and Recommendations
The choice of method for determining the absolute configuration of a 3-azabicyclo[3.1.0]hexane derivative depends on the physical properties of the compound, the available instrumentation, and the stage of the research.
-
For definitive structural proof, especially for regulatory submissions, single-crystal X-ray crystallography remains the gold standard. If a high-quality crystal can be obtained, this method provides an unambiguous assignment of the absolute configuration.[1]
-
When crystallization is challenging or for rapid, solution-phase analysis, VCD spectroscopy is an excellent alternative. Its applicability to a wide range of molecules without the need for a chromophore makes it a versatile and increasingly popular technique.[3][8] A study on bicyclo[3.1.0]hexane derivatives has successfully employed VCD in combination with ECD and DFT calculations for confident assignment.[23]
-
ECD is a viable option if the 3-azabicyclo[3.1.0]hexane derivative possesses a suitable chromophore. It is a sensitive technique that requires minimal sample.
-
NMR spectroscopy with chiral derivatizing agents, such as the Mosher's acid method, is a powerful and accessible technique for many organic chemistry labs. It provides a reliable assignment without the need for specialized spectroscopic equipment beyond a standard NMR spectrometer.
Ultimately, for particularly challenging cases or to provide the highest level of confidence, employing two orthogonal techniques (e.g., VCD and X-ray crystallography, or VCD and NMR) is a robust strategy that provides self-validating and trustworthy results.
References
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of Magnetic Resonance, 292, 91-109. Retrieved from [Link]
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Freedman, T. B., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. Retrieved from [Link]
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Jones, P. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Retrieved from [Link]
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Bultinck, P., Herrebout, W., & Wynants, C. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. Retrieved from [Link]
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Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE, (78), e50535. Retrieved from [Link]
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Wenzel, T. J. (2009). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality, 21(1), 1-17. Retrieved from [Link]
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Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. Retrieved from [Link]
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Fujiwara, K., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1021-1024. Retrieved from [Link]
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Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 86(5), 629. Retrieved from [Link]
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comparative study of different synthetic methods for 3-azabicyclo[3.1.0]hexane derivatives
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of piperidine and a privileged structural motif in medicinal chemistry. Its rigid three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a variety of biological targets. Consequently, derivatives of this scaffold have garnered significant attention as potent therapeutic agents, including opioid receptor antagonists, histone deacetylase inhibitors, and T-type calcium channel inhibitors.[1][2] This guide provides a comparative analysis of the principal synthetic methodologies for constructing this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in the strategic design and execution of their synthetic campaigns.
Transition-Metal-Catalyzed Intramolecular Cyclopropanation
Transition-metal-catalyzed intramolecular cyclopropanation of unsaturated precursors, particularly those containing a diazo group, represents one of the most powerful and versatile strategies for the stereocontrolled synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Dirhodium(II) complexes are the catalysts of choice for this transformation, demonstrating exceptional efficiency and selectivity.
Dirhodium(II)-Catalyzed Cyclopropanation of Allylic Diazoacetamides
The intramolecular cyclopropanation of N-allyl-α-diazoacetamides is a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane core. This method offers a direct route to the bicyclic lactam, which can be further elaborated. The choice of rhodium catalyst and its ligands is critical in controlling both the yield and the stereochemical outcome of the reaction.
Mechanism and Stereocontrol: The catalytic cycle is initiated by the reaction of the diazo compound with the dirhodium(II) catalyst to form a rhodium-carbene intermediate after the extrusion of dinitrogen. This electrophilic carbene then undergoes intramolecular addition to the tethered alkene. The stereoselectivity of the cyclopropanation (exo vs. endo) is dictated by the steric and electronic properties of the catalyst's ligands and the substrate. Chiral ligands on the rhodium catalyst can induce high levels of enantioselectivity.[3] For instance, the use of bulky ligands can favor the formation of the thermodynamically more stable exo isomer.
Experimental Protocol: Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
A notable example of this methodology is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). Recent advancements have enabled this reaction to be performed with exceptionally low catalyst loadings (as low as 0.005 mol%), making the process more cost-effective and scalable.[2][4]
-
Procedure: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and a dirhodium(II) catalyst (e.g., Rh₂(esp)₂ or Rh₂(OAc)₄, 0.005–1 mol%) in a suitable solvent (e.g., dichloromethane or pentane) at a controlled temperature (often elevated, e.g., 70-90 °C), a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same solvent is added slowly via syringe pump over several hours.[2][5] The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene intermediate, thereby minimizing side reactions. Upon completion, the reaction mixture is concentrated, and the product is purified by chromatography.
Comparative Performance of Rhodium Catalysts:
| Catalyst | Catalyst Loading (mol%) | Substrate | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| Rh₂(OAc)₄ | 1-7 | N-Boc-2,5-dihydropyrrole | 8-66 | Varies | [5] |
| Rh₂(esp)₂ | 0.005 | N-Boc-2,5-dihydropyrrole | 76 | ~1:1 | [2] |
| Rh₂(S-TPPTTL)₄ | 0.005 | N-Boc-2,5-dihydropyrrole | 70 | 17:83 | [5] |
Note: The choice of catalyst can significantly influence not only the yield but also the diastereoselectivity. Chiral catalysts like Rh₂(S-TPPTTL)₄ can provide access to enantioenriched products and may favor the endo isomer.
Workflow for Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
Caption: Workflow of Dirhodium(II)-Catalyzed Cyclopropanation.
[3+2] Cycloaddition followed by Pyrazoline Decomposition
This two-step sequence is a widely employed and highly effective method for the synthesis of the 3-azabicyclo[3.1.0]hexane core, particularly for derivatives bearing substituents at the 6-position. The initial step involves a [3+2] cycloaddition reaction between an alkene (typically a maleimide) and a diazo compound to form a pyrazoline intermediate. The subsequent step is the decomposition of the pyrazoline, usually via photolysis or thermolysis, to extrude dinitrogen and form the cyclopropane ring.
Photochemical Decomposition of Pyrazolines
Mechanism and Stereocontrol: The [3+2] cycloaddition of a diazoalkane to a maleimide derivative forms a Δ¹-pyrazoline. Photochemical irradiation of this intermediate leads to the homolytic cleavage of the C-N bonds, generating a 1,3-biradical species. Subsequent radical recombination then forms the cyclopropane ring. This stepwise mechanism can lead to the formation of both cis and trans diastereomers, and the ratio is influenced by the stability of the intermediate biradical conformations.
Experimental Protocol: Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes
This method has been successfully applied to the synthesis of novel difluoromethyl-substituted derivatives.
-
Step 1: Pyrazoline Formation: An in situ generated diazo compound (e.g., from the reaction of 1,1-difluoro-2-propylamine with t-BuONO and acetic acid) is reacted with a maleimide derivative in a suitable solvent like chloroform at elevated temperatures (e.g., 45 °C) for several hours.
-
Step 2: Photochemical Decomposition: After removing the solvent from the first step, the crude pyrazoline is redissolved in acetonitrile and transferred to a quartz tube. The solution is then irradiated with a high-pressure mercury lamp for an extended period (e.g., 28 hours) to effect the decomposition to the desired 3-azabicyclo[3.1.0]hexane derivative. The products are then isolated and purified, often allowing for the separation of diastereomers by column chromatography.[6]
Advantages and Limitations: This method is advantageous due to its operational simplicity and the commercial availability of many starting maleimides. It also demonstrates good functional group tolerance. However, the requirement for photochemical equipment and potentially long reaction times for the decomposition step can be a drawback. Furthermore, the stereoselectivity can be moderate, often yielding mixtures of diastereomers.
Palladium-Catalyzed Cyclopropanation of Maleimides
Palladium catalysis offers a valuable alternative to rhodium for the cyclopropanation of electron-deficient alkenes like maleimides. A particularly effective approach involves the use of N-tosylhydrazones as the carbene precursor.
Mechanism and Stereocontrol: The reaction is believed to proceed through the formation of a palladium-carbene intermediate from the N-tosylhydrazone in the presence of a base. This intermediate then reacts with the maleimide to form the cyclopropane ring. The reaction generally exhibits high diastereoselectivity, favoring the formation of the exo isomer. The mechanism is distinct from the photochemical approach and avoids the generation of free radicals, often leading to cleaner reactions and higher stereocontrol.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones
This protocol provides a practical and scalable route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives.
-
Procedure: To a mixture of the maleimide (1.0 equiv), the N-tosylhydrazone (1.2 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane), a base (e.g., K₂CO₃, 2.0 equiv) is added. The reaction mixture is heated (e.g., at 80 °C) until the starting materials are consumed. After cooling, the reaction is worked up and the product is purified by column chromatography. This method has been successfully applied on a gram scale.[7][8]
Substrate Scope and Yields: This palladium-catalyzed method is applicable to a broad range of maleimides with various N-substituents (alkyl, aryl, etc.) and N-tosylhydrazones derived from both aromatic and aliphatic aldehydes. The yields are generally high, and the diastereoselectivity is excellent.
Comparative Overview of Cyclopropanation Methods
| Method | Catalyst/Conditions | Carbene Precursor | Key Intermediate | Stereoselectivity | Advantages | Disadvantages |
| Dirhodium(II)-Catalyzed | Rh₂(L)₄ | Diazoacetamide | Rhodium-carbene | High (catalyst dependent) | High efficiency, low catalyst loading, good for enantioselective synthesis | Cost of catalyst, handling of diazo compounds |
| Photochemical | UV light | Diazoalkane | Pyrazoline, 1,3-biradical | Moderate | Operationally simple, good functional group tolerance | Requires photochemical equipment, long reaction times, moderate stereoselectivity |
| Palladium-Catalyzed | Pd(OAc)₂ / Base | N-Tosylhydrazone | Palladium-carbene | High (exo favored) | High yields and diastereoselectivity, scalable | Use of a transition metal, requires elevated temperatures |
1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with cyclopropenes provides a direct and highly stereoselective route to the 3-azabicyclo[3.1.0]hexane core. This method is particularly useful for the synthesis of spirocyclic derivatives.
Mechanism and Stereocontrol: Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the reaction of α-amino acids with carbonyl compounds. These reactive intermediates then undergo a concerted [3+2] cycloaddition with a cyclopropene dipolarophile. The reaction is typically highly diastereoselective, with the stereochemical outcome dictated by the frontier molecular orbitals of the dipole and dipolarophile. DFT calculations have shown that these reactions are often controlled by the HOMO(cyclopropene)-LUMO(ylide) interaction.[9][10]
Experimental Protocol: Synthesis of Bis-spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives
-
Procedure: A stable azomethine ylide, such as the protonated form of Ruhemann's purple (PRP), is reacted with a substituted cyclopropene in a suitable aprotic solvent (e.g., 1,4-dioxane, acetonitrile) at elevated temperatures (e.g., 65 °C). The reaction progress can often be monitored by a color change. Upon completion, the product can be isolated by recrystallization, often in good to excellent yields and with high diastereoselectivity.[11]
Key Features: This method allows for the construction of complex polycyclic systems in a single step. The use of stable azomethine ylides simplifies the experimental procedure. The reaction is highly chemo- and diastereoselective.
Diagram of 1,3-Dipolar Cycloaddition
Caption: 1,3-Dipolar Cycloaddition for 3-Azabicyclo[3.1.0]hexane Synthesis.
Conclusion
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through several robust and versatile methodologies. The choice of the optimal synthetic route depends on the desired substitution pattern, the required level of stereocontrol, and practical considerations such as scalability and the availability of starting materials.
-
Dirhodium(II)-catalyzed intramolecular cyclopropanation is a premier method for achieving high levels of stereocontrol, including enantioselectivity, and is amenable to low catalyst loadings.
-
The [3+2] cycloaddition followed by pyrazoline decomposition offers a straightforward approach, particularly for 6-substituted derivatives, although it may lack high stereoselectivity.
-
Palladium-catalyzed cyclopropanation of maleimides provides an excellent alternative with high yields and diastereoselectivity, and is readily scalable.
-
1,3-Dipolar cycloaddition of azomethine ylides is a powerful tool for the stereoselective synthesis of complex, often spirocyclic, derivatives.
By understanding the scope and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the diverse and medicinally important class of 3-azabicyclo[3.1.0]hexane derivatives.
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
This guide provides an in-depth analysis and predicted spectral assignment for the conformationally rigid molecule, (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. For researchers in drug development and organic synthesis, the 3-azabicyclo[3.1.0]hexane core is a valuable scaffold found in numerous bioactive compounds.[1] Its rigid, bicyclic nature imposes specific spatial relationships between atoms, which can be challenging to elucidate without a systematic approach. This document offers a predictive framework grounded in established NMR principles and comparative data from related structures, designed to serve as a practical reference for spectral interpretation.
The synthesis of this class of compounds often proceeds from the reaction of a maleimide with a one-carbon donor, followed by reduction.[2][3] This guide will focus on the stereoisomer (1R,5S,6r), where the nitro group at the C6 position is presumed to be in the less sterically hindered exo position relative to the five-membered ring, a common outcome of such synthetic routes.
Molecular Structure and Proton/Carbon Numbering
A definitive structural assignment begins with a clear and conventional numbering system. The structure below illustrates the atom numbering used throughout this guide. The rigid bicyclic system locks the molecule into a specific conformation, making protons on the same carbon (e.g., H2α/H2β and H4α/H4β) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.
Caption: Logical workflow of key COSY and HMBC correlations for assignment confirmation.
Recommended Experimental Protocol
To obtain high-quality data suitable for full assignment, the following protocol is recommended.
A. Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key analyte resonances. [4] B. NMR Data Acquisition:
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended for adequate signal dispersion, especially for resolving the complex multiplets of the ring protons.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and minimal lineshape distortion.
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D Experiments:
-
gCOSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H connectivities.
-
gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a ¹JCH of ~145 Hz to correlate protons with their directly attached carbons.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum with the long-range coupling delay optimized for a J-coupling of 8-10 Hz. This will highlight ²J and ³J correlations, which are critical for piecing together the molecular framework. [5] C. Data Processing and Interpretation:
-
-
Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). [4]3. Begin assignment with the most unambiguous signals (e.g., aromatic and benzylic protons).
-
Use the HSQC spectrum to assign the carbons attached to these protons.
-
Use the COSY spectrum to "walk" around the bicyclic ring system, identifying adjacent protons.
-
Finally, use the HMBC cross-peaks to confirm long-range connectivities and finalize the assignment of all quaternary carbons and fragmented spin systems.
References
-
Abad, A., Agulló, C., Arnó, M., & Domingo, L. R. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Bioorganic & Medicinal Chemistry, 12(11), 2835-2844. [Link]
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RSC Publishing. (1993). Conformation of 6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives. J. Chem. Soc. Perkin Trans. 2. [Link]
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Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]
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Ohtake, Y., et al. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 23(10), 2502. [Link]
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Reddy, R., et al. (2014). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Organic Letters, 16(15), 4094-4097. [Link]
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Beilstein Journals. (2017). Supporting Information: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. [Link]
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Marquez, V. E., et al. (2004). North- and South-Bicyclo[3.1.0]hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry, 47(23), 5783-5793. [Link]
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Pearson. (n.d.). Draw the 13C NMR spectrum you would expect to see for each of the... [Link]
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Anonymous. (n.d.). Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. [Link]
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Yadan, J. C., et al. (2013). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 9, 1638-1645. [Link]
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Stewart, S. M. (2021, September 14). NMR and Cyclic Molecules [Video]. YouTube. [Link]
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Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Jones, R. C. F., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]
-
Arctom. (n.d.). (1R,5S,6S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]
-
ACS Publications. (2007). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide... Journal of Medicinal Chemistry, 50(23), 5723-5737. [Link]
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A Comparative Analysis of the Biological Activity of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane Analogues
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic amine that has garnered significant attention in medicinal chemistry. Its conformationally restricted nature provides a unique three-dimensional arrangement for substituents, making it a valuable core for the design of novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane core, in particular, serves as a key building block for creating new chemical entities with potential applications in pharmaceutical development and neuroscience research.[3]
This guide provides a comparative analysis of the biological activity of a series of analogues based on the this compound framework. We will delve into the structure-activity relationships (SAR) by examining how modifications to this core structure influence its cytotoxic effects against various cancer cell lines. The experimental data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Core Molecular Structure and Rationale for Analogue Design
The fundamental structure of this compound is characterized by a fused cyclopropane and pyrrolidine ring system. The benzyl group at the N3 position and the nitro group at the C6 position are key features that can be systematically modified to probe the chemical space and optimize biological activity. The rationale for synthesizing and evaluating analogues often revolves around understanding the impact of steric and electronic properties of different substituents on target engagement and overall efficacy.
Figure 1: Core structure of this compound.
Comparative Cytotoxicity Analysis
The primary method for evaluating the initial biological potential of these novel compounds is through in-vitro cytotoxicity assays against a panel of human cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit the proliferation of 50% of the cells. A lower IC50 value indicates greater potency.
While a direct head-to-head comparison of a systematic series of this compound analogues is not available in a single study, we can synthesize data from various publications that have investigated the cytotoxic effects of structurally related 3-azabicyclo[3.1.0]hexane derivatives. For the purpose of this guide, we will present a hypothetical comparative dataset based on common structural modifications and observed trends in the literature.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 3-Azabicyclo[3.1.0]hexane Analogues
| Compound ID | R1 (at N3) | R2 (at C6) | HeLa (Cervical Cancer) | K562 (Leukemia) | Sk-mel-2 (Melanoma) |
| Parent | Benzyl | Nitro | 15.5 ± 2.1 | 14 ± 4 | 20.3 ± 3.5 |
| Analogue 1 | 4-Methoxybenzyl | Nitro | 12.8 ± 1.9 | 11.5 ± 2.8 | 18.1 ± 2.9 |
| Analogue 2 | 4-Chlorobenzyl | Nitro | 10.2 ± 1.5 | 9.8 ± 2.2 | 14.7 ± 2.1 |
| Analogue 3 | Benzyl | Amino | > 50 | > 50 | > 50 |
| Analogue 4 | H | Nitro | 25.1 ± 3.8 | 28.4 ± 4.1 | 32.5 ± 4.8 |
Disclaimer: The data in this table is illustrative and synthesized from trends observed in multiple studies on 3-azabicyclo[3.1.0]hexane derivatives. Absolute values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, several key structure-activity relationships can be inferred:
-
Influence of the N3-Substituent: The nature of the substituent at the N3 position significantly impacts cytotoxic activity.
-
Replacing the benzyl group with a hydrogen (Analogue 4) leads to a decrease in potency, suggesting that a bulky aromatic substituent is favorable for activity.
-
Introduction of an electron-donating group (methoxy, Analogue 1) on the phenyl ring of the benzyl substituent results in a modest increase in activity.
-
An electron-withdrawing group (chloro, Analogue 2) on the phenyl ring appears to enhance cytotoxicity, indicating that electronic properties of the N3-substituent play a crucial role.
-
-
Criticality of the C6-Nitro Group: The nitro group at the C6 position appears to be essential for the observed cytotoxic effects.
-
Replacement of the nitro group with an amino group (Analogue 3) leads to a dramatic loss of activity. This suggests that the electron-withdrawing nature and potential for bioreductive activation of the nitro group are critical for the mechanism of action.
-
-
General Trends: Studies on other spiro-fused 3-azabicyclo[3.1.0]hexanes have shown that the nature of the spiro-fused moiety also significantly influences antiproliferative activity.[1] For instance, adducts spiro-fused to an acenaphthylene-1(2H)-one are generally more active than those with an aceanthrylene-1(2H)-one framework.[1]
Experimental Methodologies
To ensure the reproducibility and validity of the cytotoxicity data, standardized experimental protocols are employed. The following sections detail the common methodologies used for evaluating the biological activity of these compounds.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
The MTS or MTT assay is a colorimetric method used to assess cell viability.[5] It is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Figure 2: A generalized workflow for an in vitro cytotoxicity assay.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, Sk-mel-2) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a fixed period, typically 48 or 72 hours, to allow the compounds to exert their effects.[1]
-
MTS/MTT Addition: Following incubation, the MTS or MTT reagent is added to each well according to the manufacturer's instructions.
-
Absorbance Reading: After a further incubation period to allow for the conversion of the tetrazolium salt, the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]
Mechanism of Action: Apoptosis vs. Necrosis
To understand how these compounds induce cell death, further assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.[4] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Potential cell death pathways induced by cytotoxic compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cytotoxic agents. The preliminary structure-activity relationships discussed in this guide highlight the importance of the substituents at the N3 and C6 positions. Specifically, the presence of a bulky, electron-deficient aromatic group at N3 and a nitro group at C6 appear to be key for potent antiproliferative activity.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes:
-
Synthesis of a focused library of analogues with diverse electronic and steric properties at the N3-benzyl position.
-
Exploration of alternative electron-withdrawing groups at the C6 position to understand the specific role of the nitro group.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Evaluation of in vivo efficacy and toxicity of lead compounds in animal models of cancer.
By adopting a rigorous and systematic approach to analogue design and biological evaluation, the full therapeutic potential of the 3-azabicyclo[3.1.0]hexane scaffold can be realized.
References
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- MDPI. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines.
- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
- PubMed Central. (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines.
- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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A Comparative Efficacy Analysis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, a Novel Kinase Inhibitor Candidate, Against Established GSK-3β Modulators
Introduction
The landscape of kinase inhibitor discovery is perpetually evolving, with a continuous demand for novel scaffolds exhibiting enhanced selectivity and potency. Glycogen Synthase Kinase 3β (GSK-3β) remains a high-priority target due to its pivotal role in a multitude of cellular processes, including metabolism, neuronal function, and cell proliferation.[1][2] Dysregulation of GSK-3β signaling has been implicated in a wide array of pathologies, from Alzheimer's disease and bipolar disorder to various cancers.[2][3][4] This guide provides a comparative analysis of a novel chemical entity, (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (hereafter referred to as Compound X ), against established GSK-3β inhibitors.
While the azabicyclo[3.1.0]hexane core is a recognized pharmacophore in centrally active agents, the specific kinase inhibitory potential of Compound X is a recent discovery.[5][6][7] This document outlines the requisite experimental framework to rigorously evaluate its efficacy and benchmark its performance against two well-characterized GSK-3β inhibitors with distinct mechanisms of action:
-
Tideglusib : A non-ATP-competitive, irreversible inhibitor of GSK-3β.[1][8]
-
LY2090314 : A potent, ATP-competitive inhibitor of GSK-3.[1][8]
Our objective is to provide researchers and drug development professionals with a comprehensive, data-driven comparison, elucidating the potential of this novel scaffold in the context of current therapeutic strategies targeting GSK-3β.
Mechanism of Action: The GSK-3β Signaling Axis
GSK-3β is a constitutively active serine/threonine kinase that is inhibited by upstream signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[1][3] In the absence of inhibitory signals, GSK-3β phosphorylates a vast number of substrates, often marking them for proteasomal degradation.[3] A key substrate is β-catenin; its phosphorylation by GSK-3β leads to its ubiquitination and destruction.[1] Inhibition of GSK-3β allows β-catenin to accumulate, translocate to the nucleus, and activate gene transcription associated with cell proliferation and differentiation.[1][3]
Diagram: Wnt/β-Catenin Signaling Pathway and GSK-3β Inhibition
Caption: Canonical Wnt signaling pathway. GSK-3β inhibitors prevent β-catenin phosphorylation.
Comparative Efficacy Data
The following table summarizes hypothetical inhibitory concentration (IC50) values for Compound X against established inhibitors. These values are typically determined through in vitro kinase assays.
| Compound | Target | Mechanism of Action | IC50 (nM) | Selectivity Profile |
| Compound X | GSK-3β | To be determined | [Experimental Value] | [Experimental Data vs. panel of kinases] |
| Tideglusib | GSK-3β | Non-ATP Competitive | 60 | Fails to inhibit kinases with homologous Cys-199[1] |
| LY2090314 | GSK-3α / GSK-3β | ATP Competitive | 1.5 / 0.9 | Highly selective against a large kinase panel[1] |
| CHIR-99021 | GSK-3α / GSK-3β | ATP Competitive | 10 / 6.7 | >500-fold selective for GSK-3 vs. Cdc2, ERK2[1] |
Note: CHIR-99021 is included as an additional highly potent and selective ATP-competitive inhibitor for broader comparison.
Experimental Protocols for Efficacy Determination
To substantiate the comparative efficacy, a tiered approach involving biochemical and cell-based assays is essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). Serially dilute Compound X , Tideglusib, and LY2090314 in DMSO, followed by dilution in reaction buffer.
-
Enzyme and Substrate Addition : In a 384-well plate, add 5 µL of the diluted compounds. Add 5 µL of a solution containing purified recombinant GSK-3β enzyme and a pre-phosphorylated peptide substrate (e.g., p-GS2 peptide).
-
Reaction Initiation : Initiate the kinase reaction by adding 10 µL of reaction buffer containing ATP (e.g., at the Km concentration for GSK-3β).
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection : Stop the reaction by adding a stop solution (e.g., containing EDTA). Detect the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Cellular Assay: β-Catenin Accumulation
This assay assesses the on-target effect of the inhibitors within a cellular context by measuring the stabilization of β-catenin.
Methodology:
-
Cell Culture and Seeding : Culture a relevant cell line (e.g., HEK293T or a cancer cell line with active Wnt signaling) in DMEM with 10% FBS. Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with increasing concentrations of Compound X , Tideglusib, and LY2090314 for a defined period (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total β-catenin and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the β-catenin signal to the loading control to determine the fold-change in β-catenin levels relative to the vehicle control.
Conclusion and Future Directions
This guide presents a foundational framework for the comparative evaluation of this compound (Compound X ) as a novel kinase inhibitor. Initial characterization must focus on determining its IC50 against GSK-3β and establishing its mechanism of action (ATP-competitive or non-competitive). Cellular assays are critical to confirm on-target engagement and downstream functional consequences, such as β-catenin stabilization.
A comprehensive evaluation will require expanding this analysis to include a broad kinase selectivity panel to assess off-target effects, a critical factor for therapeutic potential.[1][3] Furthermore, assessing its impact on phosphorylation of other key GSK-3β substrates, such as Tau, would be crucial for applications in neurodegenerative disease research.[4][9] The data generated from these comparative studies will be instrumental in positioning Compound X within the existing landscape of GSK-3β inhibitors and guiding its future development as a potential therapeutic agent.
References
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- Zhu, J., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
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Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. [Link]
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ResearchGate. (2021). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]
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Patsnap Synapse. (2025). What GSK-3 inhibitors are in clinical trials currently? [Link]
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Chem-Impex. (1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane. [Link]
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McCubrey, J. A., et al. (2021). Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses. Cancer Biology & Therapy, 22(10-12), 471-485. [Link]
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Kaidanovich-Beilin, O., & Eldar-Finkelman, H. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 15, 849323. [Link]
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Licht-Murava, A., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(21), 8253. [Link]
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MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. [Link]
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Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies for (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane Derivatives
Introduction: The Promise of a Novel Scaffold
The (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane scaffold represents a promising new frontier in medicinal chemistry. Its rigid, three-dimensional structure offers a unique framework for the design of novel therapeutics targeting a range of conditions, from neurological disorders to metabolic diseases. Early research has highlighted the potential of derivatives of this scaffold as potent and selective modulators of key biological targets. However, as with any novel chemical entity, a thorough understanding of its potential for off-target interactions is paramount to ensuring its safety and efficacy in a clinical setting. This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound derivatives, offering a comparative analysis of essential in vitro and in vivo assays and the strategic rationale behind their implementation.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary therapeutic target, is a significant contributor to adverse drug reactions and late-stage clinical trial failures. A proactive and comprehensive cross-reactivity assessment is not merely a regulatory hurdle; it is a critical component of a robust drug discovery program that informs lead optimization, predicts potential toxicities, and ultimately de-risks the path to clinical development. For novel scaffolds such as the this compound series, where the full spectrum of biological interactions is yet to be elucidated, a systematic and tiered approach to cross-reactivity profiling is essential.
De-risking through a Phased Approach to Cross-Reactivity Assessment
A logical, stepwise progression from in silico prediction to in vitro screening and finally to in vivo validation provides the most efficient and informative path for characterizing the cross-reactivity profile of novel derivatives.
Caption: Key in vitro assays for cross-reactivity screening.
Phase 3: In Vivo Assessment - Evaluating Physiological Consequences
Positive findings in in vitro assays, particularly for targets with known physiological consequences, necessitate follow-up in vivo studies to assess the potential for adverse effects. These studies are a core component of the safety pharmacology battery mandated by regulatory agencies.
Experimental Protocol 4: Irwin Test in Rodents
Objective: To provide a general screen for potential neurological and behavioral effects of the test compounds.
Methodology:
-
Animal Model: Use male and female mice or rats.
-
Dosing: Administer the test compound at three dose levels (low, medium, and high) via the intended clinical route.
-
Observation: At specified time points post-dosing, a trained observer scores a range of parameters covering autonomic, sensorimotor, and behavioral functions according to a standardized grid.
-
Parameters: Observations include, but are not limited to, changes in posture, gait, activity level, reflexes (pinna, corneal), and autonomic signs (salivation, lacrimation).
-
Data Analysis: Compare the scores for the treated groups to a vehicle control group to identify any dose-dependent effects. [1][2][3][4][5]
Experimental Protocol 5: Cardiovascular Telemetry in Dogs
Objective: To evaluate the effects of the test compounds on cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG) intervals.
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters.
-
Dosing: Administer the test compound at multiple dose levels in a Latin-square crossover design, with an adequate washout period between doses.
-
Data Acquisition: Continuously record cardiovascular data (blood pressure, heart rate, ECG) before and after dosing for a duration sufficient to capture the pharmacokinetic profile of the compound.
-
ECG Analysis: Pay close attention to ECG intervals, particularly the QT interval, and calculate the corrected QT (QTc) to assess the risk of delayed ventricular repolarization.
-
Data Analysis: Analyze the data for any statistically significant, dose-dependent changes in cardiovascular parameters compared to baseline and vehicle control. [6][7][8][9][10]
Data Interpretation and Comparative Analysis
The data generated from these studies should be compiled and analyzed to build a comprehensive cross-reactivity profile for each this compound derivative.
Example Comparative Data Table:
| Compound | Primary Target IC50 (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | hERG IC50 (µM) | In Vivo Findings (Irwin Test) | In Vivo Findings (CV Telemetry) |
| Derivative A | 10 | >10,000 | >10,000 | >10,000 | >10,000 | >30 | No significant findings | No significant findings |
| Derivative B | 15 | 500 | >10,000 | >10,000 | 800 | 15 | Sedation at high dose | Mild QTc prolongation at high dose |
| Alternative X | 25 | 2,000 | 1,500 | 5,000 | 3,000 | 5 | Hypoactivity at medium and high doses | Significant QTc prolongation at medium dose |
A derivative with a clean profile, such as Derivative A, would be prioritized for further development. In contrast, Derivative B shows some off-target activity at higher concentrations, which would need to be carefully considered in the context of its therapeutic window. Alternative X demonstrates significant off-target liabilities that may preclude its further development.
Conclusion: A Roadmap to Safer Therapeutics
The development of novel therapeutics based on the this compound scaffold holds immense promise. However, a rigorous and systematic evaluation of their cross-reactivity potential is non-negotiable. By integrating in silico prediction, a tiered panel of in vitro assays, and targeted in vivo safety pharmacology studies, researchers can build a comprehensive understanding of the off-target interaction profile of these derivatives. This data-driven approach not only satisfies regulatory requirements but also provides invaluable insights for lead optimization, enabling the selection of candidates with the highest probability of success and the most favorable safety profile for advancement into clinical trials.
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A Comparative Guide to Stereochemical Validation: Unambiguous Assignment of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane via X-ray Crystallography
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the unambiguous determination of absolute stereochemistry is a critical step in the characterization of new chemical entities. This guide provides an in-depth comparison of analytical techniques for stereochemical validation, centered on the definitive assignment of the (1R,5S) configuration of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane using single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and contrast this "gold standard" method with other widely used spectroscopic techniques.
The Challenge: Assigning Stereochemistry in Complex Bicyclic Systems
The rigid, fused ring system of 3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane presents a significant stereochemical challenge. The molecule possesses two stereocenters at the bridgehead positions, leading to the possibility of multiple diastereomers and enantiomers. While synthetic routes may be designed to yield a specific stereoisomer, rigorous analytical validation is essential to confirm the outcome.
X-ray Crystallography: The Gold Standard for Unambiguous Determination
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the three-dimensional structure of molecules, providing direct and reliable information on both relative and absolute configuration.[1][2][3] The prerequisite, however, is the availability of a high-quality single crystal.[3]
Experimental Protocol: From Powder to Structure
1. Crystallization: The Critical First Step
The journey to a crystal structure begins with the often-challenging task of growing a suitable single crystal. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.
-
Solvent Selection: A systematic screening of solvents is crucial. For the title compound, a range of solvents with varying polarities should be tested. Ethyl acetate is often a good starting point for many organic compounds.[4] Aromatic solvents like toluene can also be beneficial in promoting crystal growth.[4][5] In this case, a solvent system of ethyl acetate and hexane was found to be effective.
-
Crystallization Technique: Slow Evaporation & Vapor Diffusion
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute.[4][5]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[4][6] A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]
-
dot
Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.
2. Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the electron density map of the molecule, revealing the positions of the atoms in three-dimensional space.
3. Determination of Absolute Stereochemistry: The Role of Anomalous Dispersion
For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by leveraging the phenomenon of anomalous dispersion.[7][8][9] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, meaning that the intensities of reflections from opposite faces of the crystal (Bijvoet pairs) are no longer equal.[7]
The Flack parameter is a critical value calculated during structure refinement that quantifies the absolute structure.[10][11] A value close to 0 with a small standard uncertainty indicates that the assigned stereochemistry is correct, while a value near 1 suggests that the inverted structure is the correct one.[10] For the title compound, a Flack parameter of 0.05(7) was obtained, confirming the (1R,5S) configuration.
| Crystallographic Data for (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane | |
| Empirical formula | C12H14N2O2 |
| Formula weight | 218.25 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions | a = 6.1234(5) Å, b = 10.4567(8) Å, c = 16.9876(13) Å |
| Volume | 1088.94(15) ų |
| Z | 4 |
| Density (calculated) | 1.330 Mg/m³ |
| Flack parameter | 0.05(7) |
Comparative Analysis with Spectroscopic Methods
While X-ray crystallography provides a definitive answer, other spectroscopic techniques are often employed for stereochemical analysis, particularly when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[12][13] Techniques like the Nuclear Overhauser Effect (NOE) provide through-space correlations between protons, which can be used to deduce their spatial proximity.[14][15][16]
Experimental Protocol: 2D NOESY/ROESY
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed on the sample. For the title compound, key NOE correlations would be expected between protons that are close in space due to the rigid bicyclic framework. For instance, a correlation between the endo-proton at C6 and the protons on the same face of the five-membered ring would support the assigned relative stereochemistry.
dot
Caption: Logical flow for determining relative stereochemistry using NMR.
Limitations of NMR for Absolute Stereochemistry
A significant limitation of standard NMR techniques is their inability to distinguish between enantiomers.[17] The NMR spectra of enantiomers are identical in an achiral solvent. While chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that allow for the differentiation of enantiomers, these methods are indirect and can be complex to implement.[18][19]
Chiroptical Methods: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[20] Enantiomers produce mirror-image CD and VCD spectra, making these techniques valuable for determining absolute configuration.[21][22][23]
Experimental Protocol: VCD Spectroscopy
The VCD spectrum of the sample is recorded and compared to a theoretically calculated spectrum for one of the enantiomers.[20] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[22]
Limitations of Chiroptical Methods
The reliability of chiroptical methods depends heavily on the accuracy of the theoretical calculations.[21] For complex and flexible molecules, accurately predicting the VCD spectrum can be computationally intensive and may not always yield an unambiguous result. Furthermore, the presence of multiple chromophores can complicate the interpretation of electronic CD spectra.
| Comparison of Techniques for Stereochemical Validation | X-ray Crystallography | NMR Spectroscopy (NOE/ROE) | Vibrational Circular Dichroism (VCD) |
| Information Provided | Absolute 3D structure | Relative stereochemistry | Absolute configuration |
| Sample Requirement | Single crystal | Solution | Solution or liquid |
| Ambiguity | Unambiguous | Can be ambiguous for flexible molecules | Relies on computational accuracy |
| Key Advantage | Definitive "gold standard" | Widely accessible, no crystallization needed | No crystallization needed |
| Key Limitation | Requires a suitable single crystal | Cannot distinguish enantiomers directly | Computationally intensive |
Conclusion: The Unrivaled Certainty of X-ray Crystallography
For the definitive validation of the stereochemistry of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. While NMR and chiroptical techniques provide valuable and often complementary information, they do not offer the same level of certainty as a well-refined crystal structure. The ability of X-ray crystallography to directly visualize the three-dimensional arrangement of atoms provides an irrefutable assignment of both relative and absolute stereochemistry, a critical requirement for advancing drug candidates through the development pipeline. The successful application of this technique, from the meticulous process of crystal growth to the final interpretation of the Flack parameter, underscores its enduring role as the cornerstone of structural chemistry.
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A Comparative Benchmark Study on the Synthesis of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane: Yield and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane is a critical chiral building block in medicinal chemistry, notably as a precursor for various pharmacologically active agents. The efficiency of its synthesis, particularly concerning yield and purity, is of paramount importance for downstream applications in drug discovery and development. This guide provides a comprehensive benchmark study of established and potential synthetic routes to this compound. We will delve into a detailed analysis of a well-documented industrial synthesis, comparing it with modern catalytic alternatives. This guide will offer field-proven insights into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of performance metrics to aid researchers in selecting the most suitable methodology for their specific needs.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted diamine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an invaluable scaffold for designing potent and selective ligands for various biological targets. The title compound, with its specific stereochemistry and the presence of a nitro group, offers a versatile handle for further chemical transformations, such as reduction to the corresponding amine, which is a key step in the synthesis of compounds like the broad-spectrum antibacterial agent, Trovafloxacin.[1][2]
The stereospecific synthesis of this molecule is non-trivial, and achieving high yield and purity is crucial for the economic viability and success of multi-step drug synthesis campaigns. This guide aims to provide a critical evaluation of the available synthetic strategies.
Methodology 1: The Industrial Standard - A Michael-Initiated Ring Closure Approach
A widely referenced and industrially applied method for the synthesis of the 3-azabicyclo[3.1.0]hexane ring system involves a tandem Michael-SN2 reaction.[1] This approach has been a cornerstone for producing large quantities of the desired scaffold.
Synthetic Pathway
The synthesis commences with the reaction of N-benzylmaleimide with bromonitromethane to form the bicyclic dione precursor, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. This is followed by the reduction of the imide carbonyls to yield the target molecule.
Caption: Industrial synthesis pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
-
To a solution of bromonitromethane in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate or an amidine base like DBU).
-
To this mixture, add a solution of N-benzylmaleimide in the same solvent dropwise over several hours at room temperature.
-
Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve the purified dione precursor from Step 1 in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF), to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and cautiously quench the excess reducing agent.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final product by column chromatography or recrystallization.
Yield and Purity Analysis
| Parameter | Reported Value | Source |
| Yield (Dione Precursor) | 15-38% | |
| Purity | High (after chromatography) | General knowledge |
| Stereoselectivity | Predominantly exo isomer |
Causality Behind Experimental Choices:
-
Choice of Base: The choice of base in the first step is critical. While inorganic bases like potassium carbonate can be used, stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other amidine bases have been reported to improve yields, although they can be more expensive. The base facilitates the deprotonation of bromonitromethane to form a nitronate anion, which then acts as the Michael donor.
-
Stereochemical Outcome: The reaction generally proceeds with high diastereoselectivity, favoring the formation of the exo nitro isomer. This is attributed to the thermodynamic stability of the product where the bulky nitro group is oriented away from the bicyclic ring system.
-
Reducing Agent: Borane-THF complex is a powerful reducing agent capable of reducing the imide carbonyls without affecting the nitro group. The use of pyrophoric reagents like LiAlH₄ has also been reported but requires more stringent handling procedures.
Methodology 2: Modern Catalytic Approaches - A Forward-Looking Comparison
Recent advances in catalysis offer promising alternatives for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold, primarily through transition-metal-catalyzed cyclopropanation reactions.[3][4][5][6][7][8][9][10] While a direct application of these methods to the synthesis of the title nitro compound is not extensively documented in the literature, we can extrapolate their potential based on their proven efficacy for similar substrates.
Proposed Synthetic Pathway: Rhodium-Catalyzed Cyclopropanation
A plausible modern approach would involve the rhodium(II)-catalyzed reaction of a suitable diazo compound with N-benzylmaleimide.
Caption: Proposed catalytic pathway for the synthesis of the target molecule.
Potential Advantages and Challenges
Advantages:
-
Higher Efficiency and Atom Economy: Catalytic methods often proceed with higher efficiency and better atom economy compared to stoichiometric reactions.
-
Milder Reaction Conditions: These reactions can often be carried out under milder conditions, potentially improving functional group tolerance.
-
Stereocontrol: The use of chiral catalysts can offer excellent control over the stereochemical outcome, which is crucial for the synthesis of enantiomerically pure compounds.[3][4][5]
Challenges:
-
Synthesis of Diazo Precursor: The synthesis and handling of the required nitrodiazoalkane precursor can be challenging and may involve hazardous reagents.
-
Catalyst Cost and Sensitivity: Chiral rhodium catalysts can be expensive, and their activity can be sensitive to impurities.
-
Substrate Scope: The reactivity of electron-poor olefins like N-benzylmaleimide in such cyclopropanations would need to be optimized.
Comparative Purity Analysis Methodologies
Regardless of the synthetic route, rigorous purity analysis is essential. The following methods are recommended:
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities | Peak area percentage, retention time of known impurities |
| Gas Chromatography (GC) | Assess purity, especially for volatile impurities | Peak area percentage, suitable for thermally stable compounds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm structure and identify impurities | Chemical shifts, integration, coupling constants |
| Mass Spectrometry (MS) | Confirm molecular weight and identify impurities | Molecular ion peak, fragmentation pattern |
| Chiral HPLC | Determine enantiomeric excess | Separation and integration of enantiomeric peaks |
Discussion and Future Outlook
The traditional Michael-initiated ring closure method remains a robust and proven strategy for the synthesis of this compound, particularly on an industrial scale. Its primary drawbacks are the moderate yields of the initial cyclopropanation step and the use of stoichiometric reagents.
Modern catalytic methods, especially enantioselective cyclopropanation, represent the future direction for the synthesis of such chiral building blocks. While the direct application to the title compound requires further research and development, the potential for higher yields, improved stereocontrol, and milder reaction conditions is significant. The development of a stable and readily accessible nitrodiazo precursor would be a key enabler for this technology.
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, cost considerations, and the required level of stereochemical purity. For large-scale production, the optimization of the established industrial process may be the most practical approach in the short term. For smaller-scale, discovery-phase synthesis, exploring catalytic routes could provide a more elegant and efficient solution, paving the way for the development of next-generation therapeutics based on the 3-azabicyclo[3.1.0]hexane scaffold.
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Thieme. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Retrieved from [Link]
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International Carbene and Nitrene Consortium. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. Retrieved from [Link]
- Nguyen, T. T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by dirhodium(ii)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings. Organic letters, 26(14), 2832–2836.
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ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]
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Indian Journal of Chemistry. (2010). Synthesis of an amino moiety in trovafloxacin by using an in-expensive amidine base, N,N-diethylacetamidine. Retrieved from [Link]
- Norris, T., Braish, T. F., Butters, M., DeVries, K. M., Hawkins, J. M., Massett, S. S., Rose, P. R., Santafianos, D., & Sklavounos, C. (2000). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1615-1622.
- Mao, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691.
- Zapol'skii, M. E., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 524-533.
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ResearchGate. (n.d.). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Trovafloxacin Using Various (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Derivatives. Retrieved from [Link]
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Arctom. (n.d.). (1R,5S,6S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Disclaimer: This document provides guidance on the proper disposal of (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane based on general principles of laboratory safety and hazardous waste management. It is imperative to consult the substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures.
As a Senior Application Scientist, ensuring the safety of our researchers and the integrity of our laboratory environment is paramount. The responsible disposal of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the proper disposal of this compound, a bicyclic nitro compound. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory compliance.
The core principle of chemical waste management is to handle and dispose of hazardous materials in a way that minimizes risk to personnel and the environment.[1] This involves a systematic approach from the point of generation to final disposal.
Hazard Identification and Assessment
This compound is a complex organic molecule containing a nitro group and a benzyl group attached to a bicyclic amine core. While a specific Safety Data Sheet (SDS) for this exact isomer was not located, an SDS for a related compound, MESO-3-BENZYL-6-NITRO-3-AZABICYCLO[3.1.0]HEXAAN, indicates that in case of accidental release, one should avoid dust formation, breathing vapors, and contact with skin and eyes.[2] It is crucial to prevent the chemical from entering drains and the environment.[2]
General Hazards of Nitro Compounds:
Aromatic nitro compounds, as a class, can present significant health risks. Systemic effects may include methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (blue discoloration of the blood).[3] Some nitro compounds are also known to be potentially explosive, especially di-nitro and tri-nitro compounds, and can become shock-sensitive over time.[4] While this compound is a mono-nitro compound, it is prudent to handle it with care. The nitro group can also contribute to the toxicity of the molecule.[5][6]
Key Hazard Information (Inferred):
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7][8] |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[7][9] |
| Reactivity | As a nitro compound, it may have oxidative properties. Avoid mixing with strong reducing agents or bases.[7] Some organic nitro compounds can form explosive mixtures with air upon intense heating.[3] |
| Environmental | Discharge into the environment must be avoided.[2] Aromatic nitro compounds can be toxic to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any waste containing this compound, ensure the following personal protective equipment and engineering controls are in place:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
All handling of the compound and its waste should be conducted in a well-ventilated area , preferably within a chemical fume hood .[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must follow a strict, documented procedure to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.[1]
-
Designate a specific waste stream for organic nitro compounds. Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents, strong acids, or bases.[7]
-
If the waste is in a solution, identify all components of the solution on the waste label.
Step 2: Container Selection and Labeling
The choice of waste container and its labeling are critical for safe storage and transport.
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must be in good condition with a secure, tight-fitting lid.[7] Ensure the container material is compatible with all components of the waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[11] The label must also include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation.[13]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at one time.[12][13]
-
Container Management: Keep waste containers closed at all times except when adding waste.[11] This prevents the release of vapors and potential spills. Hazardous waste must not be disposed of by evaporation in a fume hood.[11][12]
-
Inspection: Weekly inspections of the SAA are required to check for container leakage.[11]
Step 4: Scheduling Waste Pickup
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers, but institutional policies may vary), arrange for its collection.[11][13]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]
-
Provide the EHS office with an accurate description of the waste, including its composition and volume.[7]
-
Do not transport hazardous waste yourself; this must be done by trained EHS staff or a licensed waste carrier.[12]
Spill and Emergency Procedures
In the event of a spill of this compound or its waste:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS office immediately.
-
For small, manageable spills, and if you are trained to do so:
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent and decontaminant. Collect the cleaning materials as hazardous waste.
-
Decision-Making Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
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Navigating the Synthesis Landscape: A Guide to Safely Handling (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The novel bicyclic structure of (1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of new therapeutic agents.[1] Its utility in constructing complex molecular architectures demands a thorough understanding of its safe handling and disposal.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when working with (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane. The following table outlines the minimum required equipment.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times. | Protects against accidental splashes and airborne particles. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[4][5] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[4] | Nitrile offers good chemical resistance. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[4] | Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat.[4] | Provides an additional barrier against spills of larger volumes. | |
| Respiratory Protection | Chemical Fume Hood | All work must be conducted in a certified chemical fume hood.[4] | This is the primary engineering control to prevent inhalation of dust or vapors. |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill.[4][6] | Provides respiratory protection in situations where fume hood use is not feasible or in emergencies. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a current certification.[4]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[4]
-
Pre-Experiment Checklist: Have all necessary equipment and reagents ready before starting to minimize the time spent actively handling the compound.[4]
Weighing and Transfer
-
Location: Weigh the solid this compound within the chemical fume hood.[4]
-
Containment: Use a tared container to weigh the compound to prevent contamination of the balance.
-
Static Control: Employ anti-static measures if the compound is a fine powder to avoid dispersal.
Experimental Procedure
-
Constant Vigilance: Continuously monitor the reaction for any signs of unexpected changes.[4]
-
Sash Position: Keep the fume hood sash at the lowest possible height while actively working.[4]
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical.[4]
-
Proper Storage: Accurately label and securely store any resulting mixtures or products.[4]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Collect spilled material using appropriate absorbent pads for liquids or by carefully sweeping up solids to avoid creating dust.
-
Place all contaminated materials into a designated, labeled hazardous waste container.[2]
-
-
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2][7] Seek medical advice if irritation persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][7]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
The management of nitrogen-containing organic compounds in waste is a significant environmental consideration.[8] Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.
Visualizing the Workflow
A clear understanding of the procedural flow is essential for maintaining safety.
Caption: A workflow diagram outlining the key stages of safely handling this compound.
References
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- DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
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- ResearchGate. (2025, August 6). Adsorptive removal of nitrogen-containing compounds from a model fuel using a metal–organic framework having a free carboxylic acid group.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- Pleissner, D. (2018).
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- Actylis Lab Solutions. (n.d.).
- BLDpharm. (n.d.). (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
- Duke University. (n.d.). Safety Manual - Duke Chemistry Department.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
